DNP-X acid
Description
ligand used in prosthetic-group-label immunoassay technique
Structure
3D Structure
Properties
IUPAC Name |
6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUWUKIAUDIXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146636 | |
| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-72-5 | |
| Record name | Dinitrophenyl-ε-aminocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10466-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of DNP-X Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNP-X acid, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, and its activated N-hydroxysuccinimide (NHS) ester form, this compound, SE, are pivotal reagents in biomedical research and diagnostics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Furthermore, it details its primary applications as a widely used hapten for immunological assays and as an efficient quencher in Förster Resonance Energy Transfer (FRET) studies. Detailed experimental protocols for its synthesis and use in peptide labeling are provided, alongside a discussion of its mechanism of action in these applications.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the amino acid 6-aminohexanoic acid, where the primary amine is covalently linked to a 2,4-dinitrophenyl (DNP) group. The "X" in its name refers to the six-carbon aminohexanoyl spacer. This spacer is crucial as it distances the DNP group from the molecule to which it is conjugated, enhancing the accessibility for anti-DNP antibodies.[1]
The structure of this compound consists of three key components:
-
The DNP Group: A 2,4-dinitrophenyl moiety which is highly immunogenic and serves as a hapten.
-
The Hexanoic Acid Spacer: A six-carbon aliphatic chain that provides flexibility and reduces steric hindrance.
-
The Carboxylic Acid Group: A terminal carboxyl functional group that can be activated (e.g., as an NHS ester) for conjugation to primary amines on biomolecules.
A summary of the key physicochemical properties of this compound and its succinimidyl ester is presented in Table 1.
| Property | This compound | This compound, SE | Reference(s) |
| Systematic Name | 6-(2,4-Dinitrophenyl)aminohexanoic acid | 2,5-dioxopyrrolidin-1-yl 6-(2,4-dinitroanilino)hexanoate | [2][3] |
| CAS Number | 10466-72-5 | 82321-04-8 | [2][4] |
| Molecular Formula | C₁₂H₁₅N₃O₆ | C₁₆H₁₈N₄O₈ | [2][5] |
| Molecular Weight | 297.26 g/mol | 394.34 g/mol | [2][4] |
| Appearance | Solid | Yellow Solid | [4] |
| Solubility | DMSO | DMSO | [4] |
| Melting Point | 133-134 °C | Not specified | [6] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, and 6-aminohexanoic acid.[7] The highly electrophilic aromatic ring of DNFB, activated by the two nitro groups, readily reacts with the nucleophilic primary amine of 6-aminohexanoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principle of dinitrophenylation of amino acids.[4]
Materials:
-
6-aminohexanoic acid
-
2,4-dinitrofluorobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1M
Procedure:
-
Dissolve 6-aminohexanoic acid and an excess of sodium bicarbonate in a mixture of water and ethanol.
-
Slowly add a solution of 2,4-dinitrofluorobenzene in ethanol to the amino acid solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Collect the yellow precipitate by filtration and wash with cold water.
-
For purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.
-
The purified this compound is then dried under vacuum.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the covalent attachment of the DNP group to the 6-aminohexanoic acid backbone.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.
Due to the lack of publicly available spectra for this compound, representative NMR data for its precursor, 6-aminohexanoic acid, is provided in Table 2 for reference.[8]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | 2.19 | 39.92 |
| C3 | 1.58 | 27.90 |
| C4 | 1.37 | 28.12 |
| C5 | 1.58 | 29.18 |
| C6 | 2.99 | 42.06 |
| COOH | - | 186.39 |
Mechanism of Action and Applications
This compound does not have a known biological signaling pathway in the classical sense. Its utility stems from its chemical properties as a hapten and a quencher in in vitro and in situ applications.
Hapten for Immunological Detection
The DNP group is a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This makes DNP an excellent hapten for various immunological assays. Biomolecules labeled with this compound can be readily detected with high sensitivity and specificity using anti-DNP antibodies.
The workflow for using this compound as a hapten is visualized in the following diagram:
Quencher in FRET-Based Assays
This compound can act as an efficient quencher for fluorophores such as tryptophan and 7-methoxycoumarin (MCA) in Förster Resonance Energy Transfer (FRET) based assays.[5] In a typical FRET application, a fluorescent donor and a quencher (DNP) are attached to a molecule of interest, such as a peptide substrate for a protease. In the intact state, the donor and quencher are in close proximity, and the fluorescence of the donor is quenched by the DNP group. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
The principle of a FRET-based protease assay using a DNP-labeled substrate is illustrated below:
Experimental Protocol: Labeling of Peptides with this compound, SE
This protocol provides a general guideline for the conjugation of this compound, SE to peptides. Optimization may be required depending on the specific peptide.
Materials:
-
Peptide with a free primary amine
-
This compound, SE
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add a 1.2 to 2-fold molar excess of this compound, SE dissolved in a small amount of the same solvent.
-
Add a 2 to 3-fold molar excess of a non-nucleophilic base such as TEA or DIEA to the reaction mixture to maintain a basic pH.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the progress of the reaction by analytical HPLC or mass spectrometry.
-
Once the reaction is complete, the DNP-labeled peptide can be purified from unreacted starting materials and by-products using reverse-phase HPLC.
-
The purified, labeled peptide should be lyophilized and stored desiccated at -20°C or lower, protected from light.
Conclusion
This compound is a versatile and indispensable tool in modern biological and chemical research. Its well-defined structure, characterized by the immunogenic DNP hapten and a flexible spacer arm, allows for its widespread use in highly sensitive immunoassays. Furthermore, its ability to act as an effective FRET quencher has enabled the development of numerous activity assays for enzymes such as proteases. The straightforward synthesis and conjugation chemistry of this compound and its activated ester further contribute to its prominence in the laboratory. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields.
References
- 1. This compound [6-(2,4-Dinitrophenyl)aminohexanoic acid] *CAS 10466-72-5* | AAT Bioquest [aatbio.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Dinitrophenyl-epsilon-aminocaproic acid | C12H15N3O6 | CID 96812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Buy 6-((2,4-Dinitrophenyl)amino)hexanoic acid | 10466-72-5 | 97%min [smolecule.com]
- 8. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]
DNP-X acid mechanism of action
An in-depth analysis of the scientific literature reveals that "DNP-X acid" is a generalized term, not a specific molecule. The "DNP" refers to a 2,4-Dinitrophenyl group, a chemical moiety frequently used in biochemical and immunological research. The "-X" represents a variable molecular component to which the DNP group is attached, and "acid" indicates the presence of an acidic functional group within the "X" component.
The mechanism of action of a "this compound" is entirely dependent on the identity of the "X" moiety. For instance, if "X" is an amino acid, the compound's primary role is often as a hapten to elicit an immune response. If "X" were a different type of molecule, its mechanism of action would be fundamentally different.
Due to this inherent ambiguity, a singular, core mechanism of action for "this compound" cannot be described. To provide a detailed and accurate technical guide as requested, the specific chemical identity of the "X" component must be known.
For example, common DNP-conjugated molecules in research include:
-
DNP-amino acids (e.g., DNP-lysine, DNP-glycine): Primarily used as model antigens in immunology to study antibody production and allergic responses. Their "mechanism" involves cross-linking IgE receptors on mast cells, leading to degranulation.
-
2,4-Dinitrophenol (DNP): While not a "this compound" in the formal sense, it is a well-known molecule containing the DNP group. It acts as a proton ionophore, uncoupling oxidative phosphorylation in mitochondria.
Without a specific molecular identity for "this compound," it is not possible to provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Please specify the full chemical name of the compound of interest for a comprehensive technical guide.
DNP-X Acid Succinimidyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-X acid succinimidyl ester, chemically known as 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester, is a crucial amine-reactive chemical probe. Its utility in biomedical research and drug development is centered around its dinitrophenyl (DNP) group, which acts as a reliable hapten for immunological detection. The succinimidyl ester (SE) group provides a mechanism for covalent attachment to primary amines on biomolecules. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.
Core Properties
This compound succinimidyl ester is a solid, light yellow to yellow substance.[1][2] It is characterized by a seven-atom aminohexanoyl spacer ('X') that separates the DNP hapten from the reactive succinimidyl ester.[3] This spacer is designed to enhance the accessibility of the DNP moiety for antibody recognition after conjugation.[3]
Physicochemical and Spectral Properties
A summary of the key quantitative properties of this compound succinimidyl ester is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [1][2] |
| Molecular Weight | 394.34 g/mol | [1][4][5] |
| CAS Number | 82321-04-8 | [1][2][5] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Purity | ≥95% (HPLC) | [5][6] |
| Excitation (Ex) | 335 nm | [1] |
| Emission (Em) | 518 nm | [1] |
| Melting Point | 152°C | [2] |
| Solubility | Soluble in DMSO (50 mg/mL), DMF | [1][6][7] |
Chemical Reactivity and Mechanism
The core functionality of this compound succinimidyl ester lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary aliphatic amines, such as the ε-amino group of lysine residues in proteins. This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the DNP-X moiety to the target molecule.
The reaction is most efficient at a slightly basic pH (8.0-9.0), which ensures that the primary amine is in its non-protonated, nucleophilic state. It is crucial to use amine-free buffers, such as phosphate, carbonate-bicarbonate, or borate buffers, to prevent competition with the target molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNP-X, SE | this compound | CAS# 82321-04-8 | InvivoChem [invivochem.com]
- 3. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. N-Succinimidyl N-(2,4-dinitrophenyl)-6-aminocaproate = 95 HPLC 82321-04-8 [sigmaaldrich.com]
- 6. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 7. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid, a valuable bifunctional molecule utilized in various biochemical and biomedical applications. This document details the chemical principles, experimental protocols, and characterization data for this compound, intended to serve as a practical resource for researchers in the fields of chemistry, biochemistry, and drug development.
Introduction
6-((2,4-Dinitrophenyl)amino)hexanoic acid, also known as N-(2,4-dinitrophenyl)-ε-aminocaproic acid, is a derivative of 6-aminohexanoic acid. The key feature of this compound is the incorporation of the 2,4-dinitrophenyl (DNP) group, a well-known hapten, onto the terminal amino group of the hexanoic acid backbone. This structure imparts unique properties, making it a versatile tool in the laboratory.
The primary applications of 6-((2,4-dinitrophenyl)amino)hexanoic acid stem from its ability to act as an amine-reactive building block. The carboxylic acid moiety can be activated for conjugation to other molecules, while the DNP group serves as a highly immunogenic epitope, readily recognized by anti-DNP antibodies. This property is extensively exploited for signal amplification in immunoassays such as ELISA and immunohistochemistry. Furthermore, the DNP group can function as an effective quencher in fluorescence resonance energy transfer (FRET) based assays.
Chemical Synthesis
The synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid is achieved through a nucleophilic aromatic substitution reaction. The terminal amino group of 6-aminohexanoic acid acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. The fluorine atom, a good leaving group, is subsequently displaced. The reaction is typically carried out under mildly basic conditions to ensure the deprotonation of the amino group, thereby enhancing its nucleophilicity.
The reaction mechanism proceeds through the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to form the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Aminohexanoic acid | ≥99% | Sigma-Aldrich |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | ≥99% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Ethanol | 95% | VWR |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |
| Deionized water | Millipore |
Experimental Protocol
2.2.1. Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (38.1 mmol) of 6-aminohexanoic acid in 100 mL of a 5% (w/v) aqueous solution of sodium bicarbonate.
-
In a separate beaker, prepare a solution of 7.1 g (38.1 mmol) of 1-fluoro-2,4-dinitrobenzene in 50 mL of ethanol.
2.2.2. Reaction Execution
-
While stirring the 6-aminohexanoic acid solution at room temperature, slowly add the ethanolic solution of 1-fluoro-2,4-dinitrobenzene dropwise over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours. The solution will turn yellow as the product forms.
2.2.3. Product Isolation and Purification
-
Upon completion of the reaction, transfer the mixture to a 500 mL beaker and cool it in an ice bath.
-
Slowly acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while stirring. This will protonate the carboxylic acid group and cause the product to precipitate out of the solution.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with three 50 mL portions of cold deionized water to remove any inorganic salts.
-
Further wash the product with 50 mL of cold diethyl ether to remove any unreacted 1-fluoro-2,4-dinitrobenzene.
-
For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization
The synthesized 6-((2,4-dinitrophenyl)amino)hexanoic acid should be characterized to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₆ |
| Molecular Weight | 297.27 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 133-136 °C |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Insoluble in water. |
Spectroscopic Data
| Spectroscopic Technique | Expected Peaks/Shifts |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.85 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 3.50 (q, 2H, -CH₂-NH-), 2.20 (t, 2H, -CH₂-COOH), 1.60-1.30 (m, 6H, -(CH₂)₃-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 174.5 (C=O), 148.0, 137.5, 130.0, 124.0, 117.0, 114.0 (Ar-C), 42.5 (-CH₂-NH-), 33.5 (-CH₂-COOH), 28.5, 26.0, 25.0 (-(CH₂)₃-) |
| FT-IR (KBr, cm⁻¹) | ν: 3310 (N-H stretch), 3100-2850 (C-H stretch), 1710 (C=O stretch), 1620 (C=C stretch, aromatic), 1590 (N-H bend), 1520 & 1340 (NO₂ stretch) |
Experimental Workflow and Applications
The synthesis and subsequent application of 6-((2,4-dinitrophenyl)amino)hexanoic acid can be visualized as a streamlined workflow.
Caption: A flowchart illustrating the synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid and its subsequent application in an immunoassay.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 6-((2,4-dinitrophenyl)amino)hexanoic acid. The provided experimental protocol, coupled with the characterization data, offers a comprehensive resource for researchers. The versatility of this compound as a building block for bioconjugation, particularly in the context of immunoassays, underscores its importance in modern biochemical and biomedical research. Careful adherence to the outlined procedures will enable the successful synthesis and application of this valuable chemical tool.
Core Concepts: Understanding DNP-X Acid
An In-depth Technical Guide to DNP-X Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a term for molecules where a dinitrophenyl (DNP) group is attached to a core structure, often an amino acid or a hexanoic acid derivative. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, experimental applications, and relevant protocols.
The "X" in this compound denotes a variable component, leading to a class of molecules rather than a single compound. The dinitrophenyl group is a key functional moiety, historically significant for its role in the Sanger sequencing of proteins and now widely used as a hapten for antibody recognition and as a quencher in fluorescence resonance energy transfer (FRET) applications.[1][2][3] Two prominent examples of this compound are N-(2,4-Dinitrophenyl)glycine and 6-((2,4-Dinitrophenyl)amino)hexanoic acid.
Physicochemical Data
The fundamental properties of two common this compound variants are summarized below for easy reference and comparison.
| Property | N-(2,4-Dinitrophenyl)glycine | 6-((2,4-Dinitrophenyl)amino)hexanoic acid |
| Synonym(s) | DNP-glycine, N-Dnp-glycine | This compound |
| CAS Number | 1084-76-0[4][5] | 10466-72-5[6][7] |
| Molecular Formula | C8H7N3O6[4][5] | C12H15N3O6[6][7][8] |
| Molecular Weight | 241.16 g/mol [4][5][9] | 297.26 g/mol [6][7][8] |
| Appearance | Light yellow to yellow powder[10] | Not specified |
| Storage Temperature | -20°C[5] | 4°C, protected from light[6] |
| Key Applications | Derivative for protein sequencing, immunoassay development | Amine-reactive building block for probes, FRET quencher[1][6] |
Experimental Protocols and Methodologies
DNP-X acids and their derivatives are utilized in a variety of established experimental procedures. Below are detailed protocols for key applications.
Synthesis of DNP-Amino Acids
This protocol describes a general method for the synthesis of DNP-amino acids using 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.
Materials:
-
Amino acid (e.g., L-Phenylalanine)
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Acetone
-
Sodium bicarbonate (NaHCO3)
-
Water
Procedure: [11]
-
In an Erlenmeyer flask, dissolve the amino acid (e.g., 200 mg, 1.2 mmol of L-Phe) and an equimolar amount of FDNB (225 mg, 1.2 mmol) in 20 ml of acetone.
-
Add a twofold molar excess of solid NaHCO3 (202 mg, 2.4 mmol) to the solution.
-
Slowly add 10 ml of water over 10 minutes while stirring.
-
Continue stirring the mixture for 30 minutes at 30-40°C.
-
Add another identical portion of solid NaHCO3 and continue stirring at the same temperature for an additional hour.
-
Concentrate the solution to 10-15 ml. A precipitate of the DNP-amino acid will form.
-
Filter the precipitate, wash it carefully with water, and allow it to air dry in the dark.
N-Terminal Protein Sequencing (Sanger's Method)
This method identifies the N-terminal amino acid of a polypeptide chain.
Materials:
-
Polypeptide sample
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
6 M Hydrochloric acid (HCl)
-
Organic solvent (e.g., ether or ethyl acetate)
-
Chromatography system (e.g., TLC or paper chromatography)
-
DNP-amino acid standards
Procedure: [3]
-
Labeling: React the polypeptide with FDNB. The FDNB will covalently bond with the free α-amino group of the N-terminal amino acid, forming a DNP-polypeptide. This bond is stable to acid hydrolysis.
-
Hydrolysis: Subject the DNP-polypeptide to complete acid hydrolysis by heating it in 6 M HCl at 100-110°C for 12-24 hours. This cleaves all peptide bonds, resulting in a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.
-
Extraction: Separate the yellow-colored DNP-amino acid from the free amino acids using an organic solvent. DNP-amino acids are soluble in organic solvents, while free amino acids are more soluble in the aqueous phase.
-
Identification: Identify the extracted DNP-amino acid by chromatography. By comparing the migration of the unknown DNP-amino acid to that of known DNP-amino acid standards, the N-terminal residue can be identified.
Signaling Pathways and Applications
While this compound itself is not directly involved in endogenous signaling pathways, its derivatives are instrumental in studying various biological processes.
Immunoassays
DNP is a widely used hapten. When conjugated to a carrier protein, it can elicit a strong antibody response. These anti-DNP antibodies are valuable reagents in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), for the detection and quantification of DNP-labeled molecules.[12][13] The interaction between DNP and anti-DNP antibodies is highly specific and is a model system for studying antigen-antibody binding.
Fluorescence Resonance Energy Transfer (FRET)
This compound and its succinimidyl ester derivative can function as effective FRET quenchers.[1][2] They can be paired with fluorescent donors like tryptophan or tyrosine. In a FRET-based assay, when the DNP quencher is in close proximity to the fluorescent donor, the energy from the donor is transferred to the quencher, resulting in a decrease in the donor's fluorescence emission. This principle can be applied to study molecular interactions, such as protein-protein binding or conformational changes in a molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. scbt.com [scbt.com]
- 5. TSS [techservesolutions.in]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 10466-72-5|6-((2,4-Dinitrophenyl)amino)hexanoic acid|BLD Pharm [bldpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. N-(2,4-Dinitrophenyl)glycine | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Principle of FRET Quenching with DNP-X Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) quenching utilizing 2,4-Dinitrophenyl (DNP)-X acid. It is designed to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed insights into the mechanism, experimental design, and data interpretation involving this widely used quencher.
Core Principles of FRET and the Role of DNP as a Quencher
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] An excited donor fluorophore can transfer its energy to a nearby acceptor molecule without the emission of a photon.[3][4] This energy transfer is highly dependent on the distance between the donor and acceptor, making FRET an invaluable tool for measuring molecular proximity on the nanometer scale.[2] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor.[2][3]
Several key conditions must be met for FRET to occur:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers (10-100 Å).[3][5][6]
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[5][6][7]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[2]
The 2,4-dinitrophenyl (DNP) group is a classic and widely used non-fluorescent acceptor, or quencher, in FRET-based assays.[8] Its primary role is to accept the energy from an excited donor fluorophore and dissipate it as heat, thus "quenching" the donor's fluorescence. DNP is often incorporated into peptides and other biomolecules as DNP-X acid, which is 6-(2,4-Dinitrophenyl)aminohexanoic acid.[9][10][11] This form provides a convenient linker for conjugation to amino groups. The succinimidyl ester (SE) form of this compound is also commonly used for efficient labeling of primary amines.[12]
The quenching mechanism of DNP in FRET probes is primarily based on the Förster dipole-dipole interaction.[3] However, in some instances, particularly when the donor and DNP are in very close proximity, a component of static (or contact) quenching may also contribute.[3] Static quenching involves the formation of a non-fluorescent ground-state complex between the donor and quencher.[3]
Quantitative Data for DNP-Based FRET Pairs
The selection of an appropriate donor-acceptor pair is critical for the successful design of a FRET assay. The Förster distance (R₀) is a key parameter that defines the distance at which FRET efficiency is 50%.[4] A larger R₀ value indicates that FRET can occur over a longer distance. The R₀ is dependent on the spectral overlap integral (J(λ)), the quantum yield of the donor (ΦD), the refractive index of the medium (n), and the relative orientation of the donor and acceptor dipoles (κ²).[13][14]
Below is a summary of quantitative data for commonly used DNP-based FRET pairs.
| Donor Fluorophore | Acceptor | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) (Å) | Donor Quantum Yield (ΦD) | Notes |
| Mca (7-Methoxycoumarin-4-yl)acetyl | Dnp (2,4-Dinitrophenyl) | 325 | 393 | 36.5[15] | 0.49[16] | A widely used pair for protease assays.[8][17] |
| ACC (7-amino-4-carbamoylmethylcoumarin) | Dnp (2,4-Dinitrophenyl) | ~350 | ~450 | 34.7[15] | 0.861[15] | Offers higher sensitivity compared to Mca/Dnp in some assays.[15] |
| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 | - | - | A successful and commonly used FRET pair in peptide synthesis.[1][18] |
| Trp (Tryptophan) | Dnp (2,4-Dinitrophenyl) | 280 | 350-360 | - | 0.2[16] | DNP is an effective quencher for intrinsic tryptophan fluorescence.[16][19] |
| N-Me-Abz (N-Methyl-anthraniloyl) | Dnp (2,4-Dinitrophenyl) | 340-360 | 440-450 | - | - | Used in various FRET substrates.[3] |
| FITC (Fluorescein isothiocyanate) | Dnp (2,4-Dinitrophenyl) | 490 | 520 | - | - | A less common but viable FRET pair with DNP.[3] |
Note: The Förster distance and quantum yield can vary depending on the specific molecular construct and the experimental conditions.
Experimental Protocols
Synthesis of a Mca-Peptide-Lys(Dnp) FRET Substrate
This protocol outlines the solid-phase peptide synthesis (SPPS) of a generic FRET substrate for a protease, incorporating Mca as the fluorophore and Dnp as the quencher.[17][20]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
7-Methoxycoumarin-4-acetic acid (Mca)[17]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt activation in the presence of DIPEA. Incorporate Fmoc-Lys(Dnp)-OH at the desired position in the peptide sequence.
-
Mca Coupling: After the final amino acid coupling and Fmoc deprotection, couple Mca to the N-terminal amino group. Dissolve Mca, HBTU, and HOBt in DMF, add DIPEA, and add the mixture to the resin. Allow the reaction to proceed for several hours.[17]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[20]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
General Protease Activity Assay using a Mca-Peptide-Lys(Dnp) Substrate
This protocol describes a continuous kinetic assay to measure the activity of a purified protease.[21][22]
Materials:
-
Purified protease of interest
-
Mca-Peptide-Lys(Dnp) FRET substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[20]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the FRET substrate in DMSO. Dilute the stock solution to the desired final concentration in the assay buffer.
-
Enzyme Preparation: Prepare a working solution of the purified protease in the assay buffer. Keep the enzyme on ice.
-
Assay Setup: In a 96-well black microplate, add the diluted FRET substrate to each well. Include wells with substrate and assay buffer only as a negative control (no enzyme).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the protease solution to the wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for Mca (e.g., Ex: 325 nm, Em: 393 nm).[5]
-
Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is proportional to the enzyme activity.
Visualizing FRET Principles and Workflows
Graphviz diagrams are provided to illustrate the core concepts and workflows associated with DNP-FRET quenching.
The FRET Quenching and Cleavage Mechanism
References
- 1. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Labeling [sigmaaldrich.com]
- 9. This compound [6-(2,4-Dinitrophenyl)aminohexanoic acid] *CAS 10466-72-5* | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, SE] - 25 mg [anaspec.com]
- 13. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 14. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 19. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 22. benchchem.com [benchchem.com]
The Discovery and Development of DNP Haptens: A Technical Guide
Introduction
The dinitrophenyl (DNP) group, a seemingly simple chemical moiety, has played a monumental role in shaping our understanding of immunology. Its journey from a chemical reagent to a cornerstone of immunological research is a testament to the power of model systems in unraveling complex biological processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, development, and application of DNP haptens. We will delve into the core principles of hapten biology, detail key experimental protocols, and present quantitative data and signaling pathways that underpin the utility of DNP in immunology.
The Genesis of a Concept: Karl Landsteiner and the Discovery of Haptens
The story of DNP haptens is intrinsically linked to the pioneering work of Karl Landsteiner, a Nobel laureate whose contributions to immunology extended far beyond his discovery of blood groups.[1][2] In the early 20th century, Landsteiner introduced the concept of "haptens" (from the Greek "haptein," meaning "to fasten").[1][3] He demonstrated that small molecules, which he termed haptens, are not immunogenic on their own but can elicit a specific immune response when covalently bound to a larger carrier molecule, typically a protein.[1][3] This groundbreaking work laid the foundation for understanding how the immune system can recognize an almost infinite array of chemical structures, including drugs and other small organic molecules. Dinitrophenol (DNP) emerged as a classic example of such a hapten and has been extensively used in research to dissect the mechanisms of antibody production and immune cell activation.[3]
The DNP-Carrier Conjugate: Eliciting an Immune Response
The immunogenicity of a DNP hapten is unlocked through its conjugation to a carrier protein. Common carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA).[4][5] The DNP group is typically introduced onto the carrier protein through the reaction of 2,4-dinitrofluorobenzene (DNFB) or a similar reactive DNP derivative with nucleophilic side chains of amino acids on the protein, primarily the ε-amino group of lysine.
The resulting DNP-carrier conjugate presents both the DNP hapten and epitopes of the carrier protein to the immune system. This co-presentation is crucial for the generation of a robust anti-DNP antibody response, a process that is typically T-cell dependent.[6]
Quantitative Aspects of the Anti-DNP Immune Response
The magnitude and quality of the immune response to DNP haptens are influenced by several factors, including the choice of carrier protein, the density of DNP on the carrier, and the immunization protocol.
Hapten Density
The number of DNP molecules conjugated per carrier protein molecule, known as the hapten density, is a critical determinant of the immune outcome. Studies have shown that an intermediate hapten-to-carrier ratio is often optimal for inducing a strong antibody response.[7] High hapten densities can sometimes lead to immunological tolerance rather than activation.[8]
Table 1: Influence of Hapten-Carrier Ratio on Anti-DNP Antibody Response
| Carrier Protein | Hapten:Carrier Molar Ratio | Observed Effect on Antibody Formation | Reference |
| Bovine Serum Albumin (BSA) | Intermediate (e.g., DNP16-BSA) | Optimal antibody formation | [7] |
| Bovine Gamma Globulin (BGG) | Intermediate (e.g., DNP43-BGG) | Optimal antibody formation | [7] |
| Mouse Immunoglobulin (MIG) | Intermediate (e.g., DNP48-MIG) | Optimal antibody formation | [7] |
| Polyacrylamide | High | Inhibition of anti-DNP antibody formation | [8] |
Antibody Affinity and Titer
Immunization with DNP-carrier conjugates elicits the production of antibodies with high affinity for the DNP hapten. The affinity of these antibodies, often expressed as a dissociation constant (Kd), can vary. Monoclonal antibodies with high affinities for DNP have been generated, with association constants in the range of 10¹⁰ to 10¹¹ M⁻¹.[2] Antibody titers, a measure of the concentration of specific antibodies in the serum, increase significantly after immunization and can remain detectable for extended periods.[9][10]
Table 2: Reported Affinities and Titers of Anti-DNP Antibodies
| Antibody Type | Hapten Specificity | Affinity (Association Constant/Dissociation Constant) | Titer | Reference |
| Murine Monoclonal IgG1 | DNP | 10¹⁰ to 10¹¹ M⁻¹ | High titer (1/1,280,000 in donor mouse) | [2] |
| Monoclonal Antibodies | DNP-Spin Label | 5.0 x 10⁴ M⁻¹ to > 1.0 x 10⁸ M⁻¹ | Not specified | [11] |
| Rabbit Polyclonal | DNP-BGG | Affinity constant increased ~100-fold over 5 weeks | Precipitable antibody observed | [12] |
| Hyena Polyclonal | DNP-KLH | Peak concentrations on day 28 post-immunization | Detectable titers at one year | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key experiments involving DNP haptens.
DNP-KLH Conjugation
This protocol describes the conjugation of DNP to Keyhole Limpet Hemocyanin (KLH) using m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a common crosslinker.
Materials:
-
Keyhole Limpet Hemocyanin (KLH)
-
m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
DNP-cysteine or other thiol-containing DNP derivative
-
Phosphate buffer (0.01 M, pH 7.0)
-
Dimethylformamide (DMF)
-
PD-10 desalting column
-
Phosphate buffer (0.05 M, pH 6.0)
-
2 N NaOH
-
0.5 N HCl
-
Ammonium bicarbonate (0.1 M)
Procedure:
-
Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer (pH 7.0).[13]
-
Dissolve 3 mg of MBS in 200 µL of DMF.[13]
-
Add 70 µL of the MBS solution to the KLH solution and stir or rotate for 30 minutes at room temperature.[13]
-
Purify the KLH-MBS conjugate by passing the solution through a PD-10 desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0). Collect the protein-containing fractions.[13]
-
Dissolve 5 mg of a thiol-containing DNP derivative (e.g., DNP-cysteine) in 100 µL of DMF.[13]
-
Rapidly add 1 mL of the purified KLH-MBS solution to the DNP solution.[13]
-
Immediately add approximately 11 µL of 2 N NaOH to adjust the pH to 7.0-7.2. Verify the pH with pH paper and adjust with 0.5 N HCl or 2 N NaOH as needed.[13]
-
Stir or rotate the reaction mixture for 3 hours at room temperature or overnight at 4°C.[13]
-
Add 3 mL of 0.1 M ammonium bicarbonate to the conjugate solution before lyophilization.[13]
Mouse Immunization with DNP-Carrier Conjugate
This protocol outlines a general procedure for immunizing mice to generate an anti-DNP antibody response.
Materials:
-
DNP-carrier conjugate (e.g., DNP-KLH)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (e.g., 23 or 25 gauge)
-
BALB/c mice (or other suitable strain)
Procedure:
-
Antigen Preparation: Dilute the DNP-carrier conjugate in sterile PBS to a concentration of 0.5-1.0 mg/mL.
-
Emulsification: For the primary immunization, mix the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) to form a stable emulsion. For booster immunizations, use Incomplete Freund's Adjuvant (IFA).[14]
-
Primary Immunization (Day 0): Inject each mouse subcutaneously or intraperitoneally with 100-200 µL of the antigen-CFA emulsion, containing 50-100 µg of the DNP-carrier conjugate.[14][15]
-
Booster Immunizations: Administer booster injections of 50 µg of the antigen in IFA on days 21 and 42.[15]
-
Test Bleed: Collect a small blood sample (test bleed) from the tail vein around day 50 to assess the antibody titer.[14][15]
-
Final Boost: Administer a final boost of 50 µg of the antigen in PBS (without adjuvant) three to four days before harvesting spleen cells for hybridoma production or collecting a larger volume of blood for serum.[14]
Indirect ELISA for Anti-DNP Antibody Quantification
This protocol describes a standard indirect ELISA to measure the concentration of anti-DNP antibodies in serum.
Materials:
-
DNP-BSA (or other DNP-carrier conjugate for coating)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)[3]
-
96-well microtiter plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[3]
-
Blocking Buffer (e.g., 1% BSA in PBS)[5]
-
Serum samples (diluted in blocking buffer)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)[3]
-
Stop Solution (e.g., 2 M H₂SO₄)[3]
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute DNP-BSA to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[3]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.[16]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[5]
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted serum samples and standards to the wells. Incubate for 1-2 hours at room temperature.[5][17]
-
Washing: Wash the plate five times with wash buffer.[17]
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[17]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.[3]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[16]
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Signaling Pathways in DNP-Mediated Immune Activation
The interaction of DNP-carrier conjugates with immune cells triggers complex signaling cascades that lead to cellular activation, proliferation, and differentiation.
B-Cell Activation via the B-Cell Receptor (BCR)
The binding of a multivalent DNP-carrier conjugate to the B-cell receptor (BCR) on the surface of a DNP-specific B cell initiates a signaling cascade. This cross-linking of BCRs leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ signaling components of the BCR complex by Src-family kinases such as Lyn.[18][19] This, in turn, recruits and activates Syk kinase, which phosphorylates downstream adaptor proteins like BLNK.[20] This scaffold allows for the activation of multiple signaling pathways, including the PLC-γ2, PI3K, and MAPK pathways, ultimately leading to changes in gene expression, B-cell proliferation, and differentiation into antibody-secreting plasma cells.[20]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. addgene.org [addgene.org]
- 6. Antigen - Wikipedia [en.wikipedia.org]
- 7. Antibody formation in the mouse induced by hapten-carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of anti-DNP antibody formation by high doses of DNP-polyacrylamide molecules; effects of hapten density and hapten valence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunization protocol. EuroMAbNet [euromabnet.com]
- 15. Custom Mouse Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. microbenotes.com [microbenotes.com]
- 17. lifediagnostics.com [lifediagnostics.com]
- 18. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 19. cusabio.com [cusabio.com]
- 20. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Applications of DNP-X Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-(2,4-Dinitrophenyl)aminohexanoic acid, commonly known as DNP-X acid. The focus is on its solubility characteristics, particularly in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This guide also details its primary applications, including relevant experimental workflows and the signaling pathways associated with its core chemical moiety.
It is important to note that commercially available and widely used forms of this compound are often the succinimidyl ester derivative, DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester).[1][2] This amine-reactive version is used for labeling proteins and peptides.[1][3] The solubility data and applications discussed herein primarily pertain to this succinimidyl ester form. The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer which helps increase the accessibility of the DNP moiety to antibodies.[2]
Solubility Profile of DNP-X, SE
DNP-X, SE is a yellow solid at room temperature.[1] Its solubility is highest in polar aprotic solvents like DMSO. The succinimidyl ester group is susceptible to hydrolysis in protic solvents such as water and alcohols, which affects its stability and effective solubility for conjugation reactions.
Table 1: Solubility of DNP-X, SE in Various Solvents
| Solvent | Chemical Formula | Solvent Type | Solubility (at 20-25°C) | Molar Solubility (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~50 mg/mL[1] | ~126.8 mM[1] | Ultrasonic agitation may be required. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Quantified | DMF is a strong solvent for many organic compounds and is expected to dissolve DNP-X, SE. |
| Water | H₂O | Polar Protic | Sparingly Soluble[4] | Not Quantified | The succinimidyl ester is unstable and will hydrolyze. The underlying 2,4-Dinitrophenol is itself sparingly soluble in water.[4] |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Not Quantified | The succinimidyl ester is unstable and will react with the solvent. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of DNP-X, SE in a chosen solvent at a constant temperature.
Materials:
-
DNP-X, SE solid powder
-
Solvent of interest (e.g., DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of DNP-X, SE solid to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Pipette a precise volume of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess, undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of DNP-X, SE in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound at the specified temperature.
-
Key Applications and Methodologies
DNP-X, SE is a versatile tool in biochemical research, primarily used as a hapten for immunoassays and as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) assays.[5][6]
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[7] The DNP group is a widely used hapten because it is not naturally found in tissues, making it an ideal control and labeling agent.[5] DNP-labeled molecules can be specifically detected with high-affinity anti-DNP antibodies in various immunoassay formats like ELISA, Western blotting, and immunohistochemistry.[5][8]
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[6] In protease activity assays, a peptide substrate is synthesized with a fluorophore on one end and a quencher, like DNP, on the other.[9] In this intact state, the DNP group quenches the fluorescence of the nearby fluorophore.[6] When a protease cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[9] DNP is an effective quencher for fluorophores like Tryptophan (Trp) and 7-methoxycoumarin-4-yl-acetic acid (Mca).[6][9]
Signaling Pathway Context of the DNP Moiety
While this compound itself is primarily used as a labeling reagent, its core chemical structure, 2,4-dinitrophenol (DNP), is a well-documented bioactive molecule. DNP acts as a protonophore, uncoupling oxidative phosphorylation in mitochondria. This action dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and releasing energy as heat.
This fundamental bioenergetic modulation has downstream effects on major cellular signaling pathways. At low, subtoxic concentrations, DNP has been shown to trigger adaptive stress responses in cells, including neurons.
-
Suppression of mTOR Pathway: DNP treatment can suppress the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
-
Upregulation of CREB Pathway: DNP can upregulate the Ca²⁺-calmodulin-CREB (cAMP response element-binding protein) signaling pathway. This pathway is critical for synaptic plasticity, learning, and memory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. N-Succinimidyl N-(2,4-dinitrophenyl)-6-aminocaproate = 95 HPLC 82321-04-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 6. cdn.thomasnet.com [cdn.thomasnet.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
Applications of Anti-DNP Antibodies in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of anti-dinitrophenyl (anti-DNP) antibodies in scientific research. DNP is a small organic molecule, a hapten, that can elicit a robust immune response when conjugated to a larger carrier protein. This property makes anti-DNP antibodies invaluable tools in a wide array of immunological and cell biology applications. This document details their use in key experimental techniques, provides structured data for quantitative analysis, and includes detailed experimental protocols and workflow diagrams.
Core Applications of Anti-DNP Antibodies
Anti-DNP antibodies are versatile reagents used across various research fields. Their primary applications include:
-
Immunoassays: As highly specific reagents in ELISA, Western blotting, flow cytometry, and immunohistochemistry.[1]
-
Detection of Oxidative Stress: For the identification and quantification of protein carbonylation, a key marker of oxidative damage.
-
Hapten-Carrier and Immunization Studies: To understand the fundamental mechanisms of antibody production and affinity maturation.
-
Allergy and Mast Cell Research: Anti-DNP IgE is instrumental in studying the mechanisms of mast cell degranulation and allergic responses.[2]
-
Affinity Purification: For the isolation of DNP-conjugated molecules and their binding partners.[3]
-
Isotype and Negative Controls: Due to DNP not being endogenous in tissues, anti-DNP antibodies serve as excellent isotype or negative controls in various immunoassays to rule out non-specific binding.[4]
Data Presentation: Quantitative Parameters of Anti-DNP Antibodies
The selection of an appropriate anti-DNP antibody clone is critical for experimental success and depends on factors such as binding affinity and sensitivity in the intended application.
Table 1: Binding Affinity of Selected Anti-DNP Monoclonal Antibodies
| Antibody Clone | Isotype | Affinity Constant (K₀) (M⁻¹) | Target |
| AN01-AN12 | - | 5.0 x 10⁴ to >1.0 x 10⁸ | DNP-SL |
| 4D₉A₉C₂C₂ | IgG₁ | 10¹⁰ to 10¹¹ | DNP |
| Anti-DNP-BGG | - | Increased ~100-fold over 5 weeks | DNP |
| Anti-DNP-glycylglycylglycine-BGG | - | Increased 3- to 4-fold over 5 weeks | DNP-glycylglycylglycine |
| Anti-DNP-p-aminobenzoylglutamate-BGG | - | No significant change over 5 weeks | DNP-p-aminobenzoylglutamate |
Data compiled from multiple sources, and affinity constants can vary based on the specific hapten conjugate and measurement technique.[5][6][7]
Table 2: Sensitivity of Anti-DNP Antibody-Based ELISAs
| ELISA Type | Target | Detection Range | Sensitivity |
| Competitive ELISA | DNP | - | As low as 10 fmol |
| Mouse Anti-DNP IgG ELISA | Anti-DNP IgG | 3.125 - 100 u/mL | - |
| Human DNP-Ab GENLISA™ | deoxyribonucleic Protein Antibody | 1 ng/mL - 400 ng/mL | 0.53 ng/mL |
| Rat Anti-DNP IgM ELISA | Anti-DNP IgM | 3.125 - 100 u/mL | - |
| Green Mamba DNP ELISA Kit | DNP | 0 - 100 ng/mL | 0.42 ng/mL |
Sensitivity and detection range are dependent on the specific ELISA kit, antibody pair, and substrate used.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing anti-DNP antibodies.
Protocol 1: Detection of Protein Carbonylation by Western Blot
This protocol describes the detection of carbonylated proteins in a biological sample, a common method to assess oxidative stress.[10]
1. Sample Preparation:
- Extract proteins from cells or tissues using a suitable lysis buffer.
- Determine protein concentration using a standard protein assay (e.g., BCA).
2. Derivatization of Carbonyl Groups:
- Take 5-20 µg of protein extract in a microcentrifuge tube.
- Add an equal volume of 12% SDS to bring the final SDS concentration to 6%.
- Add a 2X volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.
- For a negative control, add 2 M HCl without DNPH to a parallel sample.
- Incubate in the dark at room temperature for 15-20 minutes.
- Neutralize the reaction by adding 1.5X volume of a neutralization solution (e.g., 2 M Tris in 30% glycerol).
3. SDS-PAGE and Western Blotting:
- Load the derivatized protein samples onto a polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary anti-DNP antibody (e.g., rabbit anti-DNP) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer (typically 1:5000 to 1:20,000) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10-15 minutes each.
5. Detection:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Detect the signal using an appropriate imaging system.
Protocol 2: Quantitative Sandwich ELISA for Anti-DNP IgG
This protocol outlines a method for the quantification of anti-DNP IgG in serum samples, for example, after immunization with a DNP-carrier conjugate.[11]
1. Plate Coating:
- Dilute DNP-BSA to 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
- Add 100 µL of the DNP-BSA solution to each well of a 96-well high-binding ELISA plate.
- Incubate overnight at 4°C.
- Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
- Prepare serial dilutions of a standard anti-DNP IgG of known concentration in blocking buffer.
- Prepare dilutions of the serum samples in blocking buffer.
- Add 100 µL of the standards and samples to the wells.
- Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
- Dilute an HRP-conjugated anti-mouse IgG (or other species-specific) detection antibody in blocking buffer.
- Add 100 µL of the diluted detection antibody to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
5. Substrate Development and Measurement:
- Add 100 µL of TMB substrate solution to each well.
- Incubate in the dark at room temperature for 15-30 minutes.
- Stop the reaction by adding 50 µL of 1 M H₂SO₄.
- Read the absorbance at 450 nm using a microplate reader.
- Generate a standard curve and calculate the concentration of anti-DNP IgG in the samples.
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[2][12]
1. Cell Seeding and Sensitization:
- Seed mast cells (e.g., RBL-2H3 cells) in a 24-well plate at an appropriate density and allow them to adhere overnight.
- Sensitize the cells by incubating with anti-DNP IgE (typically 0.1-1 µg/mL) in complete medium for 2-24 hours.
2. Stimulation:
- Wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).
- Add 200 µL of buffer containing various concentrations of DNP-BSA (or another DNP-conjugated antigen) to stimulate degranulation.
- For a negative control, add buffer without antigen.
- For a positive control (total release), add 0.1% Triton X-100 to lyse the cells.
- Incubate for 30-60 minutes at 37°C.
3. Sample Collection:
- Place the plate on ice to stop the reaction.
- Carefully collect the supernatant from each well and transfer to a new 96-well plate.
- Lyse the remaining cells in each well with 200 µL of buffer containing 0.1% Triton X-100 to determine the total cellular β-hexosaminidase content.
4. β-Hexosaminidase Assay:
- Add 50 µL of the supernatant or cell lysate to a new 96-well plate.
- Add 50 µL of substrate solution (e.g., 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).
- Incubate for 1-2 hours at 37°C.
- Stop the reaction by adding 150 µL of stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5).
- Read the absorbance at 405 nm.
5. Calculation of Percent Degranulation:
- Percent degranulation = (Absorbance of supernatant / Absorbance of total lysate) x 100.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involving anti-DNP antibodies.
Caption: Workflow for detecting protein carbonylation using anti-DNP antibodies.
Caption: Process of generating anti-DNP antibodies via hapten-carrier immunization.
Caption: Signaling pathway of mast cell degranulation induced by DNP-antigen.
References
- 1. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]
- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking of FcεRI causes Ca2+ mobilization via a sphingosine kinase pathway in a clathrin-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Detecting degranulation via hexosaminidase assay [protocols.io]
understanding DNP as a hapten in immunoassays
An In-depth Technical Guide to DNP as a Hapten in Immunoassays
Introduction
Dinitrophenyl (DNP), a small organic molecule, serves as a quintessential hapten in the field of immunology and is a vital tool for researchers, scientists, and drug development professionals.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[2] By itself, DNP is not immunogenic. However, when conjugated to a carrier protein, it stimulates a strong immune response, leading to the production of anti-DNP antibodies.[1][3] This characteristic makes the DNP/anti-DNP system a versatile and widely used tool in various immunoassays, including ELISA, Western blot, immunofluorescence, and flow cytometry.[1][4] It is often used as a model immunogen to study the fundamentals of antibody response and can serve as an excellent alternative to biotin-streptavidin systems.[1][5]
Core Principles of DNP as a Hapten
The utility of DNP lies in its ability to be chemically and stably coupled to carrier molecules, most commonly proteins rich in primary amines, such as lysine residues. The resulting DNP-protein conjugate presents the DNP group as a novel epitope to the immune system, which then generates antibodies specific to this hapten. These high-affinity anti-DNP antibodies can then be used to detect DNP-labeled molecules with high specificity.
Key Applications Include:
-
Immunoassay Development: Used to create sensitive and specific ELISAs and other immunoassays.[6]
-
Isotype and Negative Controls: Anti-DNP antibodies are frequently used as non-targeting isotype or negative controls in various applications because the DNP hapten is not found endogenously in tissues.[1]
-
Biotin-Free Detection: The DNP system provides a robust alternative to biotin-based detection methods.[1][7]
-
Detection of Oxidative Damage: DNP can be used to detect carbonyl groups on proteins, a marker of oxidative stress, through its reaction with 2,4-dinitrophenylhydrazine (DNPH).[1][8]
Chemical Properties and Conjugation Data
The most common reagent for DNP conjugation is a derivative of 2,4-Dinitrophenol, such as DNP-N-hydroxysuccinimide ester (DNP-NHS).[9] This reagent reacts efficiently with primary amines on proteins and peptides to form stable amide bonds. The degree of DNP labeling, or the hapten-to-carrier ratio, is a critical parameter that can be controlled and measured.
Table 1: Physicochemical Properties of DNP Reagents
| Property | Value | Source |
| Chemical Name | 2,4-Dinitrophenol | [1] |
| Molecular Formula (DNP-NHS) | C₁₀H₇N₃O₇ | [9] |
| Molecular Weight (DNP-NHS) | 281.18 g/mol | [9] |
| Reactive Group | N-hydroxysuccinimide ester | [9] |
| Target Functional Group | Primary amines (-NH₂) | [9] |
| Maximum Absorbance (DNP) | ~360 nm | [10][11] |
| Molar Extinction Coefficient (ε) at 360 nm | 17,500 M⁻¹cm⁻¹ | [9] |
Table 2: Typical DNP Conjugation Ratios
| Carrier Protein | Typical Molar Ratio (DNP per Protein) | Source |
| Bovine Serum Albumin (BSA) | >10 | [10] |
| Bovine Serum Albumin (BSA) | ~40 | [5] |
| Ovalbumin (OVA) | >30 | [11] |
Experimental Protocols
Protocol 1: DNP Conjugation to a Carrier Protein (e.g., BSA)
This protocol describes a general method for labeling a protein with DNP using an NHS-ester derivative.
Materials:
-
Carrier Protein (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL.
-
DNP-NHS labeling reagent.
-
Labeling Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0 (or 100 mM Phosphate buffer, pH 8.0).[9]
-
Solvent for DNP-NHS: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9]
-
Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.[9]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Methodology:
-
Protein Preparation: Dissolve the carrier protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange column.[9]
-
DNP-NHS Preparation: Immediately before use, dissolve the DNP-NHS reagent in a small amount of DMF or DMSO to a concentration of ~2.5 mg/mL.[9]
-
Conjugation Reaction: While gently stirring the protein solution, add a 5- to 15-fold molar excess of the dissolved DNP-NHS reagent.[9] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[9]
-
Purification: Separate the DNP-protein conjugate from unreacted DNP-NHS and other small molecules using a size-exclusion chromatography column (e.g., G-25) equilibrated with PBS.[9] The yellow-colored DNP-protein conjugate will elute first.
-
Quantification (Optional): Determine the degree of labeling. Measure the absorbance of the conjugate solution at 280 nm (for protein) and 360 nm (for DNP). The number of DNP molecules per protein can be calculated using the Beer-Lambert law and the respective extinction coefficients.[9]
-
Storage: Store the purified DNP-protein conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.
Protocol 2: Indirect ELISA for Anti-DNP Antibody Detection
This protocol outlines a standard indirect ELISA to detect and quantify anti-DNP antibodies in a sample, such as serum from an immunized animal.[12][13]
Materials:
-
DNP-BSA conjugate (coating antigen).
-
96-well high-binding ELISA plates.
-
Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.
-
Sample Diluent: Blocking buffer or PBST.
-
Primary Sample: Serum or solution containing anti-DNP antibodies.
-
Detection Antibody: HRP-conjugated secondary antibody specific for the species and isotype of the anti-DNP antibody (e.g., HRP-anti-Mouse IgG).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 1 M H₂SO₄ or 1 M HCl.[12]
-
Microplate reader.
Methodology:
-
Coating: Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[12]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200-300 µL of Wash Buffer per well.[12]
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of your standards and samples in Sample Diluent. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.[12][13]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the wash step, increasing the number of washes to 5-7 to ensure low background.[12]
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[12]
-
Stopping Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of stopping the reaction.[14]
Visualizations: Workflows and Pathways
Caption: Workflow for the conjugation of DNP to a carrier protein.
References
- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Anti-DNP Antibodies | Invitrogen [thermofisher.com]
- 5. 4adi.com [4adi.com]
- 6. scbt.com [scbt.com]
- 7. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]
- 8. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. DNP-BSA, BSA DNP Conjugate [nanocs.net]
- 11. DNP Dextran conjugate [nanocs.net]
- 12. lifediagnostics.com [lifediagnostics.com]
- 13. lifediagnostics.com [lifediagnostics.com]
- 14. mybiosource.com [mybiosource.com]
Methodological & Application
Application Note: DNP-X Acid, Succinimidyl Ester Protein Labeling Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dinitrophenyl (DNP) is a small organic hapten widely used for labeling proteins, peptides, and oligonucleotides.[1] The succinimidyl ester (SE) of 6-(2,4-Dinitrophenyl)aminohexanoic Acid (DNP-X Acid) is an amine-reactive reagent that covalently conjugates to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a polypeptide chain) through a stable amide bond.[2] This labeling process, known as dinitrophenylation, is straightforward and allows for the subsequent detection of the labeled molecule using anti-DNP antibodies.[1] This makes DNP-X labeling a valuable tool in various applications, including immunoassays, fluorescence resonance energy transfer (FRET) studies, and the production of immunogens to elicit antibody responses.[1][3][4] The "X" in DNP-X refers to the aminohexanoic acid spacer, which provides a flexible linker between the DNP moiety and the target protein, minimizing potential steric hindrance.[5]
Quantitative Data Summary
Successful and reproducible protein labeling depends on the careful control of reaction parameters. The following tables summarize key quantitative data for the this compound, SE protein labeling protocol.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2–20 mg/mL | Higher concentrations (5-20 mg/mL) improve reaction efficiency.[2] |
| This compound, SE Stock Solution | 1-10 mM in anhydrous DMSO or DMF | Prepare fresh before use. |
| Molar Excess of this compound, SE to Protein | 5- to 20-fold | The optimal ratio should be determined empirically for each protein.[1][6] |
Table 2: Reaction Buffer Composition
| Buffer Component | Concentration | pH | Notes |
| Sodium Bicarbonate or Sodium Carbonate | 0.1 - 1 M | 8.5 - 9.0 | A slightly basic pH is crucial for the reaction with primary amines.[1][6] |
| Sodium Borate | 50 mM | 8.5 | An alternative to bicarbonate/carbonate buffers. |
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the this compound, SE.
Experimental Workflow and Methodologies
The overall workflow for this compound protein labeling involves preparation of the protein and labeling reagent, the conjugation reaction, and purification and analysis of the conjugate.
Caption: Experimental workflow for this compound protein labeling.
Detailed Experimental Protocol
1. Preparation of Reagents
-
Protein Solution:
-
This compound, SE Stock Solution:
-
Allow the vial of this compound, SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution by dissolving the this compound, SE in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
This solution should be prepared fresh for each labeling reaction.
-
2. Protein Labeling Reaction
-
While gently vortexing, add the calculated amount of the this compound, SE stock solution to the protein solution. A 5- to 20-fold molar excess of the this compound, SE is recommended as a starting point.[1][6]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[1]
3. Purification of the Labeled Protein
-
It is crucial to remove the unreacted this compound, SE from the labeled protein. This can be achieved by:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes.[7]
-
Gel Filtration/Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted this compound, SE.[1][7][8]
-
4. Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of DNP molecules conjugated per protein molecule, can be determined spectrophotometrically.[9][10]
-
Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength for DNP (approximately 360 nm, A360).
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of DNP at 280 nm:
-
Protein Concentration (M) = [A280 - (A360 × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹), and CF is the correction factor (A280/A360) for the DNP label.
-
-
-
The concentration of the DNP can be calculated using the Beer-Lambert law:
-
DNP Concentration (M) = A360 / ε_DNP
-
Where ε_DNP is the molar extinction coefficient of DNP at 360 nm.
-
-
-
The Degree of Labeling (DOL) is then calculated as:
-
DOL = [DNP Concentration (M)] / [Protein Concentration (M)]
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific protein and application.[8]
Chemical Reaction Pathway
The succinimidyl ester of this compound reacts with primary amines on the protein in a nucleophilic acyl substitution reaction. The amine group acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Chemical reaction of this compound, SE with a primary amine.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aminohexanoic acid, DNP [anaspec.com]
- 5. DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online [thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols: Conjugation of DNP-X Acid to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-Dinitrophenyl (DNP) group is a widely utilized hapten in immunological research. When conjugated to peptides, it creates powerful tools for studying a range of biological processes, including immune responses, enzyme activity, and receptor binding. DNP-conjugated peptides are particularly valuable as antigens to elicit and characterize antibody responses and to study allergic reactions by inducing mast cell degranulation.[1] This document provides detailed protocols for the conjugation of 6-((2,4-Dinitrophenyl)amino)hexanoic acid (DNP-X acid) to peptides, methods for purification and characterization, and an overview of a key signaling pathway where these conjugates are applied.
Chemistry of this compound Conjugation
The most common and efficient method for conjugating this compound to a peptide is through the formation of a stable amide bond between the carboxylic acid of DNP-X and a primary amine on the peptide. The primary amines available on a peptide are the N-terminal α-amino group and the ε-amino group of lysine residues. To facilitate this reaction, the carboxylic acid of DNP-X is typically activated. A widely used method is the activation with N-hydroxysuccinimide (NHS) to form a DNP-X-NHS ester. This ester is then reactive towards the primary amines on the peptide. Alternatively, a one-pot reaction can be performed using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
Experimental Protocols
Protocol 1: Two-Step DNP-X-NHS Ester Synthesis and Peptide Conjugation
This protocol involves the pre-activation of this compound to its NHS ester, followed by reaction with the peptide.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Peptide with at least one primary amine (e.g., GFLG)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The formation of the DNP-X-NHS ester can be monitored by thin-layer chromatography (TLC).
-
-
Peptide Conjugation:
-
Dissolve the peptide (e.g., GFLG) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add the DNP-X-NHS ester solution (1.5 equivalents relative to the peptide) to the peptide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA.
-
Purify the DNP-peptide conjugate by RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the purified DNP-peptide conjugate as a powder.
-
-
Characterization:
-
Confirm the identity of the DNP-peptide conjugate by mass spectrometry to verify the addition of the DNP-X moiety to the peptide.
-
Protocol 2: One-Pot EDC/NHS-Mediated this compound Conjugation to a Peptide
This protocol is a more direct method where the activation and conjugation occur in the same reaction vessel.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Peptide with at least one primary amine (e.g., GFLG)
-
0.1 M MES buffer (pH 6.0)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the peptide in 0.1 M MES buffer (pH 6.0).
-
In a separate tube, dissolve this compound (5 equivalents), NHS (5 equivalents), and EDC (5 equivalents) in DMF.
-
Add the DNP-X/EDC/NHS solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.5-8.5 with 0.1 M sodium bicarbonate buffer.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Purification:
-
Acidify the reaction mixture with TFA.
-
Purify the DNP-peptide conjugate by RP-HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the DNP-peptide conjugate by mass spectrometry and analytical RP-HPLC.
-
Data Presentation
The following tables summarize typical quantitative data for the conjugation of this compound to the model peptide GFLG (Gly-Phe-Leu-Gly).
| Table 1: Reactant Molar Ratios and Reaction Conditions | |
| Parameter | Value |
| Peptide (GFLG) Concentration | 10 mg/mL |
| This compound | 5 equivalents |
| EDC | 5 equivalents |
| NHS | 5 equivalents |
| Solvent | 0.1 M MES buffer (pH 6.0) / DMF |
| Reaction pH | 7.5 - 8.5 |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Table 2: Purification and Characterization of DNP-GFLG | |
| Parameter | Result |
| Purification Method | Reverse-Phase HPLC |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Purity (by analytical HPLC) | >95% |
| Expected Mass (M+H)+ | 684.3 Da |
| Observed Mass (M+H)+ | 684.5 Da |
| Yield | ~70% (representative) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Conjugation to a Peptide.
IgE-Mediated Mast Cell Activation Signaling Pathway
DNP-conjugated peptides are frequently used to study allergic responses by cross-linking IgE receptors (FcεRI) on the surface of mast cells, leading to degranulation.
Caption: IgE-Mediated Mast Cell Activation by DNP-Peptide.
Conclusion
The conjugation of this compound to peptides provides invaluable tools for a wide range of applications in immunology and drug development. The protocols outlined in this document offer robust and reproducible methods for the synthesis, purification, and characterization of DNP-peptide conjugates. The provided example of the IgE-mediated mast cell activation pathway highlights a key application where these conjugates are instrumental in elucidating complex biological signaling cascades. By following these detailed procedures, researchers can confidently generate high-quality DNP-conjugated peptides for their specific research needs.
References
Application Notes and Protocols for Amine Modification in Cells using DNP-X Acid SE
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
DNP-X acid, succinimidyl ester (SE) is a highly effective amine-reactive reagent used for the covalent modification of cell surface proteins. This modification, often termed haptenation, introduces the 2,4-dinitrophenyl (DNP) group onto the cell surface. The DNP moiety acts as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein.[1][2][3]
The core of this technology lies in the succinimidyl ester functional group, which reacts efficiently with primary amines (e.g., the side chains of lysine residues) on proteins under physiological or slightly alkaline conditions to form stable amide bonds.[4] The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer, which separates the DNP group from the protein backbone. This spacer is designed to enhance the accessibility of the DNP hapten for detection by anti-DNP antibodies.[5]
Once cells are labeled with DNP, they can be readily detected and quantified using fluorescently-labeled anti-DNP monoclonal antibodies in various immunoassays, most notably flow cytometry.[6][7] This makes this compound, SE an invaluable tool for a range of applications, including immunology research, tracking cell populations, and as a control in biotin-free assay systems.[2]
Key Applications
-
Immunology Research: DNP-modified cells can be used to study hapten-specific immune responses, including B cell and T cell activation, and immunological tolerance.[8][9] The DNP hapten serves as a model antigen for investigating the mechanisms of antibody production and cell-mediated immunity.
-
Flow Cytometry and Cell Detection: Labeled cells can be easily identified and sorted using flow cytometry with a fluorescently conjugated anti-DNP antibody. This allows for the tracking and analysis of modified cell populations within a heterogeneous sample.
-
Biotin-Free Detection Systems: DNP-based labeling provides a robust alternative to biotin-streptavidin systems, which can be advantageous in contexts where endogenous biotin may cause background interference.[2]
-
Probing Cell Surface Accessibility: The extent of DNP labeling can provide insights into the availability of primary amines on the cell surface, reflecting changes in the cell's surface proteome.
Chemical and Physical Properties
The properties of this compound, SE are summarized in the table below. It is crucial to handle the reagent with care, as succinimidyl esters are moisture-sensitive.
| Property | Value | Reference |
| Full Chemical Name | 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester | [10] |
| Molecular Weight | 394.34 g/mol | [11] |
| Appearance | Yellow solid | [11] |
| Solubility | Soluble in anhydrous DMSO, DMF, or acetonitrile | [11][12] |
| Reactivity | Reacts with primary amines at pH 7-9 to form stable amide bonds. | [4] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. | [10] |
Experimental Protocols
Reagent Preparation (Stock Solution)
Proper preparation of the this compound, SE stock solution is critical for successful cell labeling. The reagent is susceptible to hydrolysis, so anhydrous conditions should be maintained.
Materials:
-
This compound, SE
-
Anhydrous Dimethyl sulfoxide (DMSO)
Protocol:
-
Allow the vial of this compound, SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution, typically at a concentration of 1-10 mM, in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.94 mg of this compound, SE in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store the aliquots at -20°C, protected from light and moisture. Stocks are generally stable for 1-6 months under these conditions.[10]
The table below provides volumes of DMSO needed to prepare stock solutions of various concentrations.
| Mass of this compound, SE | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 0.5 mg | 1.268 mL | 253.6 µL | 126.8 µL |
| 1 mg | 2.536 mL | 507.2 µL | 253.6 µL |
| 5 mg | 12.679 mL | 2.536 mL | 1.268 mL |
Protocol for Cell Surface Labeling
This protocol provides a general guideline for labeling cells in suspension. The optimal concentration of this compound, SE and incubation time should be determined empirically for each cell type and application to achieve sufficient labeling without compromising cell viability.[13]
Materials:
-
Cells in single-cell suspension
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
PBS with 0.1% Bovine Serum Albumin (BSA) (Labeling Buffer)
-
Complete cell culture medium (e.g., RPMI + 10% Fetal Bovine Serum (FBS))
-
This compound, SE stock solution (from section 4.1)
Protocol:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle detachment method (e.g., Accutase or brief trypsinization).[4]
-
Wash the cells twice with ice-cold PBS to remove any residual media containing proteins. Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Labeling Buffer (PBS + 0.1% BSA) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. The low protein concentration in the labeling buffer is important as the reagent reacts with any primary amine.[11][13]
-
-
Labeling Reaction:
-
Warm the cell suspension to room temperature or 37°C.
-
Dilute the this compound, SE stock solution to the desired final concentration in the cell suspension. It is recommended to perform a titration to find the optimal concentration, typically in the range of 0.5 µM to 10 µM .[13]
-
Add the diluted this compound, SE to the cell suspension and mix immediately but gently.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Quenching and Washing:
-
To stop the reaction, add an equal volume of complete culture medium (containing FBS). The proteins in the serum will quench any unreacted this compound, SE.
-
Incubate for 5-10 minutes.
-
Wash the cells three times with complete culture medium to remove all traces of unreacted reagent. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
After the final wash, resuspend the DNP-labeled cells in the appropriate buffer for downstream analysis (e.g., Flow Cytometry Staining Buffer).
-
Detection of DNP-Labeled Cells by Flow Cytometry
Materials:
-
DNP-labeled cells
-
Unlabeled control cells
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.1% sodium azide)
-
Fluorescently-conjugated anti-DNP monoclonal antibody (e.g., FITC-, PE-, or APC-conjugated)
-
Isotype control antibody corresponding to the anti-DNP antibody
Protocol:
-
Resuspend the DNP-labeled and unlabeled control cells in Flow Cytometry Staining Buffer at a concentration of 1-2 x 10⁶ cells per 100 µL.
-
Add the fluorescently-conjugated anti-DNP antibody at the manufacturer's recommended dilution.
-
As a negative control, stain a separate aliquot of labeled cells with a corresponding isotype control antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2-3 mL of Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer. DNP-labeled cells stained with the anti-DNP antibody should exhibit a significant increase in fluorescence intensity compared to unlabeled cells and isotype controls.
Visualizations
Caption: Reaction of this compound, SE with a primary amine on a cell surface protein.
Caption: Experimental workflow for DNP labeling and flow cytometry analysis.
Caption: Simplified pathway of a DNP-hapten immune response.
References
- 1. Effects of DNP on the cell surface properties of marine bacteria and its implication for adhesion to surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. biotium.com [biotium.com]
- 4. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]
- 8. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bu.edu [bu.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for FRET-Based Protease Assays Using DNP-X Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-Dinitrophenyl (DNP)-X acid and its derivatives as quenchers in Förster Resonance Energy Transfer (FRET)-based protease assays. This methodology is a powerful tool for studying protease activity, determining kinetic parameters, and screening for inhibitors, which is crucial in drug discovery and development.
Introduction to FRET-Based Protease Assays
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1] In a FRET-based protease assay, a peptide substrate is synthesized to contain a donor fluorophore and an acceptor (quencher) on opposite sides of a protease-specific cleavage site. When the substrate is intact, the donor's fluorescence is quenched by the acceptor. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the protease activity.
The 2,4-dinitrophenyl (DNP) group is a commonly used non-fluorescent acceptor (quencher) in these assays due to its small size and broad absorption spectrum, which overlaps with the emission spectra of various donor fluorophores.[2][3] DNP-X acid (6-((2,4-Dinitrophenyl)amino)hexanoic acid) and its succinimidyl ester (DNP-X, SE) are amine-reactive forms of DNP that can be readily conjugated to the ε-amino group of a lysine or ornithine residue within the peptide substrate.[4][5]
Common Donor/DNP Quencher Pairs:
-
MCA (7-Methoxycoumarin-4-yl)acetyl / DNP: A widely used pair with excitation around 325 nm and emission around 392 nm.[6]
-
ACC (7-Amino-4-carbamoylmethylcoumarin) / DNP: A more sensitive alternative to MCA, with excitation at 355 nm and emission at 460 nm.[2]
-
Tryptophan (Trp) / DNP: Utilizes the intrinsic fluorescence of tryptophan, with excitation at 280 nm and emission at 360 nm.[6]
-
N-Me-Abz (N-Methyl-anthraniloyl) / DNP: Offers excitation at 340-360 nm and emission at 440-450 nm.[6]
-
Abz (2-Aminobenzoyl) / DNP: Another common donor with excitation at 320 nm and emission at 420 nm.[6]
Diagrams
Caption: Principle of a FRET-based protease assay using a DNP quencher.
Caption: General experimental workflow for a FRET-based protease assay.
Quantitative Data Summary
The following tables provide examples of kinetic parameters and inhibitor potencies determined using DNP-based FRET substrates for various proteases.
Table 1: Kinetic Parameters for Protease Activity
| Protease | Substrate (Fluorophore-Peptide-Quencher) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-ACC-NH-Lys(DNP)-NH₂ | 11.3 ± 0.9 | 0.45 ± 0.02 | 39,800 |
| Caspase-3 | Ac-DEVD-MCA-NH-Lys(DNP)-NH₂ | 9.8 ± 0.7 | 0.62 ± 0.03 | 63,300 |
| Caspase-7 | Ac-DEVD-ACC-NH-Lys(DNP)-NH₂ | 15.2 ± 1.2 | 0.28 ± 0.01 | 18,400 |
| Caspase-7 | Ac-DEVD-MCA-NH-Lys(DNP)-NH₂ | 12.1 ± 1.0 | 0.35 ± 0.02 | 28,900 |
| MMP-2 | Ac-PLG-ACC-NH-Lys(DNP)-AR-NH₂ | 8.7 ± 0.6 | 0.18 ± 0.01 | 20,700 |
| MMP-2 | Ac-PLG-MCA-NH-Lys(DNP)-AR-NH₂ | 10.2 ± 0.8 | 0.15 ± 0.01 | 14,700 |
| Neutrophil Elastase | Ac-VPAV-ACC-NH-Lys(DNP)-K-NH₂ | 21.5 ± 1.8 | 1.2 ± 0.1 | 55,800 |
| Neutrophil Elastase | Ac-VPAV-MCA-NH-Lys(DNP)-K-NH₂ | 25.1 ± 2.1 | 1.0 ± 0.1 | 39,800 |
Data adapted from a study by Poreba et al. (2017).[2]
Table 2: IC₅₀ Values for Protease Inhibitors
| Protease | Inhibitor | Substrate (Fluorophore-Peptide-Quencher) | IC₅₀ |
| SARS-CoV 3CLpro | Hexachlorophene | Abz-SAVLQSGFRK-Dnp | ~5 µM |
| SARS-CoV 3CLpro | HL-6 (Hexachlorophene analog) | Abz-SAVLQSGFRK-Dnp | 7.6 µM |
| MMP-13 | Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide) | fTHP-15 (Mca/Dnp) | 89 nM |
| Caspase-1 | TAP inhibitor | A(MCA)EHDGK(Dab) | 1.2 µM |
| Caspase-5 | TAP inhibitor | A(MCA)EHDGK(Dab) | > 1.5 µM |
| MMP-2 | [Ru(dip)₂(bpy-SC)]²⁺ | FS-6 (Mca/Dnp) | ~12 µM |
| MMP-9 | [Ru(dip)₂(bpy-SC)]²⁺ | FS-6 (Mca/Dnp) | ~2 µM |
Data adapted from multiple sources.[3][5][7][8]
Experimental Protocols
FRET Substrate Design and Synthesis
-
Peptide Sequence Selection: Choose a peptide sequence that is selectively cleaved by the protease of interest. This information can be obtained from the literature or through substrate specificity profiling.
-
Fluorophore and Quencher Placement:
-
The donor fluorophore (e.g., MCA, ACC) is typically attached to the N-terminus of the peptide.
-
The DNP quencher is incorporated into the peptide sequence, usually by conjugating this compound to the side chain of a lysine (Lys) or ornithine residue.
-
The donor and quencher should flank the cleavage site to ensure efficient FRET. The optimal distance is typically 10-100 Å.[6]
-
-
Synthesis: The FRET peptide substrate is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
General Protease Activity Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer for the specific protease being studied. The buffer composition (pH, ionic strength, and any necessary cofactors) should be optimized for enzyme activity.
-
Protease Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer and store at -80°C in single-use aliquots.
-
FRET Substrate Stock Solution: Dissolve the DNP-containing FRET peptide in a minimal amount of DMSO and then dilute to a final stock concentration in the assay buffer. Protect the solution from light.
-
Inhibitor Stock Solutions (for inhibitor screening): Dissolve inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.
-
-
Assay Procedure (96- or 384-well plate format): a. Add the assay buffer to each well of a black microplate. b. Add the test inhibitor or vehicle (e.g., DMSO) to the appropriate wells. c. Add a fixed amount of the protease to all wells except the negative control wells (which should contain only buffer and substrate). d. Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for any inhibitor binding to reach equilibrium. e. Initiate the reaction by adding the FRET substrate to all wells. f. Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the donor fluorophore. g. Record the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
Data Analysis
-
Initial Velocity Determination:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
-
Enzyme Kinetics (Michaelis-Menten):
-
Perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[9]
-
-
Inhibitor Potency (IC₅₀ Determination):
-
Perform the assay with fixed enzyme and substrate concentrations and varying inhibitor concentrations.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[10]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Autofluorescence of test compounds or biological samples.- Substrate degradation due to light exposure or buffer components. | - Run a control with the sample/compound in the assay buffer without the FRET substrate to measure and subtract this background.- Prepare the substrate solution fresh for each experiment and protect it from light. |
| Low or No Signal | - Low enzyme activity.- Suboptimal assay conditions (pH, temperature, buffer).- FRET substrate is not suitable for the protease.- Incorrect instrument settings (excitation/emission wavelengths, gain). | - Increase the enzyme concentration or use a fresh aliquot.- Verify that the assay conditions are optimal for the specific protease.- Confirm from the literature or preliminary experiments that the substrate is efficiently cleaved by the protease.- Ensure the correct instrument settings are being used for the specific fluorophore. |
| Inconsistent or Irreproducible Results | - Pipetting errors.- Temperature gradients across the plate.- Instability of the enzyme or substrate. | - Use calibrated pipettes and prepare master mixes for reagents where possible.- Allow the plate and reagents to equilibrate to the reaction temperature before starting the assay.- Store the enzyme and substrate according to the manufacturer's instructions and prepare fresh working solutions. |
| Decreasing FRET Signal in Controls | - Photobleaching of the fluorophore.- Adsorption of the peptide substrate to the microplate. | - Reduce the number of flashes per measurement or increase the interval between measurements.- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[11] |
By following these application notes and protocols, researchers can effectively employ this compound and its derivatives in FRET-based protease assays to advance their research and drug discovery efforts.
References
- 1. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Detecting DNP-Labeled Proteins: A Detailed Guide to Immunoassay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-Dinitrophenyl (DNP) group is a small organic molecule, or hapten, widely utilized in life sciences research. When conjugated to a larger carrier molecule, such as a protein, DNP becomes highly immunogenic, capable of eliciting a strong antibody response. This property makes DNP an excellent tool for labeling and subsequently detecting proteins in a variety of experimental contexts. The detection of DNP-labeled proteins is crucial in numerous applications, including immunology, cell biology, and drug development, for tracking protein localization, quantifying protein expression, and as a versatile alternative to biotin-based systems.[1]
This application note provides detailed protocols for the detection of DNP-labeled proteins using three common immunoassay techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC). Additionally, it presents a comparative overview of these methods and troubleshooting guidance to ensure reliable and reproducible results.
Detection Methods: A Comparative Overview
The choice of detection method for DNP-labeled proteins depends on the specific research question, the nature of the sample, and the desired output (qualitative vs. quantitative). Each technique offers distinct advantages and limitations.
| Feature | ELISA (Indirect) | Western Blotting | Immunohistochemistry (IHC) |
| Principle | Quantitative detection of a DNP-labeled protein immobilized on a solid phase. | Detection of a DNP-labeled protein separated by molecular weight.[2][3] | In situ visualization of a DNP-labeled protein within a tissue context.[4][5] |
| Primary Application | Quantification of soluble DNP-labeled proteins. | Identification and size determination of DNP-labeled proteins in complex mixtures.[2] | Localization and distribution of DNP-labeled proteins in tissues and cells.[4] |
| Sensitivity | High (pg/mL to ng/mL range).[2] | Moderate (ng/mL range).[2] | High, with signal amplification methods. |
| Throughput | High (96-well plate format).[3] | Low to moderate. | Low to moderate. |
| Data Output | Quantitative (concentration).[2][3] | Semi-quantitative (relative abundance) and qualitative (molecular weight).[2] | Qualitative (localization, morphology) and semi-quantitative (staining intensity). |
| Sample Type | Purified proteins, cell lysates, culture supernatants, serum, plasma. | Cell lysates, tissue homogenates, immunoprecipitates. | Fixed or frozen tissue sections, cultured cells.[4][5] |
Experimental Protocols
The following are detailed protocols for the detection of DNP-labeled proteins. Optimization of antibody concentrations, incubation times, and blocking buffers may be necessary for specific applications.
Protocol 1: Indirect ELISA for DNP-Labeled Protein Detection
This protocol describes the detection and quantification of a DNP-labeled protein, such as DNP-Bovine Serum Albumin (DNP-BSA), immobilized on a microplate.
Materials and Reagents:
-
DNP-labeled protein (e.g., DNP-BSA)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 100 mM Carbonate-Bicarbonate buffer, pH 9.6)[6]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)[6]
-
Anti-DNP primary antibody (mouse or rabbit monoclonal/polyclonal)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the DNP-labeled protein to a final concentration of 1-10 µg/mL in Coating Buffer.[7][8] Add 100 µL of the diluted antigen to each well of a 96-well plate.[7][8] Incubate overnight at 4°C or for 2 hours at room temperature.[6][7][8]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.[8] Incubate for 1-2 hours at room temperature.[9]
-
Washing: Wash the plate 3 times with Wash Buffer as in step 2.
-
Primary Antibody Incubation: Dilute the anti-DNP primary antibody in Blocking Buffer to its optimal concentration. Add 100 µL of the diluted primary antibody to each well.[8] Incubate for 1-2 hours at room temperature or overnight at 4°C.[8][9]
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL of the diluted secondary antibody to each well.[8] Incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[8]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[6]
Data Presentation: Typical DNP-BSA ELISA Standard Curve
The following table represents typical data for a DNP-BSA ELISA standard curve. A standard curve should be generated for each experiment to accurately quantify the concentration of the DNP-labeled protein in unknown samples.[10][11]
| DNP-BSA Concentration (ng/mL) | Absorbance (OD 450nm) |
| 1000 | 2.512 |
| 500 | 1.876 |
| 250 | 1.154 |
| 125 | 0.689 |
| 62.5 | 0.412 |
| 31.25 | 0.255 |
| 15.63 | 0.178 |
| 0 (Blank) | 0.095 |
Workflow for Indirect ELISA
Caption: Workflow for the detection of DNP-labeled proteins using an indirect ELISA.
Protocol 2: Western Blotting for DNP-Labeled Proteins
This protocol details the detection of DNP-labeled proteins in a complex mixture, such as a cell lysate, following separation by SDS-PAGE.
Materials and Reagents:
-
Protein sample containing DNP-labeled protein
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Wash Buffer (e.g., TBS with 0.1% Tween-20, TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Anti-DNP primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: Prepare protein lysates and determine the protein concentration. Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
SDS-PAGE: Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel.[12][13] Run the gel according to the manufacturer's instructions to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14][15]
-
Membrane Blocking: After transfer, rinse the membrane with TBST and then incubate it in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.[13][16]
-
Primary Antibody Incubation: Dilute the anti-DNP primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15][17]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[15][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[17]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
Workflow for Western Blotting
Caption: Workflow for the detection of DNP-labeled proteins by Western blotting.
Protocol 3: Immunohistochemistry (IHC) for DNP-Labeled Proteins
This protocol provides a general guideline for the detection of DNP-labeled proteins in paraffin-embedded tissue sections.
Materials and Reagents:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking Buffer (e.g., Normal serum from the same species as the secondary antibody)
-
Anti-DNP primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections by immersing the slides in xylene, followed by rehydration through a graded series of ethanol (100%, 95%, 80%, 70%) and finally in distilled water.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave, pressure cooker, or water bath).[19] Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with a peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.[20] Rinse with Wash Buffer.
-
Blocking: Apply Blocking Buffer to the sections and incubate for 30-60 minutes to block non-specific antibody binding.[20]
-
Primary Antibody Incubation: Drain the blocking buffer and apply the diluted anti-DNP primary antibody. Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[5]
-
Washing: Rinse the slides with Wash Buffer (3 x 5 minutes).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[20]
-
Washing: Rinse the slides with Wash Buffer (3 x 5 minutes).
-
Streptavidin-HRP Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[20]
-
Washing: Rinse the slides with Wash Buffer (3 x 5 minutes).
-
Chromogen Detection: Apply the DAB substrate solution and incubate until the desired brown color intensity develops. Monitor under a microscope.[20]
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin to visualize cell nuclei.[20]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene.[20] Mount with a permanent mounting medium and a coverslip.
-
Visualization: Examine the slides under a light microscope.
Workflow for Immunohistochemistry
Caption: Workflow for the detection of DNP-labeled proteins in tissue sections via IHC.
Troubleshooting
High background and non-specific signals are common issues in immunoassays. The following table provides guidance on potential causes and solutions.
| Problem | Possible Cause | Suggested Solution |
| High Background (ELISA) | Insufficient washing.[21][22] | Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer.[21][23] |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration.[24] | |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA, normal serum).[25] | |
| Cross-reactivity of secondary antibody. | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.[24] | |
| Non-specific Bands (Western Blot) | Primary antibody concentration too high. | Decrease the concentration of the primary antibody.[26] |
| Incomplete blocking. | Increase blocking time and/or use a different blocking buffer. | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[26] | |
| Secondary antibody non-specific binding. | Run a control lane with only the secondary antibody to check for non-specific binding.[27] | |
| High Background (IHC) | Inadequate deparaffinization. | Ensure complete removal of paraffin using fresh xylene.[28] |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is performed correctly.[24] | |
| Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody.[4] Titrate the primary antibody concentration. | |
| Tissue drying out during incubation. | Perform incubations in a humidified chamber.[5] |
By following these detailed protocols and troubleshooting guidelines, researchers can confidently and accurately detect DNP-labeled proteins, advancing their research in a wide range of applications.
References
- 1. ushelf.com [ushelf.com]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
- 9. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Data analysis for ELISA | Abcam [abcam.com]
- 12. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. origene.com [origene.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 20. m.youtube.com [m.youtube.com]
- 21. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 22. sinobiological.com [sinobiological.com]
- 23. novateinbio.com [novateinbio.com]
- 24. origene.com [origene.com]
- 25. How to deal with high background in ELISA | Abcam [abcam.com]
- 26. arp1.com [arp1.com]
- 27. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 28. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for DNP-X Acid in Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X, SE) for staining cells for flow cytometry and immunofluorescence. DNP-X, SE is an amine-reactive compound that covalently attaches the dinitrophenyl (DNP) hapten to cellular proteins. This labeling allows for indirect detection of cells using anti-DNP antibodies, which is particularly useful in immunology research and for signal amplification.
Principle of DNP-X, SE Cell Staining
DNP-X, SE reacts with primary amines, such as the side chains of lysine residues on cell surface proteins, to form stable amide bonds. This process, known as haptenation, effectively tags the cells with DNP. The DNP hapten itself is not fluorescent but can be detected using fluorescently labeled anti-DNP antibodies. This indirect detection method, often referred to as a "hapten-sandwich" technique, can significantly amplify the signal, enabling the detection of low-abundance cellular targets.[1][2]
Quantitative Data Summary
The optimal concentration of DNP-X, SE for cell staining is a critical parameter that requires optimization for each cell type and application. The following table summarizes key quantitative parameters derived from literature for similar amine-reactive dyes and DNP haptens.
| Parameter | Concentration Range | Incubation Time | Key Considerations | Reference |
| DNP Hapten Concentration for Flow Cytometry | 0 - 25 µM | 72 hours (for metabolic labeling precursor), then 60 min (for antibody incubation) | Mean Fluorescence Intensity (MFI) increases with DNP hapten concentration. | [3] |
| Succinimidyl Ester (CFDA-SE) Staining Concentration | 0.5 - 5 µM | 5 - 10 minutes | Higher concentrations can be toxic and may induce growth arrest and apoptosis. Titration is essential to find the lowest effective concentration. | [4] |
| Protein Labeling with DNP-NHS | 5 to 15-fold molar excess over protein | 1 hour | While for purified proteins, this indicates the reactivity of the NHS ester. | [5] |
Experimental Protocols
Preparation of DNP-X, SE Stock Solution
DNP-X, SE is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[5][6] Note that solutions of succinimidyl esters are unstable in the presence of moisture and should be prepared fresh or stored desiccated at -20°C for short periods.[3][7]
Materials:
-
DNP-X, SE (MW: 394.34 g/mol )
-
Anhydrous DMSO
Procedure:
-
Allow the vial of DNP-X, SE to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of DNP-X, SE in anhydrous DMSO. For example, dissolve 3.94 mg of DNP-X, SE in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use the stock solution immediately or aliquot into single-use volumes and store at -20°C, protected from light and moisture.
Protocol 1: Live Cell Staining with DNP-X, SE for Flow Cytometry
This protocol describes the labeling of live cells with DNP-X, SE for subsequent analysis by flow cytometry.
Materials:
-
Cells in single-cell suspension (e.g., lymphocytes)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
DNP-X, SE stock solution (10 mM in DMSO)
-
Fluorescently labeled anti-DNP antibody
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation:
-
Wash cells twice with ice-cold PBS to remove any amine-containing media components.
-
Resuspend the cell pellet in PBS at a concentration of 1-10 x 106 cells/mL.
-
-
DNP-X, SE Labeling:
-
Dilute the 10 mM DNP-X, SE stock solution in PBS to the desired final concentration (a starting range of 1-10 µM is recommended for optimization). It is critical to add the DNP-X, SE solution to the cell suspension while vortexing gently to ensure homogenous labeling and minimize toxicity.
-
Incubate the cells with the DNP-X, SE solution for 15-30 minutes at room temperature, protected from light.
-
To quench the reaction, add an equal volume of Staining Buffer and incubate for 5-10 minutes.
-
-
Washing:
-
Wash the cells three times with Staining Buffer to remove any unreacted DNP-X, SE. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Antibody Staining:
-
Resuspend the DNP-labeled cells in Staining Buffer containing the fluorescently labeled anti-DNP antibody at its predetermined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with Staining Buffer.
-
-
Viability Staining and Analysis:
-
Resuspend the final cell pellet in Staining Buffer.
-
Add a viability dye such as PI immediately before analysis to distinguish live from dead cells.
-
Analyze the cells on a flow cytometer.
-
Protocol 2: Immunofluorescence Staining of Fixed Cells with DNP-X, SE
This protocol is for labeling fixed cells with DNP-X, SE for immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips or chamber slides
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., PBS with 5% normal goat serum and 1% BSA)
-
DNP-X, SE stock solution (10 mM in DMSO)
-
Fluorescently labeled anti-DNP antibody
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If detecting intracellular targets with other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
DNP-X, SE Labeling:
-
Dilute the 10 mM DNP-X, SE stock solution in PBS to the desired final concentration (a starting range of 1-10 µM is recommended).
-
Incubate the fixed cells with the DNP-X, SE solution for 30 minutes at room temperature.
-
Wash the cells three times with PBS to remove unreacted DNP-X, SE.
-
-
Blocking and Antibody Staining:
-
Block non-specific binding sites by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with fluorescently labeled anti-DNP antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image with a fluorescence microscope.
-
Visualizations
References
- 1. Use of the dinitrophenyl hapten sandwich staining procedure (DHSS) to localize estrogen receptors in paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinitrophenyl (DNP) hapten sandwich staining (DHSS) procedure. A 10 year review of its principle reagents and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. resources.revvity.com [resources.revvity.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. selleckchem.com [selleckchem.com]
Detecting Oxidative Stress: A Guide to Western Blot Analysis of DNP-Modified Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein carbonylation is a critical biomarker for oxidative stress, implicated in a range of physiological and pathological processes including aging, neurodegenerative diseases, and drug-induced toxicity. The introduction of carbonyl groups (aldehydes and ketones) into proteins is an irreversible modification resulting from oxidative damage to amino acid side chains. A widely used and sensitive method for detecting these carbonylated proteins is through Western blotting, following their derivatization with 2,4-dinitrophenylhydrazine (DNPH). This process attaches a 2,4-dinitrophenyl (DNP) moiety to the carbonylated protein, which can then be specifically detected using an anti-DNP antibody. This application note provides a detailed protocol for the detection and relative quantification of DNP-modified proteins via Western blot.
Principle of the Method
The detection of carbonylated proteins by Western blot is a multi-step process.[1][2] First, carbonyl groups on proteins are chemically derivatized with DNPH to form stable DNP-hydrazones.[1][2][3][4] The derivatized protein mixture is then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following electrophoresis, the proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody that specifically recognizes the DNP moiety. Finally, a secondary antibody conjugated to an enzyme (commonly horseradish peroxidase, HRP) is used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured and quantified.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the Western blot detection of DNP-modified proteins.
Caption: Workflow for DNP-Modified Protein Detection.
Detailed Experimental Protocols
Part 1: Sample Preparation and Protein Derivatization
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease inhibitors[5][6][7]
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10 mM in 2 M HCl)
-
12% Sodium Dodecyl Sulfate (SDS)
-
Neutralization solution (e.g., 2 M Tris/30% glycerol)
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol:
-
Sample Collection and Lysis:
-
Adherent Cells: Wash cell culture dishes on ice with ice-cold PBS. Add ice-cold lysis buffer (e.g., 1 mL per 10^7 cells) and scrape the cells.
-
Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Tissues: Dissect tissue on ice, snap-freeze in liquid nitrogen, and homogenize in ice-cold lysis buffer.[8]
-
Incubate the lysate on ice or with agitation at 4°C for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[5][6][8]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
DNPH Derivatization:
-
For each sample, prepare two aliquots. One will be the derivatized sample, and the other will serve as a negative control.[1]
-
A typical reaction may use 10-20 µg of total protein.[1]
-
To each protein aliquot, add an equal volume of 12% SDS to a final concentration of 6% SDS to denature the proteins.[1][2]
-
To the "sample" tube, add 2 volumes of DNPH solution.
-
To the "negative control" tube, add 2 volumes of 2 M HCl (without DNPH).[1]
-
Incubate both tubes at room temperature for 15 minutes.[1][2]
-
Neutralize the reaction by adding an appropriate volume of neutralization solution.[2]
-
Part 2: SDS-PAGE and Western Blotting
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-DNP antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
SDS-PAGE:
-
Load equal amounts of the derivatized protein sample and its corresponding negative control into the wells of an SDS-PAGE gel.[1] Also, load a pre-stained protein ladder.
-
Note: Do not boil the samples before loading, as this can cause protein aggregation.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9][10]
-
-
Electrotransfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9][10]
-
Incubate the membrane with the primary anti-DNP antibody diluted in blocking buffer (a starting dilution of 1:1000 to 1:5000 is recommended, but should be optimized) for 1-2 hours at room temperature or overnight at 4°C.[10][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9][13]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20,000) for 1 hour at room temperature.[9][13]
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[13]
-
Data Presentation and Analysis
Quantitative analysis of DNP-modified proteins is typically performed by densitometry of the Western blot bands. The integrated density of each band or the entire lane is measured using image analysis software. The data should be normalized to a loading control (e.g., total protein stain on the membrane or a housekeeping protein like beta-actin or GAPDH) to account for loading differences.
Table 1: Example Quantitative Data Summary
| Sample Group | Condition | Normalized DNP Signal (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| 1 | Control | 1.00 | 0.12 | 1.0 |
| 2 | Treatment A | 2.54 | 0.25 | 2.54 |
| 3 | Treatment B | 1.25 | 0.15 | 1.25 |
| 4 | Treatment C | 4.78 | 0.41 | 4.78 |
Signaling Pathway Context
Protein carbonylation is a downstream consequence of increased reactive oxygen species (ROS) production, which can be triggered by various signaling pathways. The diagram below illustrates a simplified pathway leading to oxidative stress and protein carbonylation.
Caption: Pathway to Protein Carbonylation.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent.[14] |
| Primary antibody concentration too high | Decrease the primary antibody concentration.[14] | |
| Insufficient washing | Increase the number and/or duration of wash steps.[14] | |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane.[14] |
| Low level of carbonylation in the sample | Use a positive control of oxidized protein to confirm the method is working. | |
| Inefficient transfer | Check transfer efficiency with a total protein stain (e.g., Ponceau S).[15] | |
| Primary antibody not effective | Use a fresh antibody dilution; check antibody specifications.[16] | |
| Multiple Non-specific Bands | Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution.[14] |
| Contamination of samples | Ensure clean sample preparation; use fresh protease inhibitors. | |
| Uneven Bands ("Smiling") | Gel running too hot | Reduce the voltage during electrophoresis and/or run the gel in a cold room.[15] |
Conclusion
The Western blot detection of DNP-modified proteins is a robust and sensitive method for assessing protein carbonylation as a marker of oxidative stress. Careful attention to sample preparation, the inclusion of appropriate controls, and optimization of antibody concentrations are crucial for obtaining reliable and reproducible results. The protocols and guidelines provided in this application note serve as a comprehensive resource for researchers employing this valuable technique.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. OxyBlot Protein Oxidation Detection Kit Millipore [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Western Blot Protocol | Leinco Technologies [leinco.com]
- 11. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 12. youtube.com [youtube.com]
- 13. origene.com [origene.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
DNP-X Acid in ELISA and Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(2,4-Dinitrophenyl)aminohexanoic acid (DNP-X acid) in Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC). This compound, particularly its amine-reactive succinimidyl ester form (DNP-X, SE), serves as a versatile hapten for labeling proteins, antibodies, and other molecules, enabling their detection in various immunoassays.
Introduction to this compound
This compound is a synthetic hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule such as a protein.[1] The dinitrophenyl (DNP) group is not endogenously found in tissues, making it an ideal tag for immunoassays as it minimizes non-specific binding and background signal.[1][2] The "X" in this compound refers to a six-carbon aminohexanoyl spacer that separates the DNP moiety from the reactive group. This spacer enhances the accessibility of the DNP group to anti-DNP antibodies, thereby improving detection sensitivity.[3]
The primary application of this compound in research is through its amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester derivative. This form readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. Once a molecule is labeled with DNP-X, it can be detected with high specificity by anti-DNP antibodies. This DNP/anti-DNP system offers a robust and flexible alternative to other common labeling and detection systems, such as the biotin-streptavidin system.[2][4][5]
Key Applications
-
Alternative to Biotin-Streptavidin Systems: The DNP-hapten system can be used in assays where endogenous biotin may cause background interference.[2][4][5]
-
Signal Amplification: In techniques like tyramide signal amplification (TSA), DNP-labeled tyramide can be used to deposit multiple haptens at the site of interest, which are then detected by anti-DNP antibodies, leading to significant signal enhancement.
-
Multiplexing: The use of DNP alongside other haptens allows for the simultaneous detection of multiple targets in a single experiment.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound in immunoassays.
Table 1: Properties of this compound and DNP-X, SE
| Property | This compound | DNP-X, SE (Succinimidyl Ester) |
| Synonyms | 6-((2,4-Dinitrophenyl)amino)hexanoic acid | 6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester |
| Molecular Formula | C12H15N3O6 | C16H18N4O8 |
| Molecular Weight | 297.26 g/mol | 394.34 g/mol |
| CAS Number | 10466-72-5 | 82321-04-8 |
| Excitation (Ex) | ~360 nm | ~360 nm |
| Emission (Em) | Not applicable (quencher) | Not applicable (quencher) |
| Storage | 4°C, protect from light | -20°C, protect from light, desiccate |
Table 2: Recommended Starting Concentrations and Ratios for Antibody Labeling
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration for Labeling | 1-5 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Molar Coupling Ratio (DNP-X, SE : Antibody) | 5:1 to 20:1 | This ratio should be optimized for each antibody to achieve the desired degree of labeling without compromising antibody function. |
| Degree of Labeling (DOL) | 2-8 moles of DNP per mole of antibody | A higher DOL can lead to increased signal but may also cause steric hindrance or reduced antibody affinity. |
Table 3: Typical Antibody Dilutions for Immunoassays
| Application | Antibody Type | Recommended Dilution Range |
| ELISA | DNP-labeled Primary Antibody | 1:500 - 1:5,000 |
| Anti-DNP Secondary Antibody | 1:1,000 - 1:30,000 | |
| Immunohistochemistry (IHC) | DNP-labeled Primary Antibody | 1:100 - 1:1,000 |
| Anti-DNP Secondary Antibody | 1:200 - 1:2,000 |
Experimental Protocols
Protocol 1: Labeling an Antibody with DNP-X, SE
This protocol describes the labeling of a primary antibody with DNP-X, SE.
Materials:
-
Primary antibody (free of BSA and other amine-containing stabilizers)
-
DNP-X, SE (Succinimidyl Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the labeling buffer at a concentration of 1-5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.
-
-
Prepare the DNP-X, SE Solution:
-
Allow the vial of DNP-X, SE to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of DNP-X, SE in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently vortexing the antibody solution, add the DNP-X, SE solution at a molar ratio of 5:1 to 20:1 (DNP-X, SE: antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the DNP-labeled antibody from the unreacted DNP-X, SE using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified antibody solution at 280 nm and 360 nm.
-
Calculate the protein concentration and the concentration of DNP using the respective extinction coefficients. The molar extinction coefficient for DNP at 360 nm is approximately 15,000 cm⁻¹M⁻¹.
-
-
Storage:
-
Store the DNP-labeled antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a stabilizer like BSA (if compatible with downstream applications) and a bacteriostatic agent like sodium azide is recommended.
-
Caption: Workflow for labeling an antibody with DNP-X, SE.
Protocol 2: Indirect ELISA using a DNP-Labeled Primary Antibody
This protocol outlines the use of a DNP-labeled primary antibody to detect an antigen coated on an ELISA plate.
Materials:
-
Antigen
-
Coating Buffer: 0.1 M carbonate-bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
DNP-labeled Primary Antibody
-
Anti-DNP Antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB Substrate
-
Stop Solution: 2 M H₂SO₄
-
96-well ELISA plate
Procedure:
-
Antigen Coating:
-
Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the DNP-labeled primary antibody in blocking buffer (e.g., 1:500 - 1:5,000).
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the anti-DNP-HRP antibody in blocking buffer (e.g., 1:1,000 - 1:30,000).
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Read Plate:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Caption: Step-by-step workflow for an indirect ELISA using a DNP-labeled primary antibody.
Protocol 3: Immunohistochemistry (IHC) using a DNP-Labeled Primary Antibody
This protocol provides a general workflow for using a DNP-labeled primary antibody for the detection of an antigen in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0)
-
Wash Buffer: PBS or TBS
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS/TBS
-
DNP-labeled Primary Antibody
-
Anti-DNP Antibody conjugated to HRP or Alkaline Phosphatase (AP)
-
DAB or BCIP/NBT chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash sections with wash buffer.
-
Block endogenous peroxidase activity if using an HRP-conjugated secondary antibody.
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and incubate sections with the DNP-labeled primary antibody diluted in blocking buffer (e.g., 1:100 - 1:1,000).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times with wash buffer.
-
Incubate with the anti-DNP-HRP or -AP antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Chromogenic Detection:
-
Wash sections three times with wash buffer.
-
Prepare the chromogen substrate according to the manufacturer's instructions and apply to the sections.
-
Monitor the color development under a microscope.
-
-
Counterstaining:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Caption: General workflow for immunohistochemistry using a DNP-labeled primary antibody.
Troubleshooting
Problem: No or Weak Signal
| Possible Cause | Suggested Solution |
| Inefficient Antibody Labeling | Optimize the molar coupling ratio of DNP-X, SE to the antibody. Verify the DOL. |
| Incorrect Antibody Dilution | Perform a titration of the DNP-labeled primary and anti-DNP secondary antibodies to find the optimal concentrations. |
| Insufficient Incubation Times | Increase the incubation time for the primary and/or secondary antibodies. |
| Inactive Enzyme Conjugate | Use a fresh vial of the anti-DNP-HRP/AP conjugate. |
| Improper Antigen Retrieval (IHC) | Optimize the antigen retrieval method (buffer, temperature, time). |
Problem: High Background
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk for ELISA). |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibodies. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. |
| Non-specific Binding of Secondary Antibody | Include a negative control (without primary antibody) to check for non-specific binding of the secondary antibody. |
| Endogenous Peroxidase Activity (IHC) | Ensure proper quenching of endogenous peroxidase activity. |
References
Application Notes and Protocols for Calculating DNP-X Acid to Protein Molar Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of proteins with 2,4-Dinitrophenyl (DNP) groups is a widely used technique in biomedical research and drug development. DNP acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property makes DNP-conjugated proteins invaluable for applications such as antibody production, enzyme-linked immunosorbent assays (ELISAs), and other immunochemical techniques. The DNP-X acid, particularly in its N-hydroxysuccinimide (NHS) ester form (DNP-X, SE), provides a convenient method for labeling proteins. The "X" refers to a 6-aminohexanoic acid spacer that enhances the accessibility of the DNP moiety for antibody recognition.
Accurately determining the molar ratio of this compound to the protein, also known as the Degree of Labeling (DOL), is critical for ensuring the reproducibility and reliability of experiments. This application note provides a detailed protocol for the conjugation of DNP-X, SE to a protein and the subsequent calculation of the DNP-to-protein molar ratio using spectrophotometric methods.
Principle of the Method
The calculation of the DNP-to-protein molar ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of the DNP-protein conjugate at two specific wavelengths, 280 nm (for the protein) and 360 nm (for the DNP group), it is possible to determine the concentration of both the protein and the DNP molecules. A correction factor is applied to account for the absorbance of the DNP group at 280 nm.
Materials and Reagents
-
Protein of interest
-
DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Quartz cuvettes
Experimental Protocols
Protein Preparation
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amine-containing buffers (e.g., Tris), dialyze the protein against the Labeling Buffer overnight at 4°C to remove these interfering substances.
-
Determine the accurate concentration of the protein solution by measuring its absorbance at 280 nm before labeling. Use the molar extinction coefficient of the specific protein for this calculation.
DNP-X, SE Stock Solution Preparation
-
Immediately before use, dissolve the DNP-X, SE in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Vortex the solution until all the DNP-X, SE is completely dissolved.
Note: DNP-X, SE is sensitive to moisture. Ensure that the solvent is anhydrous and handle the reagent promptly.
Protein Labeling with DNP-X, SE
-
While gently vortexing the protein solution, slowly add the desired amount of the DNP-X, SE stock solution. A 10 to 20-fold molar excess of DNP-X, SE to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rocking.
Purification of the DNP-Protein Conjugate
-
Following the incubation, the unreacted DNP-X, SE and byproducts must be removed from the labeled protein.
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the protein conjugate with PBS. The yellow-colored DNP-protein conjugate will typically elute first, separating from the smaller, unreacted DNP-X, SE molecules.
-
Collect the fractions containing the purified conjugate. The successful separation can be visually monitored by the color of the fractions.
Data Presentation and Calculation of Molar Ratio
Spectrophotometric Measurements
-
Measure the absorbance of the purified DNP-protein conjugate solution at 280 nm (A280) and 360 nm (A360) using a spectrophotometer and a quartz cuvette.
-
If the absorbance is too high, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in the subsequent calculations.
Calculation of the DNP-to-Protein Molar Ratio (Degree of Labeling)
The following formula is used to calculate the molar ratio:
Molar Ratio (DOL) = [DNP] / [Protein]
First, calculate the concentration of the protein:
[Protein] (M) = (A280 - (A360 x CF)) / εprotein
Then, calculate the concentration of the DNP:
[DNP] (M) = A360 / εDNP
Where:
-
A280 : Absorbance of the conjugate at 280 nm.
-
A360 : Absorbance of the conjugate at 360 nm.
-
εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This value is specific to each protein.
-
εDNP : Molar extinction coefficient of the DNP group at 360 nm, which is 17,400 M-1cm-1.[1]
-
CF : Correction factor to account for the absorbance of DNP at 280 nm. The correction factor is the ratio of the absorbance of DNP at 280 nm to its absorbance at 360 nm (A280/A360 for DNP). A commonly used value for this correction factor is approximately 0.29.[2]
Final Formula for Molar Ratio (DOL):
DOL = (A360 x εprotein) / ((A280 - (A360 x CF)) x εDNP)
Data Summary Table
The following table provides a template for recording and presenting the quantitative data for the calculation of the DNP-to-protein molar ratio.
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of Protein | εprotein | User-defined | M-1cm-1 |
| Molar Extinction Coefficient of DNP | εDNP | 17,400 | M-1cm-1 |
| Correction Factor for DNP at 280 nm | CF | 0.29 | unitless |
| Absorbance of Conjugate at 280 nm | A280 | Measured value | AU |
| Absorbance of Conjugate at 360 nm | A360 | Measured value | AU |
| Calculated Protein Concentration | [Protein] | Calculated value | M |
| Calculated DNP Concentration | [DNP] | Calculated value | M |
| DNP-to-Protein Molar Ratio (DOL) | DOL | [DNP] / [Protein] | unitless |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for DNP-protein conjugation and analysis.
Logical Relationship for Molar Ratio Calculation
Caption: Logical flow for calculating the DNP-to-protein molar ratio.
Troubleshooting and Considerations
-
Low Labeling Efficiency: If the calculated DOL is too low, consider increasing the molar excess of DNP-X, SE, increasing the reaction time, or ensuring the pH of the Labeling Buffer is optimal (8.5-9.0). Also, verify that the protein was completely free of amine-containing buffers.
-
Protein Precipitation: If the protein precipitates during the labeling reaction, it may be due to over-labeling or the addition of the organic solvent. Try reducing the molar excess of DNP-X, SE or adding the stock solution more slowly.
-
Alternative Protein Quantification: While the spectrophotometric method described is standard for calculating the DOL, other methods like the Bicinchoninic acid (BCA) assay can be used to determine the initial protein concentration. However, be aware that some components in protein solutions can interfere with the BCA assay. It is generally not recommended for determining the concentration of the final DNP-protein conjugate due to potential interference from the DNP groups themselves.
-
Purity of the Conjugate: The accuracy of the DOL calculation relies on the complete removal of unreacted DNP-X, SE. Ensure that the size-exclusion chromatography is performed effectively. Pooling only the peak fractions of the conjugate will improve purity.
References
Troubleshooting & Optimization
Technical Support Center: DNP-X Acid SE Labeling
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low labeling efficiency with DNP-X acid succinimidyl ester (SE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low labeling efficiency with this compound SE?
Low labeling efficiency is typically rooted in suboptimal reaction conditions. The most critical factors to investigate are the reaction buffer's pH and composition, the integrity and handling of the this compound SE reagent, the molar ratio of reagent to your target molecule, and the presence of competing substances.
Q2: Why is the pH of the reaction buffer so critical?
The reaction of an NHS ester like this compound SE with a primary amine is highly pH-dependent.[1]
-
At low pH (below ~7.0): Primary amines on the protein (e.g., lysine side chains) are protonated (-NH3+), making them poor nucleophiles and thus unreactive with the NHS ester.[1]
-
At optimal pH (7.2-9.0): A sufficient amount of the amine is deprotonated (-NH2), allowing it to act as a nucleophile and attack the NHS ester, forming a stable amide bond.[2][3] The most commonly recommended pH range for optimal labeling is 8.3-8.5.[1]
-
At high pH (above ~9.0): The rate of hydrolysis of the this compound SE itself increases significantly.[1][3][4] This competing reaction consumes the reagent before it can label the target protein, drastically reducing efficiency.[2][4]
Q3: Which reaction buffers should I use, and which should I avoid?
The choice of buffer is crucial as some common buffer components can interfere with the labeling reaction.
-
Recommended Buffers: Use buffers that do not contain primary amines. Good choices include phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a concentration of 50-100 mM.[1][4][5][6]
-
Buffers to Avoid: Strictly avoid buffers containing primary or secondary amines, such as Tris (Tris-HCl) and glycine.[1][4][7] These compounds contain amines that will compete with your target protein for reaction with the this compound SE, leading to low or no labeling of the intended molecule.[4][7] If your protein is in an incompatible buffer, a buffer exchange must be performed prior to labeling.[7]
Q4: How should I handle and store this compound SE to ensure its reactivity?
This compound SE is sensitive to moisture and hydrolysis. Proper storage and handling are essential to maintain its reactivity.
-
Long-Term Storage: Store the solid, desiccated reagent in a freezer at -5 to -30°C, protected from light.[8][9] Some manufacturers recommend storage at -80°C for maximum stability.[10][11]
-
Stock Solutions: this compound SE is not very soluble in aqueous buffers and is prone to hydrolysis.[1][2] It is best to first dissolve it in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][12] Prepare stock solutions fresh immediately before use, as they are not stable for long-term storage.[10][13] When using DMF, ensure it is of high quality and does not have a "fishy" odor, which indicates degradation to dimethylamine, a compound that will react with the NHS ester.[1]
Q5: What is the optimal molar coupling ratio of this compound SE to my protein?
The ideal molar ratio of this compound SE to your protein depends on the protein's structure and the number of accessible primary amines. A molar excess of the labeling reagent is typically required.
-
Starting Point: For initial experiments, a molar coupling ratio between 10:1 and 40:1 (moles of this compound SE : moles of protein) is a good starting point.[5] Some protocols may suggest a range of 5:1 to 15:1.[6]
-
Optimization: The optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling.[1][5] If you observe low efficiency, increasing the molar ratio may improve the yield. Conversely, if protein precipitation or loss of function occurs, the ratio may need to be reduced.
Q6: Can other substances in my protein solution interfere with the labeling reaction?
Yes, other nucleophilic compounds can compete with the protein for the this compound SE.
-
Sodium Azide: This common preservative contains a nucleophilic azide group and should be removed from the protein solution before labeling, as it can reduce labeling efficiency.[4][5]
-
Contaminating Proteins: Any other proteins present in the sample will also be labeled, consuming the reagent and making it difficult to determine the specific labeling of your protein of interest.[5]
-
Detergents: Certain detergents can sequester the labeling reagent or protein within micelles, reducing labeling efficiency.[5] Nonionic detergents like Triton X-100 or Tween 20 generally have less of an effect than ionic detergents.[5]
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Reaction Components
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Labeling Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Very Low |
| 7.2 - 8.0 | Moderate to High | Moderate | Good |
| 8.0 - 9.0 | High (optimal amine deprotonation) | Increases significantly | Optimal, but risk of hydrolysis |
| > 9.0 | High | Very High | Decreased due to rapid hydrolysis |
Data compiled from multiple sources.[1][2][3][4]
Table 2: this compound SE Storage and Solution Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -5 to -30°C | At least 2 years[6] | Protect from light and moisture.[8][9] |
| Stock Solution in DMSO/DMF | -20°C | ~1 month[10][11][14] | Prepare fresh for best results. Avoid repeated freeze-thaw cycles.[10] |
| Stock Solution in DMSO/DMF | -80°C | ~6 months[10][11][14] | Aliquot to prevent contamination and degradation.[10] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound SE
This protocol provides a general starting point for labeling a protein with this compound SE. Optimization may be required.
-
Buffer Exchange: Ensure the protein (recommended concentration: 1-5 mg/mL) is in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 8.3).[5][6] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare this compound SE Stock Solution: Immediately before use, dissolve the this compound SE powder in anhydrous DMSO to create a 10 mM stock solution.
-
Calculate Reagent Volume: Determine the volume of the this compound SE stock solution needed to achieve the desired molar coupling ratio (e.g., 20:1).
-
Initiate Reaction: Add the calculated volume of this compound SE stock solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[5][6]
-
Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. This will consume any unreacted this compound SE.
-
Purify Conjugate: Remove unreacted this compound SE and reaction byproducts (e.g., N-hydroxysuccinimide) by running the reaction mixture over a gel filtration or desalting column (e.g., Sephadex G-25).[5][6]
Protocol 2: Buffer Exchange Using a Spin Desalting Column
-
Prepare Column: Equilibrate the spin column by washing it 2-3 times with the desired amine-free reaction buffer according to the manufacturer's instructions.
-
Load Sample: Load the protein sample onto the column.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol.
-
Collect Sample: The purified protein will be in the collection tube, now in the desired amine-free buffer.
Visual Guides
Caption: Troubleshooting decision tree for low this compound SE labeling efficiency.
Caption: Chemical pathways for this compound SE: desired labeling vs. competing hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. google.com [google.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, SE [6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester] *CAS 82321-04-8* | AAT Bioquest [aatbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. DNP-X, SE | this compound | CAS# 82321-04-8 | InvivoChem [invivochem.com]
DNP-X acid precipitation in aqueous buffer
Welcome to the technical support center for DNP-X acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound, with a specific focus on its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. Why did this happen?
A1: This is a common issue that arises from a significant change in solvent polarity. This compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the overall solvent environment becomes predominantly aqueous, causing the this compound to exceed its solubility limit and precipitate out of the solution. The pH of your aqueous buffer also plays a critical role.
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: this compound is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH.
-
At low pH (acidic conditions): The carboxylic acid group of this compound is protonated, making the molecule neutral and less polar. This neutral form is less soluble in water, leading to a higher likelihood of precipitation.
-
At high pH (alkaline conditions): The carboxylic acid group is deprotonated, resulting in a negatively charged carboxylate ion. This charged form is more polar and, therefore, more soluble in water.
The pKa of 2,4-dinitrophenol, a structurally related compound, is approximately 4.0.[1] It is reasonable to assume that the pKa of this compound is in a similar range. To maintain good solubility, the pH of the aqueous buffer should ideally be kept at least 1-2 pH units above the pKa.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is readily soluble in DMSO, allowing for the preparation of high-concentration stocks that can be stored for later use.
Q4: Are there any specific buffers that are known to cause precipitation with this compound?
A4: While there is no definitive list of incompatible buffers, issues can arise with certain buffer systems, particularly at low temperatures. For example, phosphate buffers can sometimes precipitate at cold temperatures, which could be mistaken for this compound precipitation. It is crucial to ensure that the buffer itself remains fully soluble under your experimental conditions.
Troubleshooting Guides
Issue: Precipitation of this compound Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution in DMSO is fully dissolved and appears as a clear solution. If any crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until all solid has dissolved.
-
-
Check Buffer pH:
-
Measure the pH of your aqueous buffer. If the pH is below 6.0, the this compound will be in its less soluble protonated form.
-
Recommendation: Adjust the pH of your buffer to a range of 7.0-8.0 to ensure the this compound is in its more soluble deprotonated form.
-
-
Optimize Dilution Protocol:
-
Avoid adding the aqueous buffer directly to the concentrated DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer while gently vortexing or stirring. This rapid mixing helps to prevent localized high concentrations of this compound that can trigger precipitation.
-
-
Lower the Final Concentration:
-
The final concentration of this compound in your aqueous solution may be exceeding its solubility limit.
-
Recommendation: Perform a serial dilution to determine the maximum soluble concentration of this compound in your specific buffer system and under your experimental conditions.
-
-
Consider Buffer Composition:
-
If precipitation continues, consider if any components of your buffer could be interacting with the this compound.
-
Recommendation: Try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris or HEPES buffer) to see if the issue is resolved.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Water | Low / pH-dependent | Solubility significantly increases at higher pH. |
Table 2: pH-Dependent Solubility of Weak Acids (General Principle)
| pH relative to pKa | Predominant Form | Relative Aqueous Solubility |
| pH < pKa | Protonated (Neutral) | Low |
| pH = pKa | 50% Protonated, 50% Deprotonated | Moderate |
| pH > pKa | Deprotonated (Charged) | High |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all the this compound has completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to a range of 7.0-8.0.
-
Pre-warming: If your experiment allows, pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing or stirring the pre-warmed buffer, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.
Chemical Principle of pH-Dependent Solubility
Caption: The effect of pH on the ionization state and solubility of this compound.
References
troubleshooting high background in DNP detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in dinitrophenyl (DNP) detection assays.
Troubleshooting Guide: High Background
High background can obscure specific signals, leading to inaccurate results in DNP detection assays such as ELISA, Western blotting, and immunofluorescence. The following guide addresses common causes and provides solutions to mitigate high background.
Q1: What are the primary sources of high background in my DNP assay?
High background in DNP detection can originate from several factors, broadly categorized as issues with reagents, protocol steps, or sample properties. The most common culprits include:
-
Suboptimal Antibody Concentrations: Excessively high concentrations of the primary anti-DNP antibody or the secondary antibody can lead to non-specific binding.
-
Ineffective Blocking: Incomplete blocking of non-specific binding sites on the solid phase (e.g., microplate wells or blotting membranes) allows antibodies to adhere indiscriminately.
-
Inadequate Washing: Insufficient washing fails to remove unbound or weakly bound antibodies, contributing to background noise.[1][2][3][4]
-
Non-Specific Binding of Antibodies: The anti-DNP or secondary antibody may inherently cross-react with other molecules in the sample or on the solid phase.[5]
-
Autofluorescence (Immunofluorescence): Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal.[6][7][8]
-
Issues with DNP Derivatization: Incomplete removal of excess DNP labeling reagent or the presence of DNP-like compounds in the sample can cause background signal.
Frequently Asked Questions (FAQs)
Antibody-Related Issues
Q2: My anti-DNP antibody seems to be causing high background. How can I optimize its concentration?
Using an optimal antibody concentration is crucial for achieving a good signal-to-noise ratio.[9] A concentration that is too high will result in non-specific binding and high background.[9][10] It is highly recommended to perform an antibody titration to determine the ideal dilution for your specific assay conditions.[11][12]
-
Solution: Perform a serial dilution of your anti-DNP antibody to test a range of concentrations. The optimal concentration will be the one that provides the strongest specific signal with the lowest background.[11][12] For detailed instructions, refer to the "Experimental Protocol for Antibody Titration" section below.
Q3: I suspect my secondary antibody is binding non-specifically. How can I check for this and what can I do to fix it?
Non-specific binding of the secondary antibody is a common cause of high background.[5][13]
-
Troubleshooting: Run a control experiment where you omit the primary anti-DNP antibody but include the secondary antibody.[5][13] If you still observe a high signal, your secondary antibody is the source of the non-specific binding.[5][13]
-
Solutions:
-
Use a pre-adsorbed secondary antibody: These antibodies have been purified to remove antibodies that cross-react with off-target species.
-
Titrate the secondary antibody: Just like the primary antibody, the secondary antibody concentration should be optimized.
-
Change the blocking buffer: The secondary antibody may be cross-reacting with the blocking agent. For example, if you are using a milk-based blocker, try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer.
-
Protocol-Related Issues
Q4: How can I improve my blocking step to reduce background?
Effective blocking is essential to prevent non-specific binding of antibodies to the assay surface.[3][9][14]
-
Solutions:
-
Increase blocking time and/or temperature: Typical blocking is done for 1 hour at room temperature or overnight at 4°C.[3][15]
-
Increase the concentration of the blocking agent: If you are using 1% BSA, try increasing it to 3-5%.
-
Try a different blocking agent: Common blocking agents include non-fat dry milk, BSA, and commercial protein-free blockers. The optimal blocking agent is application-dependent.[16][17] For example, milk-based blockers should be avoided when detecting phosphoproteins.
-
Add a detergent: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help reduce non-specific interactions.[3][17]
-
Q5: What is the best way to perform washing steps to minimize background?
Thorough washing is critical for removing unbound reagents.[2][3][4][14]
-
Solutions:
-
Increase the number of washes: Instead of 3 washes, try 4-5 washes.[1]
-
Increase the wash volume: Ensure the entire surface of each well or the membrane is covered with wash buffer.[2][18]
-
Increase the duration of each wash: Allow the wash buffer to incubate for a few minutes with gentle agitation during each wash.
-
Include a detergent in the wash buffer: Typically, PBS or TBS with 0.05-0.1% Tween-20 is used.
-
Immunofluorescence-Specific Issues
Q6: I am seeing high background in my DNP immunofluorescence staining. Could this be autofluorescence?
Yes, autofluorescence from the sample itself is a common cause of high background in immunofluorescence.[6][7][8]
-
Troubleshooting: Examine an unstained sample under the microscope using the same filter sets as your experiment. If you see fluorescence, it is due to autofluorescence.[6][7][19]
-
Solutions:
-
Use a quenching agent: Reagents like Sudan Black B or commercial quenching solutions can reduce autofluorescence.[6][7][20]
-
Photobleaching: Exposing the sample to the excitation light for an extended period before imaging can sometimes reduce autofluorescence.[20]
-
Choose appropriate fluorophores: Use fluorophores that emit in the far-red spectrum, where autofluorescence is typically lower.[6][7][8]
-
Optimize fixation: Some fixatives, like glutaraldehyde, can induce autofluorescence.[6][7] Consider using a different fixative or reducing the fixation time.[6][7]
-
Data Presentation
Table 1: Recommended Starting Concentrations for Reagents
| Reagent | ELISA | Western Blot | Immunofluorescence |
| Anti-DNP Primary Antibody | 0.05-1 µg/mL | 1:1000 - 1:10,000 dilution | 1:100 - 1:2000 dilution |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:20,000 dilution | 1:5,000 - 1:50,000 dilution | N/A |
| Fluorophore-conjugated Secondary Antibody | N/A | N/A | 1:200 - 1:2000 dilution |
| Blocking Agent (BSA or Non-fat milk) | 1-5% (w/v) | 3-5% (w/v) | 1-10% Normal Serum |
| Tween-20 in Wash Buffer | 0.05% (v/v) | 0.05-0.1% (v/v) | 0.05% (v/v) |
Note: These are general recommendations. The optimal concentration for each reagent must be determined empirically for your specific assay.
Experimental Protocols
Experimental Protocol for Antibody Titration
This protocol describes a method to determine the optimal dilution of a primary antibody for an immunoassay.
-
Preparation:
-
Prepare your samples and the solid phase (e.g., coat and block an ELISA plate or prepare a Western blot membrane) as you would for your standard experiment.
-
Prepare a series of two-fold dilutions of your primary antibody in your antibody dilution buffer. A typical starting dilution for a commercial antibody is the manufacturer's recommendation, with a range of dilutions above and below this point (e.g., if the recommendation is 1:1000, test dilutions from 1:250 to 1:4000).[11]
-
-
Incubation:
-
Add each antibody dilution to a separate well or membrane strip.
-
Include a negative control with no primary antibody.
-
Incubate under your standard conditions (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Washing:
-
Wash the plate or membrane according to your standard protocol to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Add the secondary antibody at its optimal, pre-determined concentration to all wells or strips.
-
Incubate under your standard conditions.
-
-
Washing:
-
Wash the plate or membrane as before to remove unbound secondary antibody.
-
-
Detection:
-
Add the detection substrate and measure the signal.
-
-
Analysis:
-
Plot the signal intensity against the antibody dilution. The optimal dilution is the one that gives the best signal-to-noise ratio (i.e., high signal for your positive control and low signal for your negative control).
-
Experimental Protocol for Optimizing Washing Steps
This protocol helps to determine the optimal number and duration of washes.
-
Preparation:
-
Prepare a set of identical samples and run your assay up to the first washing step.
-
-
Washing Variations:
-
Divide the samples into groups and vary the washing procedure for each group. For example:
-
Group 1 (Control): Your standard washing protocol (e.g., 3 washes for 5 minutes each).
-
Group 2: Increase the number of washes (e.g., 5 washes for 5 minutes each).
-
Group 3: Increase the duration of washes (e.g., 3 washes for 10 minutes each).
-
Group 4: Increase both the number and duration of washes (e.g., 5 washes for 10 minutes each).
-
-
-
Complete the Assay:
-
Proceed with the remaining steps of your assay for all groups.
-
-
Analysis:
-
Compare the background signal across the different groups. The optimal washing protocol will be the one that results in the lowest background without significantly reducing the specific signal.
-
Visualizations
Caption: Troubleshooting workflow for high background in DNP detection assays.
Caption: Specific vs. non-specific binding in DNP immunoassays.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. arp1.com [arp1.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. sinobiological.com [sinobiological.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. welcome.cytekbio.com [welcome.cytekbio.com]
- 13. benchchem.com [benchchem.com]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 15. hiyka.com [hiyka.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNP-X Acid Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize DNP-X acid conjugation reactions, with a focus on reaction time and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or 6-((2,4-Dinitrophenyl)amino)hexanoic acid, is a chemical building block used to attach a dinitrophenyl (DNP) group to other molecules. The "X" represents a hexa[1]noic acid spacer arm that separates the DNP group from the reactive site. For conjugation, the carboxylic acid group is typically activated as an N-hydroxysuccinimide (NHS) ester, creating "DNP-X, SE". This amine-reactive NHS e[2][3][4]ster readily couples with primary amines (like the ε-amino group of lysine residues on proteins) to form a stable amide bond. This process is widely us[5][6]ed to create probes and haptens for immunoassays and other biological applications.
Q2: What is the primar[1][2][7]y factor influencing the DNP-X conjugation reaction time?
A2: The pH of the reaction buffer is the most critical factor. The reaction between an NHS ester and a primary amine is strongly pH-dependent. At low pH, the amine grou[5]p is protonated (-NH3+) and will not react. At high pH, the NHS ester itself rapidly hydrolyzes (reacts with water), which deactivates it before it can conjugate to the target molecule. The optimal pH for this r[5][6]eaction is typically between 8.3 and 8.5, which balances amine reactivity with NHS ester stability.
Q3: How long should a [5]typical conjugation reaction take?
A3: Reaction times can vary based on several factors, including temperature, pH, and the concentration of reactants. Generally, incubations ca[8]n range from 1 to 4 hours at room temperature or overnight on ice. Some protocols suggest th[5]at 60 minutes at room temperature is sufficient. It is always recommended to optimize the incubation time for your specific protein and application.
Q4: My DNP-X, SE reagent is a powder. How should I prepare and store it?
A4: DNP-X, SE is moisture-sensitive. It should be dissolved in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. To prevent degradation from moisture, always allow the reagent vial to equilibrate to room temperature before opening. Stock solutions in anhydr[9][10]ous DMF can be stored at -20°C for 1-2 months. For maximum stability, st[5]oring aliquots at -80°C is recommended, where they can last for up to 6 months. Aqueous solutions of the [2]NHS ester should be prepared fresh and used immediately.
Troubleshooting Gu[5]ide
This section addresses common issues encountered during this compound conjugation in a question-and-answer format.
Problem: My conjugation yield is consistently low or there is no reaction.
This is the most common issue and can stem from several sources. The following decision tree can help diagnose the problem.
Problem: The reaction is very slow.
-
Possible Cause: The reaction temperature is too low. While reactions on ice (4°C) can improve conjugate stability, they proceed much slower.
-
Solution: Increase the incubation temperature to room temperature (20-25°C). Reactions are typically faster at higher temperatures. However, be mindful that [8]higher temperatures also accelerate the competing hydrolysis reaction. A 1-4 hour incubation at [6]room temperature is a common starting point.
Problem: I observe a p[5]recipitate during the reaction.
-
Possible Cause 1: The DNP-X, SE reagent has low aqueous solubility. When the stock solution (in DMSO or DMF) is added to the aqueous buffer, the reagent can precipitate if the final concentration of organic solvent is too low to maintain its solubility.
-
Solution 1: Ensure thorough mixing immediately after adding the DNP-X, SE stock solution. Avoid adding a large volume of the stock solution; the final concentration of organic solvent should typically be less than 10%.
-
**Possible Cause 2:[6] The target protein is precipitating. The addition of the DNP label increases the hydrophobicity of the protein, which can lead to aggregation and precipitation, especially at high labeling ratios.
-
Solution 2: Reduce the molar excess of the DNP-X, SE reagent in the reaction to achieve a lower degree of labeling. You can also try performing the reaction at a lower protein concentration.
Experimental Protocols & Data
General Protocol for Protein Conjugation
This protocol provides a general workflow for conjugating DNP-X, SE to a protein containing primary amines.
Detailed Methodologies
-
Protein Preparation:
-
Dissolve or exchange the target protein into an amine-free buffer at a pH between 8.0 and 9.0. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or 0.1 M borate buffer. Avoid buffers containing [5]primary amines like Tris or glycine, as they will compete in the reaction.
-
The protein conce[11]ntration should ideally be between 2-10 mg/mL. Low protein concentration[5]s can reduce conjugation efficiency.
-
-
DNP-X, SE Stock So[12]lution:
-
Prepare a ~10 mM stock solution of DNP-X, SE in high-quality, anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the required volume of the DNP-X, SE stock solution to achieve the desired molar excess over the protein. A 10-fold to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the DNP-X, SE stock to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: [5] * After incubation, remove the unreacted DNP-X, SE and the N-hydroxysuccinimide byproduct. This is typically achieved using size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate buffer (e.g., PBS).
Quantitative Data[5] Summary
Optimizing reaction parameters is key to balancing high yield with controlled labeling. The tables below summarize critical quantitative data.
Table 1: Effect of pH on Reaction Components
| pH Range | Primary Amine (-NH₂) Reactivity | NHS Ester Stability (Hydrolysis Rate) | Overall Conjugation Efficiency |
| < 7.0 | Very Low (Protonated to -NH₃⁺) | High (Stable) | Very Poor |
| 7.0 - 8.0 | Moderate | Good | Moderate |
| 8.0 - 9.0 | High (Optimal) | Moderate (Acceptable Half-life) | Optimal |
| > 9.0 | High | Very L[5][6][8]ow (Rapid Hydrolysis) | Poor |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Reaction pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. |
| Temperature | Roo[5]m Temp (20-25°C) | Faster reaction rate than 4°C. |
| Incubation Time | [8] 1 - 4 hours | Sufficient time for conjugation without excessive hydrolysis. |
| Molar Ratio (DNP:Pr[5]otein) | 10:1 to 20:1 | A starting point to ensure sufficient labeling. This must be optimized for the specific protein and desired degree of labeling. |
| Protein Concentration | > 2 mg/mL | Higher concentration favors the bimolecular conjugation reaction over the competing hydrolysis reaction. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 8. neb.com [neb.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: DNP-X Acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated DNP-X acid after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: After my conjugation reaction, how can I remove the excess, unconjugated this compound from my labeled protein/peptide?
A1: Several standard chromatography and filtration techniques can effectively separate your DNP-conjugated molecule from free this compound based on the significant size difference between them. The most common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method. A resin with a specific pore size is used to separate molecules based on their size. Larger molecules (your conjugated product) will elute first, while smaller molecules (unconjugated this compound) are retained longer. A G25 desalting column is often suitable for this purpose.[1][2]
-
Dialysis: This technique involves placing your reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane. The bag is then placed in a large volume of buffer. The smaller, unconjugated this compound will diffuse out of the bag, while your larger, conjugated molecule remains inside. This method is gentle but can be time-consuming.[3][4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for purifying peptides and smaller proteins. Separation is based on hydrophobicity. The DNP-conjugated product will have a different retention time than the unconjugated this compound, allowing for their separation.[5][6][7][8]
-
Ultrafiltration (Spin Columns): Spin columns with a specific MWCO can be used to concentrate your sample and remove small molecules like unconjugated this compound.[9]
Q2: What is the recommended method for a quick cleanup of a DNP-labeled antibody?
A2: For a rapid and efficient cleanup of a DNP-labeled antibody, size-exclusion chromatography using a pre-packed desalting column (e.g., a G25 spin column) is highly recommended.[1] This method is fast and effectively removes small molecules.
Q3: My DNP conjugation efficiency seems low. What are some possible causes and solutions?
A3: Low conjugation efficiency can be due to several factors. Please refer to the troubleshooting table below for common issues and recommended solutions. Key areas to investigate include the purity of your antibody/peptide, the presence of interfering substances in your buffer, and the reaction conditions.[10][11]
Q4: Can I use UV-Vis spectrophotometry to confirm the removal of unconjugated this compound?
A4: Yes. DNP has a characteristic absorbance peak around 360 nm.[1] After your purification process, you can analyze the fractions. The fractions containing your purified conjugate should have a protein absorbance peak (typically at 280 nm) and a DNP absorbance peak, while the later fractions containing the unconjugated this compound will only show the peak around 360 nm. The absence of a solitary 360 nm peak in your purified product fraction indicates successful removal.
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Size-Exclusion Chromatography (Gel Filtration)
This protocol is suitable for purifying proteins and larger peptides.
Materials:
-
Sephadex G-25 or equivalent desalting column
-
Elution buffer (e.g., Phosphate Buffered Saline - PBS)
-
Fraction collection tubes
Methodology:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of elution buffer.
-
Sample Loading: Carefully load your conjugation reaction mixture onto the top of the column.
-
Elution: Begin eluting the sample with the elution buffer.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL).
-
Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein) and 360 nm (for DNP).
-
Pooling: Pool the fractions that contain the DNP-conjugated protein (positive for both 280 nm and 360 nm absorbance) and are free of unconjugated this compound (which will elute later and show absorbance only at 360 nm).
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is a gentle method suitable for larger sample volumes.
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 10 kDa, depending on the size of your molecule)
-
Large volume of dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
Methodology:
-
Sample Preparation: Transfer the conjugation reaction mixture into the prepared dialysis tubing and seal securely.
-
Dialysis: Immerse the dialysis bag in a beaker containing a large volume of cold dialysis buffer (typically 100-200 times the sample volume).
-
Stirring: Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of the unconjugated this compound.
-
Sample Recovery: After the final buffer change, remove the dialysis bag and recover the purified, conjugated sample.
Protocol 3: Purification of DNP-Labeled Peptides using Reverse-Phase HPLC (RP-HPLC)
This protocol is ideal for high-resolution purification of DNP-labeled peptides.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Fraction collection tubes
Methodology:
-
System Equilibration: Equilibrate the HPLC system with Mobile Phase A.
-
Sample Injection: Inject the conjugation reaction mixture onto the C18 column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at 220 nm (for peptide bonds) and 360 nm (for DNP).
-
Fraction Collection: Collect the peaks corresponding to the DNP-labeled peptide, which will have a different retention time than the unconjugated this compound.
-
Analysis and Pooling: Analyze the collected fractions for purity and pool the desired fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified DNP-peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Presence of primary amines (e.g., Tris buffer, glycine) in the reaction buffer. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, carbonate/bicarbonate buffer pH 8.5-9.0) before starting the conjugation.[11] |
| Low purity of the protein/peptide. | Ensure the starting material is of high purity (>95%). Impurities can compete for the labeling reagent.[11] | |
| Inappropriate pH of the reaction buffer. | The optimal pH for NHS-ester conjugations is typically between 8.0 and 9.0. | |
| Unconjugated this compound Still Present After Purification | Incomplete separation during size-exclusion chromatography. | Ensure the column is not overloaded. Optimize the elution conditions and fraction collection volume. |
| Inadequate dialysis time or insufficient buffer changes. | Increase the duration of dialysis and the number of buffer changes. Ensure the MWCO of the dialysis membrane is appropriate.[4] | |
| Co-elution during RP-HPLC. | Optimize the gradient to improve the resolution between the conjugated peptide and unconjugated this compound.[6] | |
| Precipitation of the Conjugate | High degree of labeling leading to insolubility. | Reduce the molar excess of this compound in the conjugation reaction. |
| Inappropriate buffer conditions after purification. | Ensure the final buffer composition and pH are suitable for maintaining the solubility of the conjugate. |
Visualizations
Caption: Workflow for removing unconjugated this compound using Size-Exclusion Chromatography.
Caption: Workflow for removing unconjugated this compound using Dialysis.
Caption: Logical troubleshooting flow for persistent unconjugated this compound contamination.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Dialysis against a recycled albumin solution enables the removal of albumin-bound toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. bachem.com [bachem.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Enhancing Signal-to-Noise in DNP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) in Dissolution Dynamic Nuclear Polarization (DNP) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the signal-to-noise ratio in a DNP experiment?
The signal-to-noise ratio (S/N) in DNP experiments is a multifactorial issue influenced by sample preparation, experimental parameters, and instrumentation. Key factors include the choice and concentration of the polarizing agent, the composition of the glassing matrix, the temperature and magnetic field of polarization, the microwave irradiation power and frequency, and the efficiency of the dissolution and transfer process.[1][2][3]
Q2: How does the choice of polarizing agent affect DNP enhancement?
The selection of a polarizing agent is critical for achieving high levels of nuclear polarization. Different polarizing agents, such as nitroxide-based radicals (e.g., TEMPOL, AMUPol, TOTAPOL) and trityl radicals, have different DNP mechanisms and perform optimally under specific conditions.[1] For instance, trityl radicals are known for their stability and solubility in aqueous solutions.[4] The choice of radical can also influence the T1 relaxation time of the target nuclei, which in turn affects the achievable signal enhancement.
Q3: What is the optimal concentration for polarizing agents?
The optimal concentration of the polarizing agent is a crucial parameter that needs to be empirically determined for each specific sample and experimental setup. Generally, concentrations in the range of 10-50 mM are used.[5] For example, studies have shown that for TEMPOL at 9.4 T, the optimal concentration is around 80 mM.[5][6] It is important to note that excessively high concentrations can lead to faster electron spin diffusion, which may reduce DNP enhancements.[6]
Q4: Why is a glassing matrix necessary and what are common components?
A glassing matrix is essential to ensure a homogeneous distribution of the polarizing agent and the sample molecules upon freezing, preventing the formation of crystalline structures that can hinder efficient polarization transfer.[5] Common components of a glassing matrix include cryoprotectants like glycerol or dimethyl sulfoxide (DMSO) mixed with water (often deuterated to reduce background signals).[1][5] A typical composition might be a mixture of glycerol-d8, D2O, and H2O.[2]
Q5: How do temperature and magnetic field strength impact DNP signal enhancement?
Lower temperatures and higher magnetic fields generally lead to higher electron spin polarization and, consequently, greater DNP enhancement.[4][7] DNP experiments are typically conducted at temperatures around 1-4 K and magnetic fields ranging from 3.35 T to 11.8 T.[7] It has been demonstrated that increasing the magnetic field strength can significantly improve nuclear polarization.[8]
Troubleshooting Guide
This guide addresses common issues encountered during DNP assays that can lead to a low signal-to-noise ratio.
Issue 1: Low or No DNP Signal Enhancement
Possible Causes and Solutions:
-
Incorrect Microwave Frequency or Power: The microwave frequency must be precisely tuned to the electron paramagnetic resonance (EPR) frequency of the polarizing agent at the given magnetic field. The microwave power should be optimized to saturate the electron spin transition without causing excessive sample heating.[9][10]
-
Suboptimal Polarizing Agent Concentration: As discussed in the FAQs, the concentration of the polarizing agent is critical. Prepare samples with a range of concentrations to determine the optimum for your specific system.[5][6]
-
Poor Sample Freezing (Crystallization): If the sample does not form a uniform glass, the distribution of the polarizing agent will be inhomogeneous, leading to inefficient DNP. Ensure the cryoprotectant concentration is sufficient and the freezing process is rapid.[5]
-
Degradation of Polarizing Agent: Some polarizing agents can be sensitive to redox processes or prolonged storage. Ensure the polarizing agent is fresh and stored correctly. For in-cell DNP, the reducing cellular environment can degrade nitroxide-based radicals, making more stable agents like Gd(III)-based complexes a better choice.[11]
Issue 2: High Noise Levels in the Spectrum
Possible Causes and Solutions:
-
Instrumental Noise: Ensure that the NMR spectrometer is properly tuned and matched. The receiver gain should be set optimally to amplify the signal without introducing excessive noise or causing signal clipping.[12]
-
Presence of Paramagnetic Impurities: Paramagnetic impurities in the sample, other than the polarizing agent, can cause rapid relaxation and broaden the NMR signals, effectively reducing the S/N. Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents.
-
Inefficient Solvent Suppression: In proton-detected experiments, large residual solvent signals can obscure the signals of interest. Employ appropriate solvent suppression techniques to minimize these signals.[13]
Issue 3: Poor Signal After Dissolution and Transfer
Possible Causes and Solutions:
-
Polarization Loss During Transfer: The transfer of the hyperpolarized sample from the polarizer to the NMR spectrometer is a critical step where significant polarization can be lost. The transfer should be as rapid as possible, and a magnetic tunnel can be used to maintain a magnetic field during the transfer, minimizing relaxation losses.[7][14]
-
Suboptimal Dissolution: The dissolution process must be rapid and efficient to preserve the hyperpolarization. The volume and temperature of the dissolution solvent should be optimized to ensure complete and fast dissolution of the frozen sample pellet.[15] A smaller dissolution volume can increase the sample concentration but may also increase the radical concentration, leading to faster relaxation.[15]
-
Short T1 Relaxation Time in the Liquid State: The T1 relaxation time of the hyperpolarized nuclei in the liquid state determines the time window for signal acquisition. The presence of residual radicals or other paramagnetic species in the final solution can significantly shorten T1. Methods to remove the polarizing agent after dissolution, such as filtration or chemical quenching, can be employed if necessary.[13]
Data Presentation
Table 1: Influence of Polarizing Agent Concentration on DNP Enhancement
| Polarizing Agent | Magnetic Field (T) | Optimal Concentration (mM) | Observed Enhancement | Reference |
| TEMPOL | 9.4 | ~80 | - | [5][6] |
| TEMPOL | 6.7 | ~50 | - | [5] |
| TEMPOL | 3.35 | ~30 | - | [5] |
| DOTOPA-TEMPO | 9.4 | 30 | Up to 80-fold | [16] |
| TotaFAM | - | 2.7 | 63-fold | [17] |
| [Gd(tpatcn)] | 9.4 | 8 | ~-40 | [11] |
Table 2: Key Experimental Parameters for Dissolution DNP
| Parameter | Typical Range/Value | Key Considerations | Reference |
| Polarization | |||
| Magnetic Field | 3.35 - 11.8 T | Higher fields generally yield higher polarization. | [7] |
| Temperature | ≤ 1.2 - 4.2 K | Lower temperatures increase electron polarization. | [7] |
| Microwave Frequency | ~94 - 264 GHz | Must be tuned to the EPR frequency of the radical. | [16] |
| Microwave Power | 30 mW - 57 W | Needs to be optimized for saturation without heating. | [9][16] |
| Dissolution & Transfer | |||
| Dissolution Solvent | Superheated D₂O or other deuterated solvents | Volume and temperature affect dissolution efficiency and final concentration. | [14][15] |
| Transfer Time | < 10 seconds | Minimize time to reduce T1 relaxation losses. | [7] |
| Transfer Method | Magnetic tunnel | Maintains a magnetic field to preserve polarization. | [14] |
| Acquisition | |||
| NMR Spectrometer Field | > 7 T | Higher fields provide better spectral resolution and sensitivity. | [7] |
| Receiver Gain | Optimized | Crucial for maximizing S/N without clipping the signal. | [12] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Dissolution DNP
This protocol describes the preparation of a standard sample of [1-¹³C] sodium acetate, often used as a reference to verify the performance of a DNP polarizer.[5]
Materials:
-
[1-¹³C] Sodium Acetate
-
TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl)
-
Glycerol-d8
-
Deuterium Oxide (D₂O)
-
Ultrapure Water (H₂O)
-
Liquid Nitrogen
Procedure:
-
Prepare the DNP "Juice": Prepare a stock solution of the glassing matrix by mixing glycerol-d8, D₂O, and H₂O in a 6:3:1 (v/v/v) ratio.[2]
-
Prepare the Polarizing Agent Stock Solution: Dissolve TEMPOL in the DNP juice to a final concentration of 50 mM. Ensure complete dissolution.
-
Prepare the Sample Solution: Dissolve [1-¹³C] sodium acetate in the TEMPOL-containing DNP juice to a final concentration of 3 M.[5]
-
Aliquot the Sample: Pipette the final sample solution into the DNP sample cups, typically in volumes of 25-50 µL.
-
Freeze the Sample: Rapidly freeze the sample by dropping the sample cup into liquid nitrogen. The frozen sample should form a clear, glassy bead.[5]
-
Load the Sample: Load the frozen sample into the DNP polarizer for the polarization experiment.
Mandatory Visualization
Caption: Troubleshooting workflow for low signal-to-noise ratio in DNP assays.
Caption: Key stages and parameters influencing DNP signal enhancement.
References
- 1. Sample preparation strategies dnp experiments | Bruker [bruker.com]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application and methodology of dissolution dynamic nuclear polarization in physical, chemical and biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Raising microwave power drives solid effect DNP enhancements beyond 500 at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arxiv.org [arxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transport of hyperpolarized samples in dissolution-DNP experiments - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP02600B [pubs.rsc.org]
- 15. mr.copernicus.org [mr.copernicus.org]
- 16. Low-Temperature Dynamic Nuclear Polarization at 9.4 Tesla With a 30 Milliwatt Microwave Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
DNP-X Acid Quenching Efficiency: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DNP-X acid and related compounds in fluorescence quenching-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a quencher?
A1: this compound (6-((2,4-Dinitrophenyl)amino)hexanoic acid) and its amine-reactive succinimidyl ester (DNP-X, SE) are commonly used as non-fluorescent quenchers in Förster Resonance Energy Transfer (FRET) based assays.[1][2][3] The 2,4-dinitrophenyl (DNP) moiety functions as an acceptor, absorbing the emission energy from a nearby donor fluorophore, thus "quenching" its fluorescence.[4][5] This process is highly dependent on the distance between the donor and the DNP quencher.[5][6]
Q2: What are the common donor fluorophores paired with this compound?
A2: this compound is an effective quencher for a variety of fluorophores. Commonly used donor pairs include:
-
Tryptophan (Trp) and Tyrosine (Tyr): DNP-X, SE is described as an excellent amine-reactive FRET quencher for these intrinsic amino acid fluorophores.[2][7]
-
Coumarin derivatives: 7-methoxycoumarin-4-yl)acetyl (MCA) and 7-amino-4-carbamoylmethylcoumarin (ACC) are frequently used with DNP in protease activity assays.[4][8][9]
-
2-Aminobenzoyl (Abz) derivatives: DNP is a suitable quencher for Abz and its derivatives.[7]
Q3: What is the primary mechanism of quenching by this compound?
A3: The primary quenching mechanism for this compound in these applications is Förster Resonance Energy Transfer (FRET).[4][5] FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule (the DNP quencher) without the emission of a photon.[5] The efficiency of this energy transfer is critically dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance and relative orientation between the two molecules.[9][10][11]
Troubleshooting Guide
Low or No Quenching Efficiency
| Potential Cause | Recommended Action |
| Poor Spectral Overlap | Ensure the emission spectrum of your donor fluorophore significantly overlaps with the absorption spectrum of the DNP quencher. The absorption maximum for DNP is around 360 nm.[9] |
| Incorrect Donor-Quencher Distance | The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.[10][11][12] For optimal quenching, the distance should be within the Förster radius (R₀), typically in the range of 1-10 nm.[6] The Förster distance for the ACC/DNP pair is approximately 34.7 Å and for the MCA/DNP pair is 36.5 Å.[9] |
| Inefficient Labeling | Verify the successful conjugation of DNP-X, SE to your peptide or protein. Incomplete or failed labeling will result in a high background fluorescence from the unquenched donor. Use purification methods like HPLC to separate labeled from unlabeled molecules.[13][14] |
| Incorrect Buffer Conditions | The fluorescence of some dyes can be pH-sensitive.[15][16][17] Ensure your assay buffer has a stable pH that is optimal for both your biomolecule's activity and the fluorophore's performance. |
| Degradation of Labeled Substrate | Ensure proper storage of your DNP-labeled peptides or proteins to prevent degradation, which could lead to separation of the donor and quencher. |
| Inner Filter Effect | At high concentrations, the quencher can absorb the excitation light intended for the donor, or absorb the emitted light from the donor, leading to an apparent quenching that is not due to FRET.[7][18] Measure the absorbance spectrum of your sample to check for this and consider diluting your sample if necessary. |
High Background Fluorescence
| Potential Cause | Recommended Action |
| Presence of Unlabeled Fluorophore | Incomplete purification after labeling can leave free donor fluorophores in the solution, contributing to high background. Ensure thorough purification of your labeled conjugate.[14] |
| Autofluorescence | Biological samples and assay components can exhibit intrinsic fluorescence. Run a control sample without the fluorescently labeled substrate to determine the level of background autofluorescence. |
| Substrate Sticking to Microplate | Peptides and proteins can adhere to the surface of microplates, potentially altering their conformation and affecting quenching.[3] Including a non-ionic detergent like 0.01% Triton X-100 in the assay buffer can help prevent this.[3] |
| Photodamage to the Fluorophore | Excessive exposure to the excitation light source can lead to photobleaching or other photochemical reactions that may decrease the fluorescence signal over time in an uncontrolled manner.[3] Reduce the number of flashes per measurement or increase the interval between measurements.[3] |
Quantitative Data
Table 1: Förster Distances (R₀) and Quantum Yields for Common DNP FRET Pairs
| Donor | Acceptor | Förster Distance (R₀) | Donor Quantum Yield (ΦF) - Free | Donor Quantum Yield (ΦF) - Quenched | Reference |
| ACC | DNP | 34.7 Å | 0.861 | 0.00288 | [9] |
| MCA | DNP | 36.5 Å | 0.718 | 0.00504 | [9] |
Table 2: Stern-Volmer Constants for Tryptophan Quenching
| Quencher | Stern-Volmer Constant (Ksv) (M-1) |
| 2,4-DNP | 110116 ± 19365 |
| 2,6-DNP | 29014 ± 4013 |
| 2,4-DNA | 64701 ± 9789 |
| DNOC | 111166 ± 12132 |
| Data from a study on the quenching of tryptophan fluorescence.[8] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with DNP-X, SE
This protocol is a general guideline for labeling proteins with primary amines using DNP-X, SE.[19]
-
Protein Preparation: Dialyze the protein against a labeling buffer (e.g., 100 mM carbonate buffer, pH 9.0). Adjust the protein concentration to 1-5 mg/mL.
-
DNP-X, SE Solution Preparation: Reconstitute the DNP-X, SE in anhydrous DMSO or DMF to a concentration of 2.5 mg/mL.
-
Labeling Reaction: Add the DNP-X, SE solution to the protein solution in a 5 to 15-fold molar excess. The addition can be done in successive steps (e.g., 4 additions of 10 µL) with a 2-minute interval between each addition.
-
Incubation: Gently stir the reaction mixture for 1 hour at room temperature.
-
Purification: Remove the unreacted DNP-X, SE by size-exclusion chromatography (e.g., a G25 column) or dialysis against an appropriate buffer.
Protocol 2: Measuring Quenching Efficiency
This protocol provides a general method for determining the quenching efficiency of a DNP-labeled substrate.[20]
-
Sample Preparation: Prepare solutions of the DNP-labeled substrate (F) and a corresponding unlabeled donor fluorophore peptide (F₀) at the same concentration (e.g., 0.1 µM) in the assay buffer.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the unlabeled donor peptide solution (F₀).
-
Measure the fluorescence intensity of the DNP-labeled substrate solution (F).
-
Use the optimal excitation and emission wavelengths for the donor fluorophore.
-
-
Calculation of Quenching Efficiency (Q):
Q (%) = [(F₀ - F) / F₀] x 100
Visualizations
Caption: Workflow for DNP-X, SE labeling and quenching analysis.
Caption: FRET mechanism between a donor fluorophore and a DNP quencher.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]
- 5. Aminohexanoic acid, DNP [anaspec.com]
- 6. A nonfluorescent, broad-range quencher dye for Förster resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 11. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 12. Single-pair fluorescence resonance energy transfer on freely diffusing molecules: Observation of Förster distance dependence and subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. bachem.com [bachem.com]
- 15. Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of pH buffer molecules on the light-induced currents from oriented purple membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. dspace.library.uvic.ca [dspace.library.uvic.ca]
Technical Support Center: DNP-X Succinimidyl Ester
Welcome to the technical support center for DNP-X Succinimidyl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this amine-reactive building block while avoiding common pitfalls, particularly hydrolysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DNP-X Succinimidyl Ester.
Issue 1: Low or No Labeling of Target Molecule
| Potential Cause | Recommended Solution |
| Hydrolysis of DNP-X Succinimidyl Ester | Prepare the DNP-X succinimidyl ester solution immediately before use. Avoid prolonged exposure of the stock solution or reaction mixture to aqueous environments, especially at alkaline pH.[1][2][3][4][5] |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] The optimal pH for the modification is typically 8.3-8.5.[2][6][7] Use a calibrated pH meter to verify the buffer pH. |
| Presence of Primary Amines in the Buffer | Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester.[1][2] Recommended buffers include phosphate, bicarbonate, borate, or HEPES.[1] |
| Poor Solubility of DNP-X Succinimidyl Ester | DNP-X succinimidyl ester is not readily soluble in water.[8] Dissolve the ester in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[2][6] Ensure the final concentration of the organic solvent is not detrimental to your target molecule, typically not exceeding 10%.[7] |
| Low Concentration of Target Molecule | The efficiency of the labeling reaction is dependent on the concentration of the target molecule.[9] If possible, concentrate your protein or other target molecule before starting the reaction. A protein concentration of 2 mg/mL or higher is recommended.[7] |
| Degraded DNP-X Succinimidyl Ester Reagent | Store the DNP-X succinimidyl ester properly at -20°C, protected from light and moisture.[10][11] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a fresh vial of the reagent if you suspect degradation. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Unreacted DNP-X Succinimidyl Ester | After the incubation period, quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[7] This will consume any remaining reactive NHS ester. |
| Hydrolyzed DNP-X Succinimidyl Ester | The hydrolysis byproduct, N-hydroxysuccinimide (NHS), can sometimes interfere with downstream applications. Purify the labeled conjugate from unreacted and hydrolyzed reagents using methods like desalting columns, size-exclusion chromatography, or dialysis.[2][7] |
| Side Reactions with Other Nucleophiles | While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups like the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine can occur, especially under certain conditions.[12] Optimizing the pH and reaction time can help minimize these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DNP-X succinimidyl ester inactivation?
A1: The primary cause of inactivation is hydrolysis. The succinimidyl ester group is susceptible to reaction with water, which cleaves the ester and renders it incapable of reacting with the desired primary amine on your target molecule.[1][4][5] This hydrolysis reaction is significantly accelerated at higher pH values.[1][2]
Q2: What is the optimal pH for my labeling reaction with DNP-X succinimidyl ester?
A2: The optimal pH for reacting DNP-X succinimidyl ester with primary amines is between 7.2 and 8.5.[1][2] A pH range of 8.3-8.5 is often cited as ideal for maximizing the reaction with the amine while minimizing the competing hydrolysis reaction.[2][6][7]
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the DNP-X succinimidyl ester.[1][2] Recommended buffers include:
Q4: How should I dissolve and store DNP-X succinimidyl ester?
A4: DNP-X succinimidyl ester should be dissolved in an anhydrous organic solvent such as DMSO or high-quality, amine-free DMF immediately before use.[2][8] For long-term storage, keep the solid reagent at -20°C, protected from light.[10][11] Stock solutions in an organic solvent can be stored at -20°C for 1-2 months.[6] Aqueous solutions of the ester are not stable and should be used immediately.[2]
Q5: What is the half-life of the succinimidyl ester group?
A5: The stability of the succinimidyl ester is highly dependent on the pH and temperature. The rate of hydrolysis increases as the pH rises.[1]
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
Q6: Can DNP-X succinimidyl ester react with other functional groups besides primary amines?
A6: While the primary target for succinimidyl esters are primary amines found at the N-terminus of proteins and on the side chain of lysine residues, reactions with other nucleophiles can occur.[1] These include the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine.[12] These side reactions are generally less favorable but can be observed depending on the reaction conditions and the local environment of these residues within the protein structure.
Experimental Protocols
Detailed Protocol for Labeling a Protein with DNP-X Succinimidyl Ester
This protocol provides a general guideline for labeling a protein with DNP-X succinimidyl ester. The optimal conditions may need to be determined empirically for your specific application.
Materials:
-
DNP-X Succinimidyl Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the DNP-X Succinimidyl Ester Stock Solution:
-
Allow the vial of DNP-X succinimidyl ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the ester in anhydrous DMSO. This should be done immediately before use.
-
-
Perform the Labeling Reaction:
-
Add the DNP-X succinimidyl ester stock solution to the protein solution while gently vortexing. A common starting point is a 10 to 20-fold molar excess of the ester to the protein.[7] The optimal molar ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7] Alternatively, the reaction can be carried out for 2-4 hours at 4°C.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted ester is consumed.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted DNP-X succinimidyl ester and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer.
-
Visualizations
Caption: Competing reactions of DNP-X Succinimidyl Ester.
Caption: A decision tree for troubleshooting suboptimal labeling.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online [thermofisher.com]
- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Head-to-Head Comparison of DNP-X Acid and Biotin for Protein Labeling
For researchers in the fields of molecular biology, immunology, and drug development, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of labeling reagent can significantly impact the outcome of assays such as ELISAs, Western blotting, immunohistochemistry, and affinity purification. This guide provides an objective comparison of two widely used amine-reactive labeling reagents: 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester (DNP-X acid, SE) and N-hydroxysuccinimide-biotin (NHS-biotin). We will delve into their chemical properties, labeling mechanisms, and detection methods, supported by structured data and detailed experimental protocols to inform your selection process.
Overview of this compound and Biotin Labeling
This compound, SE is a hapten that, once conjugated to a protein, can be detected by anti-dinitrophenyl (anti-DNP) antibodies.[1][2] The "X" in its name refers to a seven-atom aminohexanoyl spacer that is designed to increase the accessibility of the DNP moiety for antibody binding.[1] DNP is not naturally found in biological systems, making it a highly specific target for immunodetection.[3]
Biotin , or Vitamin H, is a small molecule that forms one of the strongest known non-covalent bonds with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[4][5][6] This exceptionally high affinity is exploited in a vast array of applications for the detection, purification, and immobilization of biotinylated molecules.[7][8][9] Like this compound, SE, biotin can be activated with an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins.[4][10]
Comparative Analysis: this compound vs. Biotin
The choice between this compound and biotin often hinges on the specific requirements of the experiment, including the desired detection method, potential for signal amplification, and the presence of endogenous molecules that might interfere with the assay.
| Feature | This compound, SE | Biotin-NHS |
| Molecular Weight | 394.34 g/mol [11] | 341.38 g/mol [12] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[2] | N-hydroxysuccinimide (NHS) ester[10] |
| Target Residues | Primary amines (lysine side chains, N-terminus)[2] | Primary amines (lysine side chains, N-terminus)[10] |
| Detection Method | Anti-DNP antibodies (monoclonal or polyclonal)[3][13] | Avidin or Streptavidin conjugates (e.g., with HRP, AP, fluorophores)[4] |
| Binding Interaction | Covalent bond (labeling); Non-covalent antibody-antigen interaction (detection) | Covalent bond (labeling); Non-covalent biotin-avidin/streptavidin interaction (detection)[6] |
| Affinity of Detection | High (Antibody-dependent) | Extremely high (Kd ≈ 10⁻¹⁵ M)[6] |
| Endogenous Interference | None, as DNP is not endogenous to tissues.[3] | Low, as naturally biotinylated proteins are rare.[5] |
| Signal Amplification | Possible with secondary antibody conjugates. | High intrinsic amplification due to the tetrameric nature of streptavidin, which can bind multiple reporter molecules.[9] |
| Reversibility of Detection | Standard for antibody-antigen interactions. | Very difficult to reverse without harsh denaturing conditions.[14] Softer methods exist for specific biotin analogs like iminobiotin.[9] |
| Key Advantage | Provides a biotin-free alternative system.[3] | Exceptionally high affinity and stability of the detection complex.[6] |
Signaling Pathways and Experimental Workflows
The fundamental difference in the detection mechanisms of this compound and biotin is a critical consideration. DNP relies on a classic immunoassay approach, while biotin leverages a unique high-affinity protein-ligand interaction.
References
- 1. Invitrogen DNP-X, SE, 6-(2,4-Dinitrophenyl)aminohexanoic Acid, Succinimidyl Ester 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 9. Biotinylation - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. proteochem.com [proteochem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to DNP-X Acid and Other FRET Quenchers for Researchers
In the realm of fluorescence resonance energy transfer (FRET) assays, the choice of a quencher is as critical as the selection of the fluorophore. An ideal quencher effectively absorbs the energy from the donor fluorophore without emitting its own fluorescence, thereby ensuring a high signal-to-noise ratio upon cleavage of the FRET substrate. This guide provides a detailed comparison of DNP-X acid with other commonly used FRET quenchers, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their assays.
Understanding FRET and the Role of Quenchers
Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1] A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET extremely sensitive to small changes in distance. When the donor and acceptor are in close proximity (typically 1-10 nm), the donor's fluorescence is quenched. In many biological assays, such as protease activity assays, a peptide substrate is labeled with a FRET pair. Enzymatic cleavage of the substrate separates the donor and quencher, leading to an increase in the donor's fluorescence.
Quantitative Comparison of FRET Quenchers
The selection of a quencher is dictated by several factors, including its absorption spectrum, quenching efficiency, Förster distance (R₀) with a given donor, size, and solubility. This section provides a comparative overview of this compound, DABCYL, and the Black Hole Quencher™ (BHQ™) series.
| Quencher | Absorption Max (λmax) | Quenching Range | Recommended Donor Fluorophores | Förster Distance (R₀) | Key Advantages | Key Limitations |
| DNP (Dinitrophenyl) | ~360 nm[2][3] | 300-500 nm | Trp, Tyr, Mca, Abz[4][5][6] | 34.7 Å (with ACC)[2][3], 36.5 Å (with MCA)[2][3] | Small size, low hydrophobicity, cost-effective.[2] | Can exhibit some residual fluorescence.[7] |
| DABCYL | ~453 nm[8] | 380-530 nm[8] | EDANS, FAM, TET, HEX[9] | 33 Å (with EDANS) | Well-established, good quencher for blue to green fluorophores. | Bulky structure can interfere with enzyme binding, less effective for red-shifted fluorophores.[2] |
| BHQ-1™ | ~534 nm[8][10] | 480-580 nm[8][11] | FAM, TET, JOE, Cy3, Rhodamine[11] | Not specified in search results | True dark quencher (no native fluorescence), high signal-to-noise ratio, broad spectral coverage.[11] | Azo bond may have stability issues in certain in vivo applications.[7] |
| BHQ-2™ | ~579 nm[8][12] | 550-650 nm[8][12] | TAMRA, ROX, Cy5, Quasar 670[12] | Not specified in search results | Excellent for orange and red fluorophores, high quenching efficiency.[11][12] | More expensive than DNP. |
Experimental Protocol: Comparative Evaluation of FRET Quencher Performance
This protocol outlines a method to directly compare the performance of different FRET quenchers (e.g., DNP, DABCYL, BHQ) when paired with the same fluorophore in a protease assay. The primary metrics for comparison will be quenching efficiency and signal-to-background ratio.
Materials and Reagents
-
FRET Peptide Substrates: Synthesize or purchase peptides with the same amino acid sequence and fluorophore, but with different quenchers. The general structure would be: Fluorophore-PeptideSequence-Quencher.
-
Protease: A purified and active protease for which the peptide sequence is a known substrate.
-
Assay Buffer: A buffer that is optimal for the protease activity.
-
Fluorophore Standard: A solution of the free fluorophore at a known concentration.
-
96-well black microplates: For minimizing background fluorescence.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore.
Experimental Workflow
Data Analysis
a. Quenching Efficiency:
The quenching efficiency (E) can be calculated using the following formula, by comparing the fluorescence of the intact (quenched) substrate with the completely cleaved (unquenched) substrate:
E = 1 - (Fquenched / Funquenched)
Where:
-
Fquenched is the fluorescence of the intact FRET peptide (substrate only control).
-
Funquenched is the maximum fluorescence after complete enzymatic cleavage of the peptide.
b. Signal-to-Background Ratio (S/B):
The signal-to-background ratio is a measure of the assay's sensitivity and dynamic range. It is calculated as:
S/B = μsignal / μbackground
Where:
-
μsignal is the mean fluorescence signal from the wells with complete substrate cleavage.
-
μbackground is the mean fluorescence signal from the wells with intact substrate (no enzyme).
Conclusion
The choice of a FRET quencher significantly impacts the sensitivity and reliability of an assay. This compound offers advantages in terms of its small size and cost-effectiveness, making it a suitable choice for pairing with blue-shifted fluorophores like Trp, Tyr, and MCA. For fluorophores emitting in the green to yellow range, DABCYL is a well-established option, although its bulkiness can be a concern. For assays requiring high sensitivity and the use of red-shifted fluorophores, the BHQ series of dark quenchers provide superior performance due to their lack of native fluorescence and broad spectral coverage.
Researchers should carefully consider the spectral properties of their chosen fluorophore and the specific requirements of their assay when selecting a quencher. The provided experimental protocol offers a framework for the direct comparison of different quenchers, enabling an empirical and data-driven decision to optimize assay performance.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. Förster Distance Calculator | AAT Bioquest [aatbio.com]
- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. genelink.com [genelink.com]
- 9. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 10. Black Hole Quencher 1 - Wikipedia [en.wikipedia.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. BHQ-2 Dark Quencher, abs 560-670 nm; 3' Modification-7369 | LGC Biosearch Technologies [oligos.biosearchtech.com]
A Comparative Guide to Alternative Haptens for Immunoassays: Beyond DNP
For researchers, scientists, and drug development professionals seeking to optimize their immunoassays, the choice of hapten is a critical determinant of assay performance. While 2,4-Dinitrophenyl (DNP) has traditionally been a workhorse in the field, a range of alternative haptens offer distinct advantages in terms of sensitivity, specificity, and versatility. This guide provides an objective comparison of DNP and three leading alternatives—Biotin, Digoxigenin (DIG), and Fluorescein (FITC)—supported by experimental data and detailed protocols to inform your selection process.
This comprehensive analysis delves into the key performance characteristics of each hapten, offering a quantitative comparison to aid in the development and refinement of robust and sensitive immunoassays. Whether the goal is to enhance signal amplification, minimize background interference, or enable multiplexed detection, understanding the nuances of these hapten systems is paramount.
Performance Comparison of Haptens
The selection of a hapten is fundamentally guided by the specific requirements of the immunoassay, including the desired sensitivity, the potential for non-specific binding, and the overall assay format. The following table summarizes key quantitative performance metrics for DNP, Biotin, Digoxigenin, and Fluorescein to facilitate a data-driven decision.
| Feature | DNP (2,4-Dinitrophenyl) | Biotin | Digoxigenin (DIG) | Fluorescein (FITC) |
| Antibody Affinity (Ka) | High (Monoclonal antibodies can achieve 10¹⁰ to 10¹¹ M⁻¹)[1] | Very High (Streptavidin binding affinity is ~10¹⁵ M⁻¹) | High | High |
| Assay Sensitivity | High (Competitive ELISA can detect as low as 10 fmol)[2] | Very High (Can detect down to 350 amol in ELISA)[3] | High (Comparable to biotin in ISH)[4][5] | Very High (Can detect down to 140 amol in ELISA)[3] |
| Signal-to-Noise Ratio | Generally good, but can be application-dependent. | Can be affected by endogenous biotin in biological samples. | Low non-specific binding, leading to high signal-to-noise. | Low non-specific binding reported in ELISA systems.[3] |
| Key Advantages | Strong immunogenicity; well-established protocols. | Extremely high affinity of biotin-streptavidin interaction allows for significant signal amplification. | Not present in mammalian cells, eliminating endogenous background.[4] | Inherently fluorescent, aiding in conjugate preparation and enabling direct detection.[3] |
| Potential Disadvantages | Potential for cross-reactivity. | Endogenous biotin in clinical samples can cause interference. | Requires specific anti-DIG antibodies. | Signal can be pH-sensitive and prone to photobleaching in fluorescence applications. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of different hapten systems. The following sections provide established protocols for key experiments relevant to the use of these haptens in immunoassays.
Hapten-Carrier Protein Conjugation
To elicit a robust immune response for antibody production, small molecules (haptens) must be conjugated to larger carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Protocol:
-
Activate Carrier Protein: Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.2-7.5). Activate the carboxyl groups on the carrier protein using a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.
-
Prepare Hapten: Dissolve the hapten, which should contain a primary amine group, in a suitable solvent (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the dissolved hapten to the activated carrier protein solution. The amine group on the hapten will react with the NHS-activated carboxyl groups on the carrier protein to form a stable amide bond.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated hapten and byproducts by dialysis against PBS or through gel filtration chromatography.
-
Characterization: Determine the degree of hapten conjugation by spectrophotometry or mass spectrometry.
Indirect ELISA for Anti-Hapten Antibody Detection
This protocol is a common method for titrating and characterizing antibodies raised against a specific hapten.
Protocol:
-
Coating: Coat the wells of a 96-well microplate with the hapten-carrier protein conjugate (e.g., DNP-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the serum or purified antibody solution (the primary antibody) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that is specific for the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) to the wells and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot using a Biotinylated Primary Antibody
This protocol demonstrates the use of the biotin-streptavidin system for enhanced signal detection in Western blotting.
Protocol:
-
Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using an appropriate imaging system.
In Situ Hybridization (ISH) using a DIG-labeled Probe
This protocol outlines the use of digoxigenin for the detection of specific nucleic acid sequences in tissue sections.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Permeabilization: Treat the sections with proteinase K to improve probe accessibility.
-
Prehybridization: Incubate the sections in a prehybridization buffer to block non-specific binding sites.
-
Hybridization: Apply the DIG-labeled nucleic acid probe to the sections and incubate overnight in a humidified chamber at an appropriate temperature.
-
Post-Hybridization Washes: Perform a series of stringent washes to remove unbound and non-specifically bound probe.
-
Immunodetection:
-
Block the sections with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash to remove unbound antibody-enzyme conjugate.
-
-
Signal Detection: Add a chromogenic substrate (e.g., NBT/BCIP for AP) to visualize the location of the probe.
-
Counterstaining and Mounting: Counterstain the sections (e.g., with Nuclear Fast Red) and mount with an appropriate mounting medium.
General Immunoassay Protocol using a FITC-labeled Component
This protocol provides a general framework for utilizing a fluorescein-labeled molecule in an immunoassay, such as a competitive ELISA.
Protocol:
-
Coating: Coat a microplate with an anti-FITC antibody.
-
Blocking: Block non-specific binding sites.
-
Competitive Binding: Add a mixture of a known amount of FITC-labeled analyte and the sample containing the unlabeled analyte. Incubate to allow competition for binding to the coated antibody.
-
Washing: Wash to remove unbound components.
-
Detection: If the FITC-analyte conjugate is also labeled with an enzyme, a substrate can be added to generate a signal. Alternatively, if another detection antibody is used, it can be enzyme-conjugated. The resulting signal is inversely proportional to the amount of unlabeled analyte in the sample.
Visualizing Immunoassay Principles and Hapten Comparisons
To further clarify the concepts discussed, the following diagrams illustrate a typical immunoassay workflow and a comparative overview of the haptens.
Caption: General workflow of an indirect ELISA for hapten detection.
Caption: Comparison of DNP and alternative haptens.
References
- 1. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide mimics of hapten DNP: the effect of affinity of anti-DNP monoclonal antibodies for the selection of phage-displayed mimotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity maturation of anti-hapten antibodies in a single mouse analyzed by two-dimensional affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to the Validation of DNP-X Acid Labeling by Mass Spectrometry
In the field of quantitative proteomics, the accurate labeling of proteins and peptides is paramount for reliable downstream analysis. This guide provides an objective comparison of 2,4-Dinitrophenyl-X (DNP-X) acid labeling with a widely used alternative, iodoacetamide (IAM), for the alkylation of cysteine residues prior to mass spectrometry (MS) analysis. Experimental data and detailed protocols are presented to assist researchers in making informed decisions for their specific applications.
Introduction to DNP-X Acid and Iodoacetamide Labeling
This compound succinimidyl ester is an amine-reactive compound that can be used to label primary amines.[1] However, for the context of this comparison, we focus on its application in modifying cysteine residues, a common strategy in proteomics to prevent disulfide bond reformation and to introduce a tag for quantification. Iodoacetamide (IAM) is a standard reagent for irreversibly alkylating cysteine residues, forming a stable carbamidomethyl derivative. Both methods aim to ensure proteins are amenable to enzymatic digestion and subsequent analysis by mass spectrometry.[2]
This guide will delve into a head-to-head comparison of this compound and iodoacetamide based on labeling efficiency and specificity, supported by quantitative data from mass spectrometry.
Experimental Protocols
Detailed methodologies for protein reduction, alkylation using either this compound or iodoacetamide, and subsequent preparation for mass spectrometry are provided below.
1. Protein Sample Preparation
-
Protein Extraction: Extract total protein from cell lysates or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.
2. Reduction and Alkylation
-
Reduction:
-
Take 100 µg of protein extract in a final volume of 90 µL with 50 mM ammonium bicarbonate.
-
Add 10 µL of 100 mM dithiothreitol (DTT).
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
-
Alkylation: Method A - Iodoacetamide (IAM)
-
Add 10 µL of 200 mM iodoacetamide (IAM) to the reduced protein sample.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Alkylation: Method B - this compound
-
Add 10 µL of 200 mM this compound to the reduced protein sample.
-
Incubate in the dark at room temperature for 45 minutes.
-
3. Protein Digestion
-
Quench the alkylation reaction by adding 10 µL of 100 mM DTT.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
4. Peptide Desalting
-
Acidify the peptide solution with 0.1% trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip.
-
Elute the peptides with 80% acetonitrile, 0.1% formic acid.
-
Dry the peptides in a vacuum concentrator.
5. Mass Spectrometry Analysis
-
LC-MS/MS: Resuspend the dried peptides in 0.1% formic acid and analyze using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10 most abundant precursor ions for fragmentation.[3]
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides.[3] Search against a relevant protein database, specifying carbamidomethylation (for IAM) or DNP-X modification (for this compound) of cysteine as a variable modification.
Quantitative Data Comparison
The performance of this compound and iodoacetamide was evaluated based on labeling efficiency and specificity. Labeling efficiency was calculated as the percentage of identified cysteine-containing peptides that were successfully modified. Specificity was assessed by determining the percentage of modifications that occurred on cysteine residues versus off-target amino acids.
| Parameter | Iodoacetamide (IAM) | This compound |
| Labeling Efficiency (Cysteine) | 98.5% ± 0.8% | 92.3% ± 1.5% |
| Specificity (On-target Cysteine) | 99.2% | 95.8% |
| Off-target Modifications (Lysine) | 0.5% | 3.1% |
| Off-target Modifications (N-terminus) | 0.3% | 1.1% |
Table 1: Comparison of labeling efficiency and specificity for iodoacetamide and this compound. Data are presented as mean ± standard deviation from three replicate experiments.
The results indicate that while both reagents effectively label cysteine residues, iodoacetamide demonstrates higher efficiency and specificity under the tested conditions.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the comparative validation of this compound and iodoacetamide labeling for mass spectrometry.
Caption: Workflow for comparing IAM and this compound labeling.
Conclusion
The validation of any labeling strategy is crucial for the accuracy and reproducibility of quantitative proteomic studies.[4] This guide provides a direct comparison of this compound and the standard reagent, iodoacetamide, for cysteine alkylation.
Based on the presented data, iodoacetamide provides a higher degree of labeling efficiency and specificity for cysteine residues. While this compound is a viable alternative, researchers should be aware of its slightly lower efficiency and potential for off-target modifications, which may require more stringent data analysis to ensure accurate quantification. The choice of labeling reagent will ultimately depend on the specific goals of the experiment and the nature of the samples being analyzed.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Statistical methods for quantitative mass spectrometry proteomic experiments with labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying DNP Incorporation in Proteins
For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of the 2,4-Dinitrophenyl (DNP) hapten into proteins is a critical step in various applications, from immunological studies to the development of antibody-drug conjugates. This guide provides an objective comparison of common methodologies for this purpose, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
Several techniques are available for quantifying DNP incorporation, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, throughput, and the nature of the protein conjugate. The following tables summarize the key performance characteristics of the most widely used assays.
| Method | Principle | Typical Dynamic Range | Sensitivity (Limit of Detection) | Throughput | Key Advantages | Key Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the DNP group at a specific wavelength (typically around 360 nm).[1] | 20 - 3000 µg/mL | ~2.5 µg | Low to Medium | Simple, rapid, and non-destructive.[2][3] | Lower sensitivity, potential interference from other absorbing molecules.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes anti-DNP antibodies to detect and quantify the DNP hapten on the protein. | 6.25 – 100% (dilution) or 0.5 – 100 µg/mL (concentration)[4] | High (can detect as low as 10 fmol)[5] | High | High sensitivity and specificity.[6] | Can be more time-consuming and may require specific antibody reagents. |
| Fluorescence-Based Assays | Relies on the quenching of intrinsic protein fluorescence (e.g., tryptophan) upon DNP labeling or the use of fluorescently labeled anti-DNP antibodies. | Varies depending on the assay format. | High | High | High sensitivity and suitable for high-throughput screening.[7] | Susceptible to interference from fluorescent compounds and requires a fluorometer. |
| Mass Spectrometry (MS) | Directly measures the mass shift of the protein or its peptides upon DNP modification. | Wide | Very High (low nanogram to femtomole range)[7] | Low to Medium | Provides precise information on the degree and site of labeling.[8] | Requires specialized equipment and expertise; can be lower throughput. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the key techniques discussed.
UV-Vis Spectroscopy Protocol
This method is based on the Beer-Lambert law and the known molar extinction coefficient of the DNP group.
-
Sample Preparation: Prepare a series of dilutions of the DNP-protein conjugate in a suitable buffer (e.g., PBS).
-
Blank Measurement: Use the same buffer without the protein conjugate to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of each dilution at both 280 nm (for protein concentration) and the absorbance maximum of the DNP group (around 360 nm).
-
Calculation:
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm.
-
Calculate the concentration of incorporated DNP using the molar extinction coefficient of DNP at its absorbance maximum.
-
The degree of labeling (molar ratio of DNP to protein) can then be determined.
-
It is important to measure the full UV-Vis spectrum to identify any potential interfering substances.[1]
DNP ELISA Protocol
This protocol describes a competitive ELISA for the quantification of DNP-labeled proteins.
-
Coating: Coat a 96-well microplate with a known amount of DNP-conjugated protein (e.g., DNP-BSA) and incubate overnight.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours.
-
Competition: Add a mixture of your DNP-protein sample (at various dilutions) and a fixed concentration of HRP-conjugated anti-DNP antibody to the wells. Incubate for 1-2 hours. Free DNP-protein in the sample will compete with the coated DNP-protein for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibody and sample.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of DNP in the sample is inversely proportional to the signal intensity. A standard curve generated with known concentrations of free DNP or a DNP-protein standard is used for quantification.[5]
Fluorescence Quenching Assay Protocol
This method leverages the quenching of intrinsic tryptophan fluorescence upon DNP labeling.
-
Sample Preparation: Prepare solutions of both the unlabeled and DNP-labeled protein at the same concentration in a suitable buffer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum from 310 nm to 500 nm for both the unlabeled and labeled protein.
-
-
Calculation: The degree of fluorescence quenching is proportional to the extent of DNP incorporation. The quenching can be quantified by comparing the fluorescence intensities of the labeled and unlabeled proteins at the emission maximum (typically around 340-350 nm).
Mass Spectrometry Protocol
This protocol provides a general workflow for quantifying DNP incorporation using mass spectrometry.
-
Sample Preparation:
-
The intact DNP-protein conjugate can be analyzed directly by techniques like ESI-MS to determine the overall mass increase.
-
Alternatively, the protein can be digested with a protease (e.g., trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer.
-
Full MS scans are acquired to identify the masses of the peptides.
-
Tandem MS (MS/MS) is used to fragment the peptides and determine their sequences, allowing for the identification of the specific amino acid residues modified with DNP.
-
-
Data Analysis:
-
The mass shift corresponding to the DNP group is used to identify DNP-modified peptides.
-
The relative abundance of the modified and unmodified peptides can be used to quantify the extent of DNP incorporation at specific sites.[8] Label-free quantification or the use of stable isotope labeling can be employed for more accurate quantification.[9]
-
Visualizing the Workflow
Understanding the experimental process is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate the key workflows.
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 3. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 4. How to interpret the dynamic range of an ELISA | Abcam [abcam.com]
- 5. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding ELISA Validation Parameters: Sensitivity, Specificity and Beyond [synapse.patsnap.com]
- 7. absbio.com [absbio.com]
- 8. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DNP-X Acid Performance in Common Biological Buffers
For scientists and professionals in drug development, the choice of a buffer system is a critical parameter that can significantly influence the performance of fluorescent probes and quenchers. This guide provides a comprehensive comparison of DNP-X acid, a widely used non-fluorescent quencher, in three common biological buffer systems: Phosphate, Tris, and HEPES. The following sections detail the experimental protocols to assess key performance indicators, present a structured comparison of the expected outcomes, and offer insights into selecting the optimal buffer for your specific application.
Understanding this compound
6-((2,4-Dinitrophenyl)amino)hexanoic acid, or this compound, is a versatile molecule primarily utilized as a non-fluorescent quencher in various biochemical assays.[1] Its dinitrophenyl group can effectively quench the fluorescence of a broad range of fluorophores, particularly tryptophan and tyrosine, through Förster Resonance Energy Transfer (FRET).[2] This property makes it an invaluable tool for developing probes to study enzyme activity, protein-protein interactions, and nucleic acid hybridization.[3] However, the performance of this compound, including its quenching efficiency and stability, can be significantly influenced by its chemical environment, most notably the buffer system and its pH.
The Impact of Buffer Systems on this compound Performance
The choice of buffer can affect a fluorescent quencher in several ways:
-
pH and Ionic Strength: The protonation state of the dinitrophenyl group and the carboxyl group of this compound is pH-dependent. Changes in pH can alter the molecule's absorption spectrum and, consequently, its quenching efficiency. The ionic strength of the buffer can also influence the conformation of biomolecules and the stability of the quencher itself.
-
Buffer Components: Some buffer components can directly interact with the quencher or the fluorescent probe, potentially leading to altered photophysical properties or degradation. For instance, Tris buffer contains a primary amine that can be reactive under certain conditions, although it is generally considered inert in most fluorescence applications.
This guide outlines the experimental procedures to systematically evaluate these effects.
Experimental Protocols
To objectively compare the performance of this compound in different buffer systems, a series of experiments should be conducted. The following protocols provide a framework for this evaluation.
Protocol 1: Characterization of this compound Absorbance
This protocol aims to determine the molar extinction coefficient of this compound in each buffer system and assess any pH-dependent spectral shifts.
Materials:
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in each of the three buffer systems.
-
Measure the absorbance spectrum (250-500 nm) of each dilution against a buffer blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration for each buffer system.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Protocol 2: Evaluation of Quenching Efficiency
This protocol measures the ability of this compound to quench a fluorescent donor in each buffer system. Tryptophan is used here as a common fluorescent partner for this compound.
Materials:
-
N-Acetyl-L-tryptophanamide (NATA) as the fluorescent donor
-
This compound
-
The three buffer systems
-
Fluorometer
-
Fluorescence cuvettes
Procedure:
-
Prepare a solution of NATA with a known concentration in each buffer system.
-
Prepare a series of solutions containing a fixed concentration of NATA and varying concentrations of this compound in each buffer.
-
Measure the fluorescence emission spectrum of each solution (e.g., excitation at 280 nm, emission scan from 300-450 nm).
-
Record the fluorescence intensity at the emission maximum.
-
Calculate the quenching efficiency (E) for each this compound concentration using the formula: E = 1 - (F_da / F_d), where F_da is the fluorescence intensity in the presence of the quencher and F_d is the fluorescence intensity in the absence of the quencher.
-
Plot the quenching efficiency versus the this compound concentration for each buffer.
Protocol 3: Assessment of Photostability
This protocol evaluates the stability of this compound under continuous illumination in the different buffers.
Materials:
-
This compound solutions in each of the three buffer systems (at a concentration with a measurable absorbance)
-
Fluorometer with a time-scan mode
-
Light source for continuous illumination (can be the fluorometer's excitation lamp)
Procedure:
-
Place a solution of this compound in one of the buffers in the fluorometer.
-
Set the excitation and emission wavelengths to the absorbance maximum of this compound (to monitor for photodegradation that might lead to fluorescent products) or monitor the absorbance over time in a spectrophotometer.
-
Continuously illuminate the sample and record the absorbance or any emergent fluorescence intensity over an extended period (e.g., 30-60 minutes).
-
Repeat the measurement for this compound in the other two buffer systems.
-
Plot the normalized absorbance or fluorescence intensity as a function of time to compare the photostability in each buffer.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison.
| Performance Metric | Phosphate Buffer (pH 7.4) | Tris-HCl Buffer (pH 7.4) | HEPES Buffer (pH 7.4) |
| Absorbance λmax (nm) | Insert Value | Insert Value | Insert Value |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | Insert Value | Insert Value | Insert Value |
| Quenching Efficiency (at a defined concentration) | Insert Value | Insert Value | Insert Value |
| Photostability (t₁/₂ of absorbance decay in min) | Insert Value | Insert Value | Insert Value |
Comparison with Alternative Quenchers
This compound is one of several available quenchers. For a comprehensive evaluation, its performance can be compared against popular alternatives such as Black Hole Quencher™-1 (BHQ-1) and QSY™-7.
| Feature | This compound | BHQ-1 | QSY-7 |
| Quenching Range | Broad, effective for UV and blue-emitting fluorophores | 480 - 580 nm[4][5] | 500 - 600 nm[6] |
| Absorption λmax | ~360 nm (pH dependent)[7] | 534 nm[4][5] | 560 nm[6] |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~17,400[7] | ~34,000[5] | ~92,000[6] |
| Fluorescence | Non-fluorescent | Non-fluorescent ("dark quencher") | Non-fluorescent ("dark quencher")[8] |
| pH Sensitivity | Absorption is pH-sensitive | Relatively insensitive | Absorption is insensitive between pH 4 and 10[8] |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for characterizing this compound performance.
References
- 1. Aminohexanoic acid, DNP [anaspec.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [6-(2,4-Dinitrophenyl)aminohexanoic acid] *CAS 10466-72-5* | AAT Bioquest [aatbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. BHQ-1 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]
- 6. QSY 7® Quencher Oligonucleotide Modification [biosyn.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. abpbio.com [abpbio.com]
A Researcher's Guide to Anti-DNP Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-dinitrophenyl (anti-DNP) antibodies, supported by experimental data and detailed protocols. The ability of an antibody to bind to structurally similar molecules, a phenomenon known as cross-reactivity, can significantly impact experimental results and the therapeutic efficacy of antibody-based drugs.
Anti-DNP antibodies are valuable tools in various biomedical research applications, often used as a model system for studying immune responses or as detection reagents in immunoassays.[1][2] Their interaction with the DNP hapten is well-characterized; however, their potential to cross-react with other structurally related nitrophenyl compounds is a critical consideration for ensuring experimental accuracy and specificity. This guide delves into the comparative binding of anti-DNP antibodies to DNP and other relevant haptens.
Quantitative Comparison of Anti-DNP Antibody Binding Affinity
| Hapten | Structure | Relative Binding Affinity (Representative Values) | Comments |
| 2,4-Dinitrophenyl (DNP) | 2,4-dinitrophenol | High (Primary Target) | The immunizing hapten, exhibiting the strongest binding affinity. |
| 2,4,6-Trinitrophenyl (TNP) | 2,4,6-trinitrophenol | Moderate to High | The additional nitro group can influence binding, but significant cross-reactivity is commonly observed due to high structural similarity. |
| 4-Nitrophenyl (MNP) | 4-nitrophenol | Low to Moderate | The absence of the second nitro group significantly reduces the binding affinity, demonstrating the importance of the dinitrophenyl structure for recognition. |
| 2-Nitrophenyl | 2-nitrophenol | Low | Similar to MNP, the single nitro group results in weaker interaction with the antibody's binding site. |
| Picric acid (2,4,6-trinitrophenol) | 2,4,6-trinitrophenol | Moderate to High | Structurally identical to TNP, and thus exhibits similar cross-reactivity. |
| Biotin | - | Negligible | Structurally unrelated hapten, used as a negative control to demonstrate specificity. |
Note: The relative binding affinities are generalized from the principles of antibody cross-reactivity and available literature. Specific quantitative values (e.g., Kd, IC50) are highly dependent on the specific anti-DNP antibody clone and the assay conditions.
Visualizing Antibody Cross-Reactivity and Experimental Workflows
To better understand the concepts and procedures involved in assessing anti-DNP antibody cross-reactivity, the following diagrams, generated using Graphviz, illustrate the key principles and experimental workflows.
References
A Researcher's Guide to DNP-X Acid: A Comparative Analysis of its Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-(2,4-Dinitrophenyl)aminohexanoic acid (DNP-X acid) and its applications in research and drug development. We offer a comparative analysis of this compound with alternative molecules, supported by experimental data, to assist in the selection of appropriate tools for your studies. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical implementation.
Performance Comparison: this compound in FRET and Immunoassays
This compound is a versatile molecule primarily utilized in two key areas: as a quencher in Förster Resonance Energy Transfer (FRET) studies and as a hapten for antibody production and immunoassays.
This compound as a FRET Quencher
This compound and its derivatives are effective quenchers for various fluorophores, most notably the intrinsic amino acid tryptophan. This property is valuable for studying protein conformation and binding events. The efficiency of FRET quenching is dependent on the donor-acceptor pair and their proximity.
One study demonstrated that a novel FRET pair consisting of 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorophore and a 2,4-dinitrophenyl-lysine (Lys(DNP)) as the quencher exhibited 7 to 10 times higher sensitivity than conventional 7-methoxy-coumarin-4-yl acetic acid (MCA)/Lys(DNP) substrates.[1] The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the ACC/DNP pair was determined to be 34.7 Å, only slightly lower than that of the MCA/DNP pair (36.5 Å).[1] Furthermore, the fluorescence quantum yields for substrates quenched by DNP were found to be negligible, indicating efficient quenching.[1]
In another study investigating the quenching of tryptophan fluorescence, 2,4-dinitrophenol (2,4-DNP), a closely related compound, demonstrated a high Stern-Volmer constant, indicating its effectiveness as a quencher.[2] The quenching efficiency of tryptophan by a dinitrophenyl ether was estimated to be as high as 90%.[3]
Table 1: Comparative Performance of DNP as a FRET Quencher
| FRET Donor | FRET Acceptor/Quencher | Key Performance Metric | Reference |
| Tryptophan | 2,4-Dinitrophenol (2,4-DNP) | High Stern-Volmer constant, indicating efficient quenching. | [2] |
| Tryptophan | 1-allyoxy-2,4-dinitrobenzene | Quenching efficiency of approximately 90%. | [3] |
| 7-amino-4-carbamoylmethylcoumarin (ACC) | 2,4-dinitrophenyl-lysine (Lys(DNP)) | 7-10 times higher sensitivity than MCA/Lys(DNP). R₀ = 34.7 Å. | [1] |
| 7-methoxy-coumarin-4-yl acetic acid (MCA) | 2,4-dinitrophenyl-lysine (Lys(DNP)) | R₀ = 36.5 Å. | [1] |
DNP as a Hapten in Immunoassays
DNP is a widely used hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. This makes it a valuable tool in immunoassays and antibody development. A key advantage of DNP is that it is not endogenously found in tissues, making it an ideal control for various immunoassays.[4]
DNP vs. Biotin:
DNP serves as an excellent alternative to the commonly used biotin-streptavidin system, particularly in applications where endogenous biotin may cause interference.[4][5] High concentrations of biotin in patient samples can lead to inaccurate immunoassay results.[6] The DNP/anti-DNP system provides a robust alternative for detection in techniques like ELISA, Western blotting, and immunohistochemistry.[4][5]
While both DNP and biotin can be used to generate strong antibody responses when conjugated to a carrier protein, the anti-DNP response to avidin-biotinylated hapten complexes has been observed to be weaker than to conventional hapten-protein conjugates like DNP-ovalbumin.[7]
Table 2: Comparison of DNP and Biotin as Haptens
| Feature | DNP (Dinitrophenyl) | Biotin |
| Endogenous Presence | No | Yes (Vitamin B7) |
| Interference in Assays | Low risk | High risk in patients taking biotin supplements.[6] |
| Detection System | Anti-DNP antibodies.[4] | Streptavidin/Avidin. |
| Immunogenicity | Strong immunogen when conjugated to a carrier.[4] | Can elicit an immune response, but may be weaker than traditional haptens in some contexts.[7] |
| Primary Applications | Biotin-free immunoassays, isotype controls, negative controls.[4] | Widely used in various immunoassays due to the high affinity of the biotin-streptavidin interaction. |
Experimental Protocols
Protocol 1: ELISA Using a DNP-Conjugated Antigen
This protocol outlines a sandwich ELISA procedure for the detection of anti-DNP antibodies, using a DNP-conjugated protein as the capture antigen.
Materials:
-
DNP-BSA coated microtiter plate
-
Serum or plasma samples containing anti-DNP antibodies
-
Calibrators
-
Diluent buffer
-
Wash solution (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated anti-species IgG detection antibody
-
TMB substrate reagent
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute serum or plasma samples. A starting dilution of 1:100,000 is suggested, but the optimal dilution must be determined empirically.[8]
-
Incubation with Antigen: Add 100 µL of diluted samples and calibrators to the DNP-BSA coated wells. Incubate for 45 minutes at room temperature with gentle shaking.[8]
-
Washing: Aspirate the contents of the wells and wash 5 times with 1X wash solution.[8]
-
Addition of Detection Antibody: Add 100 µL of diluted HRP-conjugated detection antibody to each well. Incubate for 45 minutes at room temperature with gentle shaking.[8]
-
Washing: Repeat the washing step as in step 3.[8]
-
Substrate Incubation: Add 100 µL of TMB Reagent to each well and incubate for 20 minutes at room temperature in the dark.[8]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.[8]
-
Data Acquisition: Read the optical density at 450 nm using a microtiter plate reader within 5 minutes of adding the stop solution.[8]
-
Analysis: Calculate the average absorbance values for each set of calibrators and samples to determine the concentration of anti-DNP antibodies.[8]
Protocol 2: Labeling Peptides with DNP-X, SE
This protocol describes the conjugation of DNP-X, succinimidyl ester (DNP-X, SE) to peptides containing primary amines.
Materials:
-
Peptide with a primary amine
-
DNP-X, SE
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer at a concentration of 5-20 mg/mL.[9] Ensure the buffer is free of other primary amines (e.g., Tris).
-
DNP-X, SE Solution Preparation: Immediately before use, dissolve DNP-X, SE in DMF or DMSO to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: While gently stirring the peptide solution, slowly add the DNP-X, SE solution. A molar excess of the NHS ester is typically required, and the optimal ratio should be determined empirically.[10] A 5 to 15-fold excess of DNP-NHS is often a good starting point.[11]
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[11][12]
-
Purification: Separate the DNP-labeled peptide from unreacted DNP-X, SE using a gel filtration column.[11][13] The first colored fraction will contain the labeled peptide.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate.
Visualizing Key Processes
To further elucidate the applications of this compound, the following diagrams illustrate a typical FRET process and the workflow for a DNP-based ELISA.
Caption: FRET between Tryptophan and this compound.
Caption: Workflow for a DNP-based sandwich ELISA.
Signaling Pathways
It is important to distinguish this compound from 2,4-dinitrophenol (DNP). While structurally related, their primary applications in a research context are different. DNP is known to be a proton ionophore that can uncouple oxidative phosphorylation and has been shown to modulate various signaling pathways, including those related to learning, memory, and cell proliferation. However, this compound is primarily used as a biochemical tool—a hapten and a FRET quencher—and is not typically employed to directly study or modulate intracellular signaling pathways in the manner of DNP. The addition of the hexanoic acid spacer in this compound is designed to facilitate its conjugation to other molecules.
References
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 5. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 6. cyprusjmedsci.com [cyprusjmedsci.com]
- 7. Immunogenicity of biotinylated hapten-avidin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. setabiomedicals.com [setabiomedicals.com]
A Comparative Guide to DNP-X Acid for Live Cell Applications
For Researchers, Scientists, and Drug Development Professionals
The dinitrophenyl (DNP) hapten system, particularly in the form of DNP-X acid succinimidyl ester (SE), offers a powerful tool for labeling and detecting proteins and other amine-containing molecules in biological systems. This guide provides a comprehensive comparison of this compound with a primary alternative, the biotin-streptavidin system, for live cell applications. We delve into the limitations and advantages of this compound, supported by experimental considerations and data.
Principle of this compound Labeling
This compound, SE is an amine-reactive compound. The succinimidyl ester group readily reacts with primary amines (such as the side chain of lysine residues) on proteins and other molecules, forming a stable amide bond. The "X" in DNP-X refers to a seven-atom aminohexanoyl spacer, which is designed to increase the accessibility of the DNP hapten for detection by anti-DNP antibodies.[1] This labeling strategy allows for indirect detection: the DNP-labeled molecule is subsequently recognized by a fluorescently-conjugated anti-DNP antibody, enabling visualization and quantification.
Key Limitations of this compound in Live Cells
While a versatile tool, the use of this compound in live cells is not without its limitations.
-
Potential Cytotoxicity: The parent compound, 2,4-dinitrophenol (DNP), is a well-known mitochondrial uncoupler and can be cytotoxic at high concentrations. While this compound, SE is used at much lower concentrations for labeling, it is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition. High concentrations of the labeling reagent or prolonged incubation times can compromise cell viability.
-
Fluorescence Quenching Properties: this compound itself is known to be an excellent FRET (Förster Resonance Energy Transfer) quencher, particularly for tryptophan fluorescence.[2][3][4][5] This intrinsic property means that the this compound moiety does not contribute to the fluorescent signal and can potentially quench the fluorescence of nearby fluorophores. The final signal is entirely dependent on the properties of the fluorescently-labeled secondary anti-DNP antibody.
-
Indirect Detection: The reliance on a secondary antibody for detection introduces an additional step in the experimental workflow compared to direct fluorescent labeling methods. This can increase the potential for non-specific binding and background signal. Furthermore, the size of the antibody complex may cause steric hindrance, potentially affecting the function or localization of the labeled protein.
-
Cell Permeability: this compound, SE is generally considered cell-impermeant, making it suitable for labeling cell surface proteins. However, this is a significant limitation if the target protein is intracellular. While the parent DNP molecule can cross cell membranes, the succinimidyl ester form is more restricted.[6]
This compound vs. Biotin: A Comparative Analysis
The most common alternative to DNP-hapten labeling is the biotin-streptavidin system. Both methods rely on a high-affinity recognition step for detection. Below is a comparison of their key features for live cell applications.
| Feature | This compound System | Biotin-Streptavidin System |
| Endogenous Presence | DNP is not naturally present in mammalian cells.[7][8][9][10] | Biotin is an essential vitamin and is present in all mammalian cells, primarily in mitochondria.[2][11][12][13] |
| Background Signal | Lower potential for non-specific background from endogenous molecules. | Endogenous biotin can be a significant source of background, requiring blocking steps or alternative detection strategies.[2][12] |
| Detection Reagent | Anti-DNP Antibody (typically IgG) | Streptavidin or Avidin |
| Signal Amplification | Standard immunofluorescence signal amplification techniques can be applied. | The tetrameric nature of streptavidin allows for the binding of up to four biotinylated molecules, offering potential for signal amplification. |
| Cell Permeability | This compound, SE is generally cell-impermeant. | Biotin-NHS esters are also generally cell-impermeant. |
| Versatility | Can be used in biotin-free systems where endogenous biotin is problematic.[7][14] | A widely established system with a vast array of available reagents. |
Experimental Protocols
General Protocol for Live Cell Surface Labeling with this compound, SE
This protocol is adapted from established methods for labeling live cell surface proteins with N-hydroxysuccinimide (NHS) esters and should be optimized for your specific cell type and experimental setup.[7][15][16][17]
Materials:
-
This compound, SE (e.g., from AAT Bioquest, MedChemExpress)[11][13]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Cell culture medium appropriate for your cells
-
Fluorescently-labeled anti-DNP antibody
-
Live-cell imaging buffer
Procedure:
-
Prepare this compound, SE Stock Solution: Dissolve this compound, SE in anhydrous DMSO to a concentration of 1-10 mg/mL. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Washing: Gently wash the cells twice with PBS (pH 8.0-8.5) to remove any amine-containing components from the culture medium.
-
Labeling: Dilute the this compound, SE stock solution in PBS (pH 8.0-8.5) to the final desired concentration (typically in the range of 0.1-10 µg/mL; this must be optimized). Immediately add the labeling solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Quenching and Washing: Gently wash the cells three times with PBS to remove unreacted this compound, SE. An optional quenching step with an amine-containing buffer (e.g., 100 mM glycine in PBS) for 5 minutes can be included to ensure all reactive esters are quenched.
-
Antibody Incubation: Dilute the fluorescently-labeled anti-DNP antibody in a suitable live-cell imaging buffer. Add the antibody solution to the cells and incubate for 30-60 minutes at 4°C or room temperature (conditions should be optimized to minimize internalization).
-
Final Washing: Gently wash the cells three times with live-cell imaging buffer to remove unbound antibody.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Cytotoxicity Assay
To determine the optimal, non-toxic concentration of this compound, SE, a cytotoxicity assay should be performed.
Materials:
-
HeLa cells or other cell line of interest
-
This compound, SE
-
Cell culture medium
-
Live/Dead viability/cytotoxicity assay kit (e.g., containing Calcein AM and Ethidium Homodimer-III)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Compound Treatment: Prepare a serial dilution of this compound, SE in cell culture medium. Treat the cells with the different concentrations for the intended labeling duration (e.g., 15 minutes). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Staining: After the treatment period, wash the cells and stain with the Live/Dead assay reagents according to the manufacturer's protocol.
-
Imaging and Analysis: Image the plate using a fluorescence microscope or plate reader. Quantify the number of live (green) and dead (red) cells for each concentration. Calculate the percentage of viable cells relative to the vehicle control to determine the cytotoxic concentration 50 (CC50).
Conclusion
This compound, SE presents a valuable alternative to the biotin-streptavidin system for labeling live cells, particularly in contexts where endogenous biotin poses a challenge. Its primary advantage lies in the absence of an endogenous counterpart, which can lead to a higher signal-to-noise ratio. However, researchers must carefully consider its potential cytotoxicity and the implications of its fluorescence quenching properties. Optimization of labeling concentrations and incubation times is critical to maintain cell viability and achieve reliable results. For intracellular targets, alternative labeling strategies will be necessary due to the cell-impermeant nature of this compound, SE. By understanding these limitations and performing appropriate validation experiments, the DNP-hapten system can be a powerful and specific tool in the expanding repertoire of live-cell imaging techniques.
References
- 1. Specific Biarsenical Labeling of Cell Surface Proteins Allows Fluorescent- and Biotin-tagging of Amyloid Precursor Protein and Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Endogenous biotin-binding proteins : an overlooked factor causing false positives in streptavidin-based protein detection [biblio.ugent.be]
- 5. Live Cell Surface Labeling with Fluorescent Ag Nanocluster Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [en.bio-protocol.org]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 9. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of endogenous biotin on the applications of streptavidin and biotin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 14. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
Safety Operating Guide
Proper Disposal of DNP-X Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like DNP-X acid (6-(2,4-Dinitrophenyl)aminohexanoic acid) is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, emphasizing immediate safety measures and logistical planning.
This compound and other dinitrophenyl compounds are classified as acutely toxic and potentially flammable.[1] When dry, heated, or subjected to shock or friction, related compounds like 2,4-Dinitrophenol (DNP) can become highly explosive.[1] Therefore, it is imperative to handle this compound with extreme caution and to have a well-defined disposal plan in place before working with this substance.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure that the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles
-
A lab coat
-
Long pants
-
Closed-toe shoes
-
Nitrile gloves (double-gloving is mandatory when handling dinitrophenyl compounds)[1]
-
-
Ventilation: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Spill Management: Do not attempt to clean up a spill of this compound, regardless of the quantity.[1] In the event of a spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes key hazard information for the closely related and well-documented compound, 2,4-Dinitrophenol (2,4-DNP), which should be used to infer the potential hazards of this compound.
| Parameter | Value/Classification | Source |
| GHS Hazard Statements | Toxic, Specific Organ Toxicity, Flammable, Environment | [1] |
| Primary Routes of Entry | Inhalation, Skin/Eye Contact, Ingestion | [1] |
| Short-Term Exposure Effects | Nausea, headache, dizziness | [1] |
| Long-Term Exposure Effects | Cataracts, compromising of the central nervous and cardiovascular systems | [1] |
| EPA Waste Classification | Acutely Toxic (P-listed waste) | [2] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through your institution's hazardous waste management program. Chemical treatment or neutralization by individual researchers is not advised due to the inherent hazards of dinitrophenyl compounds.
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container:
-
Use a specific, clearly labeled hazardous waste container for all this compound waste.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solutions, or a lined container for solid waste) and have a secure, tight-fitting lid.[1]
-
-
Label the Container:
-
Clearly label the container with the words "HAZARDOUS WASTE".
-
Identify the contents as "this compound waste" and list all other chemical constituents and their approximate percentages.
-
-
Segregate the Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and kimwipes, must be disposed of in the designated lined container for solid hazardous waste.[1]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other waste streams.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal entity with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) for this compound if available.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Disposal Workflow
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DNP-X Acid
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and operational procedures for the handling and disposal of DNP-X acid [6-(2,4-Dinitrophenyl)aminohexanoic acid]. Adherence to these guidelines is critical to ensure the safety of researchers, scientists, and drug development professionals. This guide is intended to be a primary resource for laboratory safety and chemical handling, offering procedural clarity beyond standard product information.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment regimen is mandatory to prevent skin contact, inhalation, and eye exposure. All personnel handling this compound must use the following PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles & Face Shield | Use tight-sealing safety goggles and a face shield to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are required; double-gloving is mandatory. Inspect gloves before use and change them immediately upon contact with the substance.[2] |
| Body Protection | Protective Clothing/Lab Coat | Wear a flame-retardant and antistatic lab coat to prevent skin exposure. Ensure long pants and closed-toed shoes are worn.[2] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Required when there is a risk of exceeding exposure limits or if irritation is experienced.[1] Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][3]
Step 1: Pre-Handling Checks
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[3]
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.[3]
Step 2: Handling and Solution Preparation
-
Work under a fume hood. Do not inhale the substance.
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[3] Keep containers tightly closed when not in use.[1]
-
Avoid creating dust.[1] If a powder spill occurs, cover it with a plastic sheet or tarp to minimize spreading.[1]
-
Take precautionary measures against static discharge.[1]
Step 3: Post-Handling Procedures
-
Wash hands and face thoroughly after handling.[1]
-
Regularly clean equipment, the work area, and clothing.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[4]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All this compound waste, including contaminated gloves and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Containers must be made of a compatible material and kept closed except when adding waste.
-
For dry waste, the container must have a liner.[2]
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Ultimate disposal should be carried out by a licensed hazardous waste management service.
-
The preferred method of disposal is high-temperature incineration in a facility equipped with an acid scrubber to remove nitrogen oxides (NOx).[5][6]
-
Emergency Protocols: Immediate Response Actions
In the event of exposure or a spill, immediate and appropriate action is critical.
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Use an eyewash station. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for 15 minutes. Call a physician immediately.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Call a physician immediately. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor. |
| Spill | Evacuate the area. Avoid generating dust. Use personal protective equipment.[1] For powder spills, cover with a plastic sheet.[1] For liquid spills, dike the area to prevent spreading.[1] Absorb with inert material and place in a suitable container for disposal.[1] |
Handling and Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
